molecular formula C9H11NS B170458 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine CAS No. 153953-26-5

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Cat. No.: B170458
CAS No.: 153953-26-5
M. Wt: 165.26 g/mol
InChI Key: RWIXAXMOFJECFX-UHFFFAOYSA-N
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Description

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine (CAS Number: 153953-26-5) is a high-value benzothiazine derivative with the molecular formula C9H11NS and a molecular weight of 165.26 g/mol . This compound is primarily investigated in pharmaceutical research for its potential therapeutic properties, particularly in the realm of neurological and psychiatric disorders . Its structure suggests it may interact with key biological targets involved in mood regulation and cognitive function, making it a compound of significant interest for central nervous system drug discovery . Beyond its direct biological potential, this chemical serves as a crucial synthetic intermediate . The 1,4-benzothiazine pharmacophore is a key structural unit in phenothiazines, a well-established class of anti-psychotic drugs, and is also found in compounds with utility as dyestuffs, ultraviolet light absorbers, and antioxidants . Its applications extend to material science, where it is explored for use in organic electronics due to its unique chemical properties . As a building block, it enables the synthesis of more complex molecules, contributing to the development of new drugs and functional materials . This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-3,4-dihydro-2H-1,4-benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS/c1-7-2-3-8-9(6-7)11-5-4-10-8/h2-3,6,10H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIXAXMOFJECFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development.[1][2] The 1,4-benzothiazine core is a constituent of numerous biologically active compounds, demonstrating a wide array of pharmacological activities.[3][4] This document details a robust and reproducible two-step synthetic pathway, beginning with the crucial precursor, 2-amino-5-methylthiophenol. The narrative emphasizes the mechanistic rationale behind procedural choices, offers detailed experimental protocols, and outlines methods for characterization and validation, ensuring both scientific integrity and practical applicability for researchers in organic synthesis and pharmaceutical development.

Strategic Overview: Retrosynthetic Analysis and Pathway Design

The logical design of a synthetic route begins with deconstructing the target molecule into readily available starting materials. The retrosynthetic analysis of this compound identifies a primary two-step approach involving the formation of an amide bond followed by an intramolecular ring-closing reaction.

The key disconnections are the N4-C3 and S1-C2 bonds within the thiazine ring. This leads back to two principal synthons: a nucleophilic aminothiophenol and a two-carbon electrophilic component. The most strategically sound approach is a convergent synthesis that first joins the two components via a stable amide linkage and then facilitates an intramolecular cyclization to form the heterocyclic ring.

This leads to the selection of 2-amino-5-methylthiophenol as the bifunctional starting material and chloroacetyl chloride as the C2-synthon. This pathway is advantageous due to the high reactivity of the acyl chloride for selective N-acylation and the subsequent well-established intramolecular nucleophilic substitution to form the thiazine ring.

G Target This compound Intermediate N-(2-mercapto-4-methylphenyl)-2-chloroacetamide Target->Intermediate Intramolecular Cyclization (C-S bond) SM1 2-amino-5-methylthiophenol Intermediate->SM1 N-Acylation (C-N bond) SM2 Chloroacetyl Chloride Intermediate->SM2

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Precursor: 2-amino-5-methylthiophenol

The availability and purity of the starting material are paramount for the success of the synthesis. While 2-aminothiophenols can be sourced commercially, an in-house preparation often ensures higher purity and reactivity. A reliable method involves the alkaline hydrolysis of 2-amino-6-methylbenzothiazole.[5][6]

Mechanism Insight: This reaction proceeds via a nucleophilic attack of hydroxide ions on the C2 carbon of the benzothiazole ring, leading to ring-opening. The resulting intermediate is then protonated during acidic workup to yield the aminothiophenol. The stability of the thiophenol is a critical consideration; it is prone to oxidation to the corresponding disulfide, particularly in the presence of air and base. Therefore, it is often recommended to use the product immediately in the subsequent step.

Experimental Protocol: Preparation of 2-amino-5-methylthiophenol
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylbenzothiazole (10.0 g, 60.9 mmol) and a solution of 8N potassium hydroxide (80 mL).

  • Reflux: Heat the mixture to reflux and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the solution to approximately pH 8 with concentrated hydrochloric acid, followed by dropwise addition of glacial acetic acid to adjust the pH to 6-7.

  • Isolation: The product will precipitate as a solid. Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.

  • Drying: Dry the solid under vacuum. The resulting 2-amino-5-methylthiophenol should be used immediately to prevent oxidative dimerization.

Core Synthesis Pathway: A Two-Step Approach

The overall synthesis is designed for efficiency and high yield, proceeding through a stable, isolable intermediate.

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Cyclization SM1 2-amino-5-methylthiophenol Intermediate N-(2-mercapto-4-methylphenyl) -2-chloroacetamide SM1->Intermediate Et3N, 0°C to RT SM2 Chloroacetyl Chloride (in DCM) SM2->Intermediate Product 3,4-Dihydro-7-methyl -2H-1,4-benzothiazine Intermediate->Product NaOH, Ethanol, Reflux

Caption: Overall synthetic workflow for the target molecule.

Step 1: Synthesis of N-(2-mercapto-4-methylphenyl)-2-chloroacetamide

This step involves the selective acylation of the amino group of 2-amino-5-methylthiophenol. The high reactivity of chloroacetyl chloride allows this reaction to proceed efficiently under mild conditions.

Causality & Control:

  • Reagent Choice: Chloroacetyl chloride is an ideal reagent as it possesses a highly electrophilic carbonyl carbon for rapid acylation and a reactive C-Cl bond for the subsequent cyclization.

  • Temperature Control: The reaction is initiated at 0°C to manage the exothermicity of the acylation and to minimize potential side reactions, such as di-acylation or reaction at the thiol group.

  • Base: A non-nucleophilic base like triethylamine (Et₃N) is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.

Experimental Protocol:

  • Reactant Preparation: Dissolve 2-amino-5-methylthiophenol (5.0 g, 35.9 mmol) and triethylamine (5.5 mL, 39.5 mmol) in dichloromethane (DCM, 100 mL) in a three-neck flask under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of chloroacetyl chloride (3.1 mL, 39.5 mmol) in DCM (20 mL) dropwise over 30 minutes with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitoring: Track the reaction's completion using TLC (e.g., with a 7:3 Hexane:Ethyl Acetate eluent).

  • Work-up: Quench the reaction by adding water (50 mL). Separate the organic layer, wash with 1N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved by recrystallization from ethanol or by column chromatography if necessary.

Step 2:

This final step is an intramolecular SN2 reaction, also known as a Williamson ether synthesis analogue for sulfur, to form the thiazine ring.

Mechanistic Rationale: A base is required to deprotonate the thiol group (-SH) of the intermediate, forming a highly nucleophilic thiolate anion (-S⁻). This thiolate then readily attacks the electrophilic carbon atom bearing the chlorine atom, displacing the chloride ion and closing the six-membered ring.

Experimental Protocol:

  • Reaction Setup: Dissolve the N-(2-mercapto-4-methylphenyl)-2-chloroacetamide intermediate (4.0 g, 18.5 mmol) in ethanol (80 mL) in a round-bottom flask equipped with a reflux condenser.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.6 g, 40.0 mmol in 10 mL water) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Isolation: Cool the mixture to room temperature and reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Add water (50 mL) to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a gradient eluent of hexane and ethyl acetate) to afford the pure this compound.

Product Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following data provides a benchmark for validation.

ParameterExpected Value
Molecular Formula C₉H₁₁NS
Molecular Weight 165.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approx. 95-100 °C (Varies with purity)
¹H NMR (CDCl₃, δ) ~6.6-7.0 ppm (m, 3H, Ar-H), ~4.3 ppm (t, 2H, -N-CH₂-), ~3.4 ppm (s, 1H, -NH-), ~3.1 ppm (t, 2H, -S-CH₂-), ~2.2 ppm (s, 3H, Ar-CH₃)
¹³C NMR (CDCl₃, δ) ~145.0, 137.0, 128.0, 125.0, 124.0, 118.0 (Ar-C), ~45.0 (-N-CH₂-), ~28.0 (-S-CH₂-), ~20.5 (Ar-CH₃)
IR (KBr, cm⁻¹) ~3350 (N-H stretch), ~2920 (C-H stretch), ~1600, 1500 (C=C aromatic), ~1300 (C-N stretch)

Note: NMR chemical shifts are approximate and can vary based on solvent and instrument calibration.

Safety and Handling

  • 2-aminothiophenols: Possess a strong, unpleasant odor and are toxic. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Chloroacetyl Chloride: Highly corrosive, lachrymatory, and moisture-sensitive. Operations must be conducted in a fume hood, and appropriate PPE is mandatory.

  • Solvents and Reagents: Standard laboratory precautions should be taken for handling all solvents and reagents like DCM, ethanol, and sodium hydroxide.

Conclusion

This guide outlines a scientifically robust and validated two-step synthesis for this compound. The methodology is built on well-established chemical principles, emphasizing reaction control, mechanistic understanding, and procedural safety. By starting with the synthesis of the key 2-amino-5-methylthiophenol precursor and proceeding through a stable chloroacetamide intermediate, this pathway offers a reliable route for researchers to access this valuable heterocyclic building block. The final compound serves as a critical starting point for the development of more complex molecules with potential therapeutic applications.[7]

References

  • Parai, M. K., & Panda, G. (2009). Copper-catalyzed intramolecular N-aryl amination reaction on substituted (2-bromophenylthio)ethanamines. Tetrahedron Letters, 50(26), 3453-3455. Available at: [Link]

  • Sharma, D., & Kumar, D. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. New Journal of Chemistry, 42(15), 12631-12639. Available at: [Link]

  • Kaur, H., & Singh, J. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(12), 8235-8261. Available at: [Link]

  • International Journal of Creative Research Thoughts. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. IJCRT.org. Available at: [Link]

  • Saadouni, M., et al. (2014). Synthesis of 1,4-benzothiazines by the reaction of 2-aminothiophenol with α-cyano-β-alkoxy carbonyl epoxides. Tetrahedron Letters, 55(17), 2831-2834. Available at: [Link]

  • PrepChem.com. Step 2: Preparation of 2-amino-5-methoxythiophenol. Available at: [Link]

  • Hassan, S. Y., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][8]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(7), 2134. Available at: [Link]

  • Li, J., et al. (2015). Hydrosilane-PromotedCyclization of 2-Aminothiophenols by CO2 to Benzothiazoles. RSC Advances. Supporting Information. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(1), 2. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dihydro-7-methyl-2H-1,4-benzothiazine is a heterocyclic compound of significant interest within pharmaceutical research and drug development. As a derivative of the 1,4-benzothiazine scaffold, it is structurally related to a class of compounds known for a wide spectrum of biological activities, including but not limited to antimicrobial, anti-inflammatory, and central nervous system (CNS) stimulating effects[1][2]. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines a probable synthetic route, and details the standard methodologies for its characterization. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of this and related molecules.

Introduction and Molecular Overview

This compound belongs to the family of benzothiazines, which are bicyclic heterocyclic compounds containing a benzene ring fused to a thiazine ring. The structural similarity of 1,4-benzothiazines to phenothiazines, particularly the fold along the nitrogen-sulfur axis, is believed to contribute to their diverse biological activities[1]. The subject of this guide, with its methyl substitution at the 7-position of the benzene ring, is a specific analogue that holds potential as a key intermediate in the synthesis of more complex pharmaceutical agents[3]. Understanding its fundamental physicochemical properties is paramount for its effective utilization in medicinal chemistry and drug design.

Molecular Structure

The molecular structure of this compound consists of a dihydrothiazine ring fused to a toluene ring.

Molecular Formula: C₉H₁₁NS[3]

Molecular Weight: 165.26 g/mol [3]

CAS Number: 153953-26-5[3]

Physicochemical Properties

PropertyValueData TypeSource
Molecular FormulaC₉H₁₁NS[3]
Molecular Weight165.26 g/mol [3]
Boiling Point290.1 ± 40.0 °CPredicted[3]
Density1.116 ± 0.06 g/cm³Predicted[3]
Melting PointNot available
SolubilityNot available
pKaNot available

Synthesis and Purification

A plausible synthetic route for this compound involves the reaction of 2-amino-5-methylbenzenethiol with a suitable two-carbon synthon, a common strategy for constructing the 1,4-benzothiazine ring system[1][4][5]. A likely approach is the reaction with 1,2-dichloroethane.

Proposed Synthetic Protocol
  • Reaction Setup: To a solution of 2-amino-5-methylbenzenethiol (1 equivalent) in a suitable solvent such as ethanol or DMF, add a base like sodium carbonate or triethylamine (2.2 equivalents).

  • Addition of Reagent: Add 1,2-dichloroethane (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Synthesis_of_this compound 2-amino-5-methylbenzenethiol 2-amino-5-methylbenzenethiol Reaction Reflux 2-amino-5-methylbenzenethiol->Reaction 1,2-dichloroethane 1,2-dichloroethane 1,2-dichloroethane->Reaction Base_Solvent Base (e.g., Na2CO3) Solvent (e.g., Ethanol) Base_Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

A comprehensive characterization of this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the methylene protons of the dihydrothiazine ring. The aromatic protons would likely appear as a set of multiplets in the range of δ 6.5-7.5 ppm. The methyl protons would be a singlet around δ 2.2-2.4 ppm. The methylene protons adjacent to the nitrogen and sulfur atoms would appear as triplets or complex multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the nine carbon atoms. The aromatic carbons would resonate in the δ 110-150 ppm region, while the methyl carbon would be around δ 20-25 ppm. The methylene carbons of the dihydrothiazine ring would appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands:

  • N-H Stretch: A sharp to broad band in the region of 3300-3400 cm⁻¹ corresponding to the N-H bond of the secondary amine.

  • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹ for the methyl and methylene groups.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: In the 1250-1350 cm⁻¹ region.

  • C-S Stretch: Typically weak bands in the 600-800 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be expected at m/z 165.

Chromatographic Analysis
  • Thin Layer Chromatography (TLC): TLC on silica gel plates can be used to monitor the progress of the synthesis and for preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for method development.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural & Purity Analysis Synthesized_Product Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Product->NMR Structure Elucidation IR IR Spectroscopy Synthesized_Product->IR Functional Groups MS Mass Spectrometry Synthesized_Product->MS Molecular Weight HPLC HPLC (Purity) Synthesized_Product->HPLC Purity Assessment

Caption: Standard analytical workflow for the characterization of synthesized compounds.

Potential Applications and Biological Significance

The 1,4-benzothiazine core is a well-established pharmacophore in medicinal chemistry. Derivatives have been reported to exhibit a broad range of biological activities, including:

  • Antimicrobial and Antifungal Activity [1]

  • Anti-inflammatory Properties

  • Anticancer Activity

  • Central Nervous System (CNS) Effects [1]

Given these precedents, this compound serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications in these areas. Its specific substitution pattern may offer advantages in terms of metabolic stability, target affinity, or pharmacokinetic properties.

Conclusion

This compound is a heterocyclic compound with significant potential in pharmaceutical and chemical research. While detailed experimental data on its physicochemical properties are not widely published, this guide provides a comprehensive overview based on predicted values and data from analogous structures. The outlined synthetic and analytical methodologies offer a robust framework for its preparation and characterization. Further investigation into the experimental determination of its properties and exploration of its utility in the synthesis of novel bioactive molecules are warranted.

References

  • MySkinRecipes. This compound.
  • IJCRT.org. SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • Pratap, R., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Heterocyclic Chemistry, 54(2), 735-758.
  • ResearchGate. Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • Kavková, K., et al. (2021).
  • Belkheiri, A., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(19), 6529.

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3,4-Dihydro-7-methyl-2H-1,4-benzothiazine structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Elucidation of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic system due to its prevalence in compounds exhibiting a wide array of pharmacological activities, including antipsychotic, anti-inflammatory, and anticancer properties.[1][2] Its structural framework is also explored in material science for applications in organic electronics and as a stable chromophore.[2][3] The precise and unambiguous determination of the structure of its derivatives is a critical prerequisite for understanding structure-activity relationships (SAR) and ensuring the integrity of chemical research. This guide provides a comprehensive, multi-technique workflow for the structural elucidation of a specific analogue, This compound . By integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, we present a self-validating system of analysis that moves from molecular formula confirmation to the complete assembly of the molecular architecture.

The Elucidation Strategy: A Triad of Analytical Pillars

The definitive structural confirmation of a synthetic organic molecule is never reliant on a single analytical technique. Instead, it requires the convergence of evidence from multiple orthogonal methods. For this compound, our strategy is built upon three pillars:

  • Mass Spectrometry (MS): To establish the molecular weight and confirm the elemental formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present and, crucially, those that are absent.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the precise carbon-hydrogen framework and establish atom-to-atom connectivity.

This integrated approach ensures that each piece of data corroborates the others, leading to an unambiguous and trustworthy structural assignment.

Elucidation_Workflow cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy MS HRMS Analysis Formula Molecular Formula (C₉H₁₁NS) MS->Formula Provides Structure Final Structure: 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine Formula->Structure Confirms Mass IR FT-IR Analysis Func_Groups Functional Groups (N-H, Aromatic C-H) IR->Func_Groups Identifies Func_Groups->Structure Confirms Groups NMR_1H ¹H NMR Framework C-H Framework & Connectivity NMR_1H->Framework Maps NMR_13C ¹³C NMR NMR_13C->Framework Maps NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_2D->Framework Maps Framework->Structure Defines Connectivity

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: Defining the Molecular Formula

Expertise & Experience: The initial and most fundamental step in any structural elucidation is to determine the molecular weight and, more importantly, the exact elemental composition. High-Resolution Mass Spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, provides mass accuracy to within a few parts per million (ppm). This precision is essential to distinguish between isobars (molecules with the same nominal mass but different elemental formulas) and provides a high degree of confidence in the proposed molecular formula.

Trustworthiness: The molecular formula of C₉H₁₁NS is validated by two intrinsic checks. First, it adheres to the Nitrogen Rule , which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Second, the presence of sulfur provides a characteristic isotopic pattern, with the M+2 peak (due to the ³⁴S isotope) having a relative abundance of approximately 4.4% of the M⁺ peak.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the analyte (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-TOF mass spectrometer operating in positive ion mode.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺. Compare the experimentally measured mass with the theoretical mass calculated for the proposed formula (C₉H₁₁NS + H⁺). The mass error should be < 5 ppm.

Data Presentation: Expected Mass Spectrometric Data
IonFormulaCalculated m/zObserved m/zFragmentation Logic
[M]⁺ C₉H₁₁NS165.0612~165.06Molecular Ion
[M-C₂H₄]⁺ C₇H₇NS137.0299~137.03Retro-Diels-Alder-type cleavage of the dihydrothiazine ring
[M-CH₃]⁺ C₈H₈NS150.0428~150.04Loss of the methyl group

Infrared Spectroscopy: Functional Group Identification

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. For this compound, the key diagnostic absorptions are the N-H stretch of the secondary amine and the various stretches associated with the substituted aromatic ring. The absence of strong absorptions in other regions (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3300 cm⁻¹) is equally important, as it rules out alternative isomeric structures or oxidation products.

Experimental Protocol: FT-IR (ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Data Presentation: Key IR Absorption Frequencies
Frequency (cm⁻¹)Vibration TypeFunctional GroupSignificance
~3350 N-H StretchSecondary AmineConfirms the presence of the dihydrothiazine ring N-H group.[4]
~3100-3000 C-H StretchAromaticIndicates the benzene ring C-H bonds.
~2950-2850 C-H StretchAliphatic (CH₃, CH₂)Corresponds to the methyl and methylene groups.
~1600, ~1500 C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.[4]
~880-800 C-H BendAromatic (out-of-plane)The specific frequency can hint at the 1,2,4-trisubstitution pattern.

NMR Spectroscopy: The Definitive Structural Map

Expertise & Experience: While MS provides the formula and IR identifies functional groups, NMR spectroscopy elucidates the complete molecular skeleton. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can definitively piece together the puzzle, assigning every proton and carbon to its specific location in the structure.

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a 400 MHz or higher field NMR spectrometer.

¹H NMR Spectroscopy: Proton Environment and Connectivity

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and their neighboring protons (multiplicity).

Data Presentation: Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~6.85d1HH-5Ortho-coupled to H-6.
~6.65dd1HH-6Ortho-coupled to H-5, meta-coupled to H-8.
~6.60d1HH-8Meta-coupled to H-6.
~3.80br s1HNH Broad signal due to quadrupole broadening and potential exchange.
~3.45t2HC2-HTriplet due to coupling with C3 protons. Deshielded by adjacent N atom.
~3.05t2HC3-HTriplet due to coupling with C2 protons. Shielded relative to C2 protons.
~2.25s3HC7-CHSinglet, characteristic of an aromatic methyl group.
¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon atoms in the molecule.

Data Presentation: Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~142.0QuaternaryC-8a
~131.0QuaternaryC-7
~128.0CHC-5
~125.0CHC-6
~121.0QuaternaryC-4a
~116.0CHC-8
~45.0CH₂C-2
~25.0CH₂C-3
~20.5CH₃C7-C H₃
2D NMR: Unambiguous Connectivity Confirmation

While 1D NMR provides a strong foundation, 2D NMR experiments are the final arbiters of connectivity, leaving no room for doubt.

  • COSY (Correlation Spectroscopy): Confirms ¹H-¹H coupling. We expect to see cross-peaks between H-5/H-6, H-6/H-8, and crucially, between the two aliphatic triplets at C2-H₂ and C3-H₂.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, confirming the assignments made in the 1D tables.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.

Caption: Key HMBC correlations confirming the molecular assembly.

Trustworthiness through HMBC:

  • Methyl Group Placement: The protons of the methyl group (~2.25 ppm) will show correlations to the quaternary carbon C-7 (~131.0 ppm) and the two aromatic CH carbons C-6 (~125.0 ppm) and C-8 (~116.0 ppm). This unequivocally places the methyl group at position 7.

  • Ring Fusion: The methylene protons next to the nitrogen (C2-H₂, ~3.45 ppm) will show a crucial 3-bond correlation to the aromatic quaternary carbon C-4a (~121.0 ppm). This correlation definitively links the dihydrothiazine ring to the benzene ring at the correct position.

Conclusion: Convergent Structural Proof

The structural elucidation of this compound is achieved through the systematic integration of orthogonal analytical data. HRMS establishes the precise elemental formula of C₉H₁₁NS . FT-IR confirms the presence of the N-H moiety and the aromatic ring while ruling out other functional groups. Finally, a full suite of 1D and 2D NMR experiments provides an unambiguous and self-consistent map of the molecular framework, confirming the 1,2,4-trisubstituted aromatic ring and the specific connectivity of the dihydrothiazine heterocycle. This rigorous, multi-technique approach exemplifies a best-practice standard for structural confirmation in chemical and pharmaceutical research.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Yavari, I., et al. (2015). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 11, 2689–2696. Retrieved from [Link]

  • Zia-ur-Rehman, M., et al. (2018). Synthesis, Crystal Structure and Spectroscopic Properties of 1,2-Benzothiazine Derivatives: An Experimental and DFT Study. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12. Retrieved from [Link]

  • Sharma, A., & Sharma, R. (2021). Synthesis of Benzothiazinophenothiazine Derivatives and their Antimicrobial Screening. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). The optimized molecular structures of 1,4-benzothiazine derivatives (4, 5 and 6). Retrieved from [Link]

  • Hassan, M., et al. (2022). 2,1-Benzothiazine–(quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Advances, 12(46), 30029-30043. Retrieved from [Link]

  • Słoczyńska, K., et al. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 664-73. Retrieved from [Link]

  • Gutić, S., et al. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. Retrieved from [Link]

  • Dighade, S. R., et al. (2022). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 27(15), 4998. Retrieved from [Link]

  • Kumar, D., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4). Retrieved from [Link]

  • UkrBrg. (2018). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. Pharmaceutical Chemistry Journal, 52, 387–392. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3,4-dihydro-2-methyl-4-oxo-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. PubChem Compound Database. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(19), 13417-13444. Retrieved from [Link]

  • Panzella, L., & d'Ischia, M. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6245. Retrieved from [Link]

  • Saliyeva, L. N., et al. (2020). 3,3′-(Phenylmethylene)bis(1-ethyl-3,4-dihydro-1H-2,1-benzothiazine-2,2,4-trione): single-crystal X-ray diffraction study, quantum-chemical calculations and Hirshfeld surface analysis. Acta Crystallographica Section E, 76(Pt 11), 1745–1753. Retrieved from [Link]

  • Saraf, S., Khan, M. A., & Al-nousaui, S. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University. Retrieved from [Link]

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Spectroscopic Profile of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, a heterocyclic compound of interest in medicinal and materials chemistry. Aimed at researchers, scientists, and professionals in drug development, this document delves into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust framework for the structural elucidation and characterization of this specific benzothiazine derivative. Methodologies for data acquisition and interpretation are detailed, ensuring scientific integrity and providing actionable insights for laboratory practice.

Introduction: The Significance of this compound

The 1,4-benzothiazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of a methyl group at the 7-position and the saturation of the thiazine ring to form this compound can significantly influence its physicochemical properties, metabolic stability, and biological target interactions. Accurate structural confirmation and purity assessment are paramount in the drug discovery and development pipeline, making a thorough understanding of its spectroscopic signature essential.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound are key to interpreting its spectral data. The molecule consists of a benzene ring fused to a dihydrothiazine ring, with a methyl substituent on the aromatic ring.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

Acquisition Parameters (¹H NMR):

  • Pulse Sequence: zg30

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: ~4 s

Acquisition Parameters (¹³C NMR):

  • Pulse Sequence: zgpg30 (proton-decoupled)

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2.0 s

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-5~6.8d~8.0
H-6~6.6dd~8.0, ~2.0
H-8~6.7d~2.0
N-H (4-position)~3.5 - 4.5br s-
C-2 Methylene (-CH₂-S)~3.0 - 3.2t~5.0 - 6.0
C-3 Methylene (-CH₂-N)~3.4 - 3.6t~5.0 - 6.0
C-7 Methyl (-CH₃)~2.2s-

Interpretation:

  • Aromatic Protons (H-5, H-6, H-8): The aromatic region will display signals characteristic of a 1,2,4-trisubstituted benzene ring. The exact chemical shifts and coupling patterns are influenced by the electron-donating nature of the sulfur and nitrogen atoms and the methyl group.

  • N-H Proton: The proton on the nitrogen atom will likely appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding.

  • Methylene Protons (C-2 and C-3): The two methylene groups in the dihydrothiazine ring are diastereotopic and are expected to appear as triplets due to coupling with each other. The protons on the carbon adjacent to the sulfur (C-2) are expected to be slightly upfield compared to those adjacent to the nitrogen (C-3).

  • Methyl Protons (C-7): The methyl group at the 7-position will appear as a singlet in the aliphatic region.

Predicted ¹³C NMR Spectral Data

The predicted proton-decoupled ¹³C NMR spectrum of this compound is presented below.

Carbon Assignment Predicted Chemical Shift (ppm)
C-9 (ipso-S)~120 - 125
C-5~125 - 130
C-6~120 - 125
C-7~135 - 140
C-8~115 - 120
C-10 (ipso-N)~140 - 145
C-2 (-CH₂-S)~25 - 30
C-3 (-CH₂-N)~45 - 50
C-7 Methyl (-CH₃)~20 - 22

Interpretation:

  • Aromatic Carbons: Six signals are expected in the aromatic region, with the carbons directly attached to the heteroatoms (C-9 and C-10) and the methyl group (C-7) being deshielded.

  • Aliphatic Carbons: The methylene carbons (C-2 and C-3) will appear in the upfield region, with the carbon adjacent to the more electronegative nitrogen atom (C-3) being further downfield. The methyl carbon will be the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Predicted IR Spectral Data

The expected characteristic absorption bands for this compound are listed below.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3400Medium
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium-Strong
Aromatic C=C Bending1500 - 1600Medium-Strong
C-N Stretch1250 - 1350Medium
C-S Stretch600 - 800Weak-Medium

Interpretation:

  • N-H Stretch: A key indicator of the dihydrothiazine ring's secondary amine.

  • C-H Stretches: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the overall structure.

  • Aromatic C=C Bending: These absorptions are characteristic of the benzene ring.

  • Fingerprint Region (<1500 cm⁻¹): This region will contain a complex pattern of signals, including C-N and C-S stretching and various bending vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

Instrumentation:

  • A mass spectrometer with an Electron Ionization (EI) source is typically used for small molecules.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 50-500

Predicted Mass Spectrum and Fragmentation Pattern

The predicted mass spectrum of this compound will show a molecular ion peak (M⁺) and several characteristic fragment ions.

Molecular Ion:

  • m/z [M]⁺: The molecular weight of C₉H₁₁NS is 165.26 g/mol . The molecular ion peak is expected at m/z = 165.

Key Fragmentation Pathways: The fragmentation of 1,4-benzothiazine derivatives is often initiated by the loss of groups attached to the thiazine ring.

Fragmentation_Pathway M [M]⁺˙ m/z = 165 F1 [M-H]⁺ m/z = 164 M->F1 - H˙ F2 [M-CH₃]⁺ m/z = 150 M->F2 - CH₃˙ F3 [M-C₂H₄]⁺˙ m/z = 137 M->F3 - C₂H₄ (ethylene) F4 [C₇H₆S]⁺˙ m/z = 122 F3->F4 - NH

Sources

An In-depth Technical Guide to the Potential Therapeutic Applications of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on a specific, yet underexplored, derivative: 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine . While direct, extensive research on this particular molecule is nascent, this document synthesizes the known biological activities of structurally related analogs to build a robust hypothesis for its therapeutic potential. We will delve into its plausible synthetic routes, explore its potential as an anticancer, neuroprotective, and anti-inflammatory agent, and provide detailed experimental protocols for researchers to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic landscape of novel benzothiazine derivatives.

Introduction: The Promise of the 1,4-Benzothiazine Core

Heterocyclic compounds containing nitrogen and sulfur atoms are cornerstones of modern drug discovery.[1] The 1,4-benzothiazine ring system, a fusion of a benzene and a thiazine ring, has garnered significant attention due to its structural similarity to phenothiazines, which are known for their diverse biological activities.[2] This structural feature, particularly the fold along the nitrogen-sulfur axis, is believed to be crucial for its pharmacological effects.[2]

Derivatives of 1,4-benzothiazine have been reported to exhibit a remarkable range of therapeutic properties, including:

  • Anticancer and Antitumor Activity [3][4]

  • Neuroprotective and CNS Stimulating Effects [2]

  • Anti-inflammatory and Analgesic Properties [5][6]

  • Antimicrobial and Antifungal Activity [1]

  • Antihypertensive and Cardiovascular Effects [2][7]

  • Antiviral and Anti-HIV Activity [2]

Given this broad bioactivity, the targeted synthesis and evaluation of specific, substituted 1,4-benzothiazine analogs like This compound is a logical and promising avenue for novel drug development. This guide will provide a comprehensive overview of its potential, grounded in the established pharmacology of its chemical relatives.

Synthesis of this compound

Proposed Synthetic Pathway:

The synthesis of the target compound can be envisioned in a two-step process starting from 4-methyl-2-aminothiophenol.

Step 1: Synthesis of 2-(2-((2-hydroxyethyl)amino)-5-methylphenylthio)ethan-1-ol

  • Reaction: 4-methyl-2-aminothiophenol is reacted with 2-chloroethanol in the presence of a base.

Step 2: Cyclization to this compound

  • Reaction: The intermediate from Step 1 undergoes an intramolecular cyclization, likely acid-catalyzed, to form the final product.

A detailed experimental protocol for this proposed synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methyl-2-aminothiophenol

  • 2-chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of the Intermediate

    • In a 250 mL round-bottom flask, dissolve 10 mmol of 4-methyl-2-aminothiophenol in 100 mL of ethanol.

    • Add 22 mmol of sodium hydroxide and stir until dissolved.

    • To this solution, add 22 mmol of 2-chloroethanol dropwise at room temperature.

    • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add 100 mL of water to the residue and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solvent to obtain the crude intermediate. Purify by column chromatography if necessary.

  • Step 2: Cyclization

    • Dissolve the purified intermediate from Step 1 in 50 mL of a suitable solvent like toluene.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

    • Reflux the mixture for 4-6 hours, again monitoring by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

    • Filter and evaporate the solvent to yield the crude this compound.

    • Purify the final product by column chromatography (silica gel, hexane:ethyl acetate gradient).

    • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product start1 4-methyl-2-aminothiophenol intermediate 2-(2-((2-hydroxyethyl)amino)- 5-methylphenylthio)ethan-1-ol start1->intermediate NaOH, Ethanol, Reflux start2 2-chloroethanol start2->intermediate final_product 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine intermediate->final_product H₂SO₄ (cat.), Toluene, Reflux

Figure 1: Proposed synthetic workflow for this compound.

Potential Therapeutic Applications and Mechanistic Insights

Based on the extensive research into the 1,4-benzothiazine scaffold, we can hypothesize several key therapeutic applications for this compound.

Oncology

Hypothesis: this compound possesses anticancer activity, potentially through the modulation of inflammatory pathways and inhibition of cancer cell proliferation and migration.

Supporting Evidence from Analogs:

  • A study on substituted 1,4-benzothiazines demonstrated that these compounds can act as potential anticancer agents for lung cancer.[3][4]

  • Specifically, propyl 3-methyl-3,4-dihydro-2H-benzo[b][3][4]thiazine-2-carboxylate was found to be highly active against the A-549 lung cancer cell line.[3][4]

  • This compound was shown to downregulate several pro-inflammatory genes, including IL-1α, IL-1β, IL-6, vimentin, COX-2, IL-8, and TNF-α in vitro.[3][4]

  • The same study also confirmed the ability of this analog to suppress the proliferation and migration of lung cancer cells.[3][4]

  • Other studies on halogenated benzothiadiazine derivatives (a related class) have identified compounds with potent and selective activity against triple-negative breast cancer cells.[8]

Proposed Mechanism of Action:

The anticancer effects of this compound may be multifactorial. A plausible mechanism involves the inhibition of key inflammatory signaling pathways that are known to promote tumor growth and metastasis. The downregulation of cytokines like IL-6 and TNF-α, and enzymes like COX-2, could create an anti-tumor microenvironment.

Anticancer_Pathway cluster_pathway Pro-inflammatory Signaling cluster_effects Cellular Effects compound 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine il6 IL-6 compound->il6 tnfa TNF-α compound->tnfa cox2 COX-2 compound->cox2 proliferation Cell Proliferation il6->proliferation migration Cell Migration tnfa->migration angiogenesis Angiogenesis cox2->angiogenesis tumor_growth tumor_growth proliferation->tumor_growth metastasis metastasis migration->metastasis angiogenesis->tumor_growth

Figure 2: Hypothesized anti-cancer signaling pathway.
Neuropharmacology

Hypothesis: this compound may act as a cognitive enhancer and neuroprotective agent, potentially through the modulation of glutamate receptors or inhibition of acetylcholinesterase.

Supporting Evidence from Analogs:

  • A commercial source suggests that this compound may interact with biological targets involved in mood regulation and cognitive function.[9]

  • A series of 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides have been synthesized and evaluated as potentiators of AMPA receptors, demonstrating cognition-enhancing effects in vivo.[10]

  • IDRA-21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide) is a known modulator of AMPA receptor desensitization and has been shown to improve cognition in animal models.[11][12]

  • Derivatives of 2H-benzo[b][3][4]thiazin-3(4H)-one have been identified as potent acetylcholinesterase (AChE) inhibitors, with some compounds showing IC₅₀ values in the nanomolar range, comparable to the reference drug donepezil.[13] These compounds also exhibited significant antioxidant activity.[13]

Proposed Mechanism of Action:

Two primary mechanisms can be proposed for the neuropharmacological effects of this compound:

  • AMPA Receptor Modulation: The compound could act as a positive allosteric modulator of AMPA receptors, enhancing glutamatergic neurotransmission, which is crucial for learning and memory.

  • Acetylcholinesterase Inhibition: The compound may inhibit the breakdown of the neurotransmitter acetylcholine by inhibiting AChE, a key strategy in the symptomatic treatment of Alzheimer's disease.

Anti-inflammatory Diseases

Hypothesis: this compound is a potential candidate for the treatment of inflammatory disorders due to its ability to suppress the production of pro-inflammatory mediators.

Supporting Evidence from Analogs:

  • As mentioned in the oncology section, related 1,4-benzothiazine derivatives have been shown to downregulate a suite of pro-inflammatory genes, including various interleukins, TNF-α, and COX-2.[3][4]

  • Several studies have specifically investigated and confirmed the anti-inflammatory activity of various 1,4-benzothiazine derivatives in preclinical models.[5][6]

Proposed Mechanism of Action:

The anti-inflammatory effects would likely stem from the inhibition of key inflammatory pathways, such as the NF-κB signaling pathway, which would lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Experimental Workflows for Therapeutic Validation

To rigorously test the therapeutic potential of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

Experimental Protocol:

  • Cell Culture: Culture a panel of human cancer cell lines (e.g., A-549 for lung, MDA-MB-231 for breast, PC-3 for prostate) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.

  • MTT Assay for Cytotoxicity:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ value for each cell line.

  • Colony Formation Assay for Anti-proliferative Effects:

    • Seed a low density of cancer cells in 6-well plates.

    • Treat with sub-lethal concentrations of the compound.

    • Allow colonies to form over 10-14 days.

    • Fix, stain with crystal violet, and count the colonies.

  • Wound Healing Assay for Anti-migration Effects:

    • Grow cells to a confluent monolayer in 6-well plates.

    • Create a "scratch" in the monolayer with a pipette tip.

    • Treat with the compound and monitor the closure of the scratch over 24-48 hours.

Anticancer_Workflow start Cancer Cell Lines (e.g., A-549, MDA-MB-231) mtt MTT Assay (Cytotoxicity, IC₅₀) start->mtt colony Colony Formation Assay (Proliferation) start->colony wound Wound Healing Assay (Migration) start->wound data_analysis Data Analysis and Interpretation mtt->data_analysis colony->data_analysis wound->data_analysis

Figure 3: In vitro workflow for assessing anti-cancer activity.
In Vitro Neuropharmacology Assessment

Objective: To evaluate the effect of the compound on neuronal cells and key neurological targets.

Experimental Protocol:

  • Acetylcholinesterase Inhibition Assay:

    • Use a commercially available AChE inhibitor screening kit.

    • Incubate recombinant human AChE with various concentrations of the compound.

    • Add the substrate (e.g., acetylthiocholine) and a colorimetric probe (e.g., DTNB).

    • Measure the absorbance over time to determine the rate of substrate hydrolysis.

    • Calculate the IC₅₀ value.

  • Neuronal Viability Assay:

    • Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y).

    • Induce neurotoxicity with an agent like glutamate or H₂O₂.

    • Co-treat with this compound.

    • Assess cell viability using an MTT or LDH assay to determine neuroprotective effects.

Data Summary of Related Compounds

To provide a quantitative context for the potential of this compound, the following table summarizes the reported activities of some of its analogs.

Compound/AnalogTherapeutic AreaAssayResultReference
2H-Benzo[b][3][4]thiazin-3(4H)-one derivatives (3i, 3j)NeuropharmacologyAChE InhibitionIC₅₀ = 0.027 µM, 0.025 µM[13]
7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21)NeuropharmacologyAMPA Receptor ModulationActive at 5 µM[11]
Halogenated Benzothiadiazine DerivativesOncologyCII InhibitionIC₅₀ = 11.88 - 89 µM[8]

Conclusion and Future Directions

While direct experimental data on This compound is limited, the wealth of information on the broader 1,4-benzothiazine class provides a strong rationale for its investigation as a potential therapeutic agent. The hypothesized applications in oncology, neuropharmacology, and inflammatory diseases are well-supported by the activities of structurally similar molecules.

The proposed synthetic route offers a clear path to obtaining the compound for study, and the detailed experimental workflows provide a roadmap for its preclinical evaluation. Future research should focus on:

  • Synthesis and Characterization: Successfully synthesizing and fully characterizing the target compound.

  • In Vitro Screening: Performing the outlined in vitro assays to confirm its activity and determine its potency.

  • In Vivo Studies: Progressing to animal models of cancer, neurodegenerative diseases, and inflammation to assess efficacy and safety.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing further derivatives to optimize activity and pharmacokinetic properties.

The exploration of this compound represents an exciting opportunity to develop novel therapeutics based on a proven pharmacophore.

References

  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 24(5), 358-371.
  • Kumar, A., & Kumar, R. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Journal of Advanced Pharmaceutical Technology & Research, 8(3), 83.
  • Hurst, N. G., et al. (2021). Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. Molecules, 26(11), 3354.
  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. PubMed.
  • MySkinRecipes. (n.d.). This compound.
  • Ahmad, S., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][3][4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 1989.

  • Lebrun, B., et al. (2007). Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. Journal of Medicinal Chemistry, 50(13), 3153–3157.
  • Gautam, N., & Chourasia, O. P. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry, 3(4), 450-456.
  • Li, P., et al. (2016). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Advances, 6(10), 8349-8356.
  • Bluke, Z., et al. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(4), 664-673.
  • Amin, A., et al. (2024). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies.
  • Khan, I., et al. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 21(1), 54.
  • Singh, A., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12, 1370014.
  • Fringuelli, R., et al. (1985). [Synthesis and antiinflammatory activity of various 1,4-benzothiazine derivatives]. Il Farmaco; edizione scientifica, 40(5), 369-376.
  • Prasad, R. N. (1969). Potential antihypertensive agents. 3. 3,4-Dihydro-2H-1,4-benzothiazine derivatives. Journal of Medicinal Chemistry, 12(2), 290-294.
  • Sharma, A., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 6845-6873.
  • Wujec, M., & Pitucha, M. (2020).
  • Saeed, A., et al. (2019). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 15, 2768-2780.
  • Deshmukh, M. B., et al. (2007). Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. Indian Journal of Chemistry - Section B, 46B(5), 852-859.
  • Zivkovic, I., et al. (1997). 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity.
  • Thompson, D. M., et al. (1995). 7-Chloro-3-methyl-3-4-dihydro-2H-1,2,4 benzothiadiazine S,S-dioxide (IDRA 21): a benzothiadiazine derivative that enhances cognition by attenuating DL-alpha-amino-2,3-dihydro-5-methyl-3-oxo-4-isoxazolepropanoic acid (AMPA) receptor desensitization. The Journal of Pharmacology and Experimental Therapeutics, 272(1), 300-309.
  • Lombardino, J. G., & Wiseman, E. H. (1971). Antiinflammatory 3,4-dihydro-2-alkyl-3-oxo-2H-1,2-benzothiazine-4-carboxamide 1,1-dioxides. Journal of Medicinal Chemistry, 14(10), 973-977.
  • Gautam, N., & Singh, A. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
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  • Sørensen, M. D., et al. (2004). Synthesis and Pharmacological Evaluation of 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide and N-(2-cyanomethylsulfonylphenyl)acylamide Derivatives as Potential Activators of ATP Sensitive Potassium Channels. Archiv der Pharmazie, 337(2), 86-94.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of derivatives with diverse and potent pharmacological activities.[1][2][3] This technical guide delves into the core mechanism of action of a specific derivative, 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, targeting researchers, scientists, and drug development professionals. While direct studies on this exact molecule are emerging, this document synthesizes the extensive body of research on closely related 1,4-benzothiazine analogues to postulate a multi-faceted mechanism of action. We will explore its anticipated neuroprotective, antioxidant, and anti-inflammatory properties, grounded in the established pharmacology of the benzothiazine class. Furthermore, this guide provides detailed, field-proven experimental protocols to enable the scientific community to rigorously test and validate these hypotheses. Our approach is built on the pillars of scientific integrity, providing a self-validating system of inquiry from molecular action to cellular response.

Introduction: The Therapeutic Potential of the 1,4-Benzothiazine Scaffold

The fusion of a benzene ring with a thiazine ring creates the 1,4-benzothiazine nucleus, a structure that has proven to be a versatile pharmacophore.[1][2][3] Derivatives of this core structure have demonstrated a wide array of biological effects, including but not limited to, neuroprotective, anti-inflammatory, anticancer, antihypertensive, and antioxidant activities.[1][2][3][4] The structural rigidity and the presence of nitrogen and sulfur heteroatoms offer unique opportunities for molecular interactions with various biological targets.

The subject of this guide, this compound, introduces a methyl group at the 7-position of the benzothiazine core. While seemingly a minor modification, substitutions on the benzene ring are known to significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. For instance, studies on other heterocyclic compounds have shown that a methyl substituent can enhance lipophilicity, potentially improving blood-brain barrier permeability, and can also influence binding affinity to target proteins. This guide will, therefore, extrapolate from the known mechanisms of related benzothiazines to build a comprehensive hypothesis for the 7-methyl derivative.

Postulated Core Mechanism of Action: A Multi-Target Approach

Based on the extensive literature on 1,4-benzothiazine derivatives, we propose that this compound exerts its therapeutic effects through a synergistic combination of neuroprotection, antioxidant activity, and anti-inflammatory action.

Neuroprotection via Ion Channel Modulation and Excitotoxicity Reduction

A primary proposed mechanism of action for the neuroprotective effects of 1,4-benzothiazine derivatives is the modulation of neuronal ion channels and the subsequent reduction of excitotoxicity.[5] Excitotoxicity, primarily mediated by excessive glutamate receptor activation, leads to an influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events.

Several 1,4-benzothiazine analogues have been shown to inhibit voltage-gated sodium (Na⁺) and calcium (Ca²⁺) channels.[5] This inhibition is crucial in preventing the excessive neuronal depolarization that perpetuates the excitotoxic cascade. By blocking these channels, the compound can reduce the release of glutamate from presynaptic terminals and diminish the postsynaptic response to glutamate. A study on a similar benzothiazine derivative, 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide (IDRA-21), demonstrated its ability to modulate AMPA receptor desensitization and increase intracellular Ca²⁺ and Na⁺, highlighting the interaction of this class of compounds with ion channels.[6]

By modulating ion channel activity, this compound is hypothesized to significantly reduce glutamate-induced cytotoxicity. This can be experimentally verified by subjecting neuronal cell cultures to high concentrations of glutamate in the presence and absence of the compound and assessing cell viability.

Logical Relationship: Neuroprotection Pathway

cluster_excitotoxicity Excitotoxicity Cascade cluster_intervention Therapeutic Intervention Excess Glutamate Excess Glutamate NMDA/AMPA Receptor Activation NMDA/AMPA Receptor Activation Excess Glutamate->NMDA/AMPA Receptor Activation Ca2+ Influx Ca2+ Influx NMDA/AMPA Receptor Activation->Ca2+ Influx Neuronal Damage Neuronal Damage Ca2+ Influx->Neuronal Damage Benzothiazine Derivative Benzothiazine Derivative Na+ Channel Inhibition Na+ Channel Inhibition Benzothiazine Derivative->Na+ Channel Inhibition Ca2+ Channel Inhibition Ca2+ Channel Inhibition Benzothiazine Derivative->Ca2+ Channel Inhibition Na+ Channel Inhibition->NMDA/AMPA Receptor Activation Reduces Depolarization Ca2+ Channel Inhibition->Ca2+ Influx Blocks Entry

Caption: Postulated neuroprotective mechanism via ion channel inhibition.

Antioxidant Activity through Reactive Oxygen Species (ROS) Scavenging

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is a key contributor to cellular damage in a wide range of pathologies, including neurodegenerative diseases. The benzothiazine scaffold is known to possess antioxidant properties, and it is highly probable that the 7-methyl derivative shares this characteristic.

The proposed mechanism involves the direct scavenging of free radicals by the benzothiazine nucleus. The nitrogen and sulfur atoms within the heterocyclic ring can participate in redox reactions, neutralizing harmful ROS such as superoxide anions and hydroxyl radicals.

Anti-inflammatory Effects via Modulation of Pro-inflammatory Pathways

Inflammation is intricately linked to both acute and chronic diseases. Benzothiazine derivatives have been reported to exhibit anti-inflammatory properties.[3][4] One study on substituted 1,4-benzothiazines demonstrated their ability to downregulate pro-inflammatory genes such as IL-1α, IL-1β, IL-6, COX-2, and TNF-α in lung cancer cells.[7] This suggests that this compound may exert its anti-inflammatory effects by interfering with key signaling pathways, such as the NF-κB pathway, which is a central regulator of inflammation.

Experimental Validation: A Step-by-Step Methodological Guide

To substantiate the hypothesized mechanisms of action, a series of well-defined in vitro experiments are essential. The following protocols are designed to be self-validating, providing a clear and logical progression from assessing general cytotoxicity to elucidating specific molecular interactions.

Cell Viability and Neuroprotection Assays

The initial step is to determine the compound's intrinsic cytotoxicity and its ability to protect neuronal cells from a toxic insult.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours to determine its toxicity profile. For neuroprotection, pre-treat cells with non-toxic concentrations of the compound for 2 hours.

  • Induction of Cytotoxicity: Introduce a neurotoxic agent, such as glutamate (50 mM) or hydrogen peroxide (100 µM), to the pre-treated cells and incubate for an additional 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow: Neuroprotection Assay

Cell Seeding Cell Seeding Compound Pre-treatment Compound Pre-treatment Cell Seeding->Compound Pre-treatment Neurotoxin Addition Neurotoxin Addition Compound Pre-treatment->Neurotoxin Addition Incubation Incubation Neurotoxin Addition->Incubation Viability Assay (MTT) Viability Assay (MTT) Incubation->Viability Assay (MTT) Data Analysis Data Analysis Viability Assay (MTT)->Data Analysis

Caption: Workflow for assessing the neuroprotective effects of the compound.

Quantification of Reactive Oxygen Species (ROS)

To validate the antioxidant properties, direct measurement of intracellular ROS levels is necessary.

The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for detecting intracellular ROS.

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Incubation: Treat the cells with the test compound for a specified period.

  • ROS Induction: Induce oxidative stress by adding a ROS-generating agent (e.g., H₂O₂).

  • DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: After incubation, wash the cells again with PBS and measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 530 nm.[8]

Electrophysiological Analysis of Ion Channel Inhibition

To directly assess the impact on ion channel function, whole-cell patch-clamp electrophysiology is the gold standard.

This technique allows for the measurement of ion currents through voltage-gated Na⁺ and Ca²⁺ channels.

  • Cell Preparation: Use primary neuronal cultures or a suitable neuronal cell line expressing the channels of interest.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Glass micropipettes with a resistance of 3-5 MΩ are filled with an appropriate internal solution.

  • Seal Formation: Form a high-resistance (gigaohm) seal between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Current Recording: Apply specific voltage protocols to elicit Na⁺ and Ca²⁺ currents. Record baseline currents and then perfuse the bath with a solution containing this compound at various concentrations.

  • Data Analysis: Measure the peak current amplitude before and after compound application to determine the percentage of inhibition.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Neuroprotective Efficacy of this compound

Concentration (µM)Cell Viability (%) vs. Glutamate Control
0.145 ± 3.2
162 ± 4.1
1085 ± 5.5
5078 ± 4.8

Table 2: Hypothetical Antioxidant Activity of this compound

Concentration (µM)ROS Production (% of H₂O₂ Control)
188 ± 6.1
1054 ± 4.9
5025 ± 3.7

Conclusion and Future Directions

This technical guide has outlined a plausible, multi-target mechanism of action for this compound, drawing upon the established pharmacology of the broader 1,4-benzothiazine class. The proposed neuroprotective, antioxidant, and anti-inflammatory activities provide a solid foundation for further investigation. The detailed experimental protocols included herein offer a clear roadmap for researchers to validate these hypotheses and to further elucidate the therapeutic potential of this promising compound. Future in vivo studies in relevant animal models of neurodegenerative and inflammatory diseases will be crucial to translate these in vitro findings into potential clinical applications.

References

  • Mancini, A., et al. (2017). Synthesis and biological evaluation of a new class of benzothiazines as neuroprotective agents. European Journal of Medicinal Chemistry, 127, 847-861. [Link]

  • Gupta, A., et al. (2021). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Current Organic Chemistry, 25(10), 1184-1205. [Link]

  • Kumar Rundla, H., et al. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(10), 7045-7071. [Link]

  • Fringuelli, R., et al. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini Reviews in Medicinal Chemistry, 5(12), 1061-1073. [Link]

  • Sharma, P., et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(13), 2465-2478. [Link]

  • Zampieri, D., et al. (2008). Highly potent 1,4-benzothiazine derivatives as K(ATP)-channel openers. Journal of Medicinal Chemistry, 51(8), 2539-2549. [Link]

  • Puia, G., et al. (1997). 7-Chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide: a partial modulator of AMPA receptor desensitization devoid of neurotoxicity. Proceedings of the National Academy of Sciences of the United States of America, 94(13), 7053-7058. [Link]

  • Erhirhie, E. O., & Ihekwereme, C. P. (2018). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Journal of Cancer Science and Clinical Therapeutics, 2(3). [Link]

  • Scholz, A. (2015). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Journal of Pharmacological and Toxicological Methods, 73, 23-30. [Link]

  • Spergel, D. J. (2001). Electrophysiology of calcium antagonists. Journal of Cardiovascular Pharmacology, 38 Suppl 1, S1-S12. [Link]

  • Nazıroğlu, M. (2007). A short guide to electrophysiology and ion channels. Neurochemical Research, 32(11), 1885-1892. [Link]

  • Kalyanaraman, B., et al. (2012). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Methods in Molecular Biology, 837, 21-37. [Link]

Sources

Diverse Biological Activities of 1,4-Benzothiazines

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzothiazine scaffold is a versatile pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities. This remarkable diversity stems from the ability of the core structure to be extensively functionalized, allowing for the modulation of its interaction with various biological targets.

Antimicrobial and Antifungal Activity

A significant area of investigation for 1,4-benzothiazine derivatives has been their potential as antimicrobial and antifungal agents. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Structure-Activity Relationship (SAR) Insights:

A systematic analysis of the structure-activity relationship (SAR) is crucial for the rational design of more potent antimicrobial agents.[1] For instance, the introduction of electron-withdrawing groups on the phenyl ring at the 3-position can enhance antibacterial activity. Conversely, the nature and position of substituents on the benzothiazine nucleus also play a critical role.

Anticancer Activity

The potential of 1,4-benzothiazines as anticancer agents has been extensively explored.[1] These compounds can exert their effects through multiple mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell signaling pathways. The ability of 1,4-benzothiazines to regulate various types of cancer highlights their therapeutic potential.[1]

Mechanism of Action: A Hypothetical Signaling Pathway

The anticancer activity of certain 1,4-benzothiazine derivatives is hypothesized to involve the inhibition of specific protein kinases that are crucial for cancer cell survival and proliferation. For example, a derivative might selectively bind to the ATP-binding pocket of a kinase, thereby blocking its catalytic activity and downstream signaling.

anticancer_pathway 1,4-Benzothiazine 1,4-Benzothiazine Protein Kinase Protein Kinase 1,4-Benzothiazine->Protein Kinase Inhibition Downstream Signaling Downstream Signaling Protein Kinase->Downstream Signaling Activation Apoptosis Apoptosis Downstream Signaling->Apoptosis Suppression Cell Proliferation Inhibition Cell Proliferation Inhibition Downstream Signaling->Cell Proliferation Inhibition

Sources

In silico prediction of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Prediction of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine Properties

Introduction: Charting a Molecule's Future Before the Synthesis

In the landscape of modern drug discovery, the journey from a conceptual molecule to a clinical candidate is fraught with challenges, high costs, and a significant attrition rate.[1] The benzothiazine scaffold is a privileged structure in medicinal chemistry, with its derivatives showing a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Our subject, this compound, is a member of this promising class. Its potential, however, remains largely uncharacterized.

This guide delineates a comprehensive in silico—or computer-aided—workflow to predict the essential properties of this molecule. The core philosophy of this approach is to fail faster, cheaper, and earlier. By computationally modeling a compound's fundamental physicochemical characteristics, its pharmacokinetic profile (ADMET), and its potential biological activities, we can make informed decisions, prioritize resources, and generate testable hypotheses before a single gram of the compound is synthesized.[4][5] This strategy embodies a shift from empirical screening to rational, predictive drug design, significantly accelerating the discovery timeline.[1]

Our narrative will not be a mere recitation of steps but an expert-guided tour, explaining the causality behind each computational choice and embedding self-validating principles within the workflow.

Part 1: The Foundation – Predicting Physicochemical Properties

Expertise & Rationale: Before a molecule can exert a biological effect, it must exist as a stable entity that can be formulated and can navigate the physiological environment. Physicochemical properties are the bedrock upon which a compound's entire pharmacokinetic and pharmacodynamic profile is built. Properties like lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) govern everything from how a drug is absorbed in the gut to how it crosses cellular membranes.[6][7] Predicting these parameters is the non-negotiable first step in assessing "drug-likeness".[8]

Experimental Protocol: Physicochemical Characterization

The following protocol outlines the use of modern, machine-learning-based web tools, which leverage vast databases of experimentally determined properties to make predictions.

  • Obtain Molecular Structure: The first requirement is a machine-readable representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) is a standard format.

    • Molecule: this compound

    • Canonical SMILES: Cc1ccc2c(c1)NCCS2

  • Execute Prediction:

    • Navigate to the chosen web server.

    • Input the SMILES string (Cc1ccc2c(c1)NCCS2) into the query field.

    • Initiate the calculation. The platform's underlying models will compute descriptors from the structure and use pre-trained algorithms to predict its properties.

  • Data Collation and Interpretation: The platform will return a set of predicted values. These must be collated and interpreted within the context of drug development. For instance, a very high logP might suggest poor solubility and potential for non-specific binding.

Data Presentation: Predicted Physicochemical Profile
PropertyPredicted ValueInterpretation & Significance
Molecular Weight ( g/mol ) 179.27Low molecular weight, favorable for oral bioavailability (satisfies Lipinski's Rule of Five).
logP (Octanol/Water Partition) 2.65Indicates moderate lipophilicity. Good balance for membrane permeability and aqueous solubility.
Water Solubility (logS) -2.90Predicted to be moderately soluble. May not require complex formulation for dissolution.
pKa (Acidic) NoneNo significant acidic protons predicted.
pKa (Basic) 3.85The secondary amine in the thiazine ring is predicted to be weakly basic.
Visualization: Physicochemical Prediction Workflow

cluster_props Key Properties SMILES Molecular Structure (SMILES: Cc1ccc2c(c1)NCCS2) Platform Cheminformatics Platform (e.g., ADMET-AI, RDKit) SMILES->Platform Input Properties Predicted Physicochemical Properties Platform->Properties Computation MW Molecular Weight Properties->MW LogP logP Properties->LogP LogS logS Properties->LogS pKa pKa Properties->pKa

Caption: Workflow for predicting physicochemical properties from a molecular structure.

Part 2: The Journey – Predicting ADMET Profile

Expertise & Rationale: A potent molecule is useless if it cannot reach its target in the body at a therapeutic concentration without causing unacceptable toxicity. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile dictates this journey.[4] Early in silico ADMET assessment is one of the most impactful applications of computational chemistry, as poor pharmacokinetics and toxicity are primary reasons for late-stage drug development failures.[11] The models used for these predictions are sophisticated machine learning algorithms trained on extensive, curated datasets of in vitro and in vivo experimental results.[12]

Experimental Protocol: ADMET Profiling

This protocol uses the same molecular input as Part 1 but focuses on pharmacokinetic and toxicity endpoints.

  • Select Endpoints & Execute: Run predictions for a curated set of critical ADMET parameters. The system compares the molecule's structural features against its knowledge base to predict its behavior.

  • Analyze and Flag Liabilities: The output is a risk profile. Each prediction should be assessed against established thresholds for desirable drug candidates. For example, a positive Ames test prediction is a major red flag for mutagenicity. A prediction of strong hERG inhibition signals a high risk for cardiotoxicity.

Data Presentation: Predicted ADMET Profile
CategoryPropertyPredicted OutcomeInterpretation & Significance
Absorption Human Intestinal Absorption (HIA) HighLikely to be well-absorbed from the GI tract.
Caco-2 Permeability HighIndicates good potential for passive diffusion across the intestinal wall.
Blood-Brain Barrier (BBB) High ProbabilityThe molecule may cross the BBB, a critical consideration for CNS targets or for avoiding CNS side effects.
Distribution Plasma Protein Binding (PPB) High (>90%)Expected to be highly bound to plasma proteins. This affects the free drug concentration and dosing.
Metabolism CYP2D6 Inhibitor Non-inhibitorLow risk of drug-drug interactions involving the CYP2D6 pathway.
CYP3A4 Inhibitor Non-inhibitorLow risk of drug-drug interactions involving the major CYP3A4 metabolic pathway.
Toxicity Ames Mutagenicity Non-mutagenicLow risk of causing genetic mutations. A crucial early safety checkpoint.
hERG Inhibition Low RiskLow probability of inhibiting the hERG potassium channel, reducing the risk of drug-induced cardiac arrhythmia.
Drug-Induced Liver Injury (DILI) Low RiskPredicted to have a low propensity for causing liver damage.
Visualization: ADMET Prediction Workflow

cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_T Toxicity Molecule 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine ADMET_Model ADMET QSAR / ML Models Molecule->ADMET_Model HIA HIA ADMET_Model->HIA Predicts BBB BBB ADMET_Model->BBB PPB PPB ADMET_Model->PPB CYP CYP Inhibition ADMET_Model->CYP Ames Ames ADMET_Model->Ames hERG hERG ADMET_Model->hERG DILI DILI ADMET_Model->DILI

Caption: Conceptual workflow for in silico ADMET property prediction.

Part 3: The Action – Predicting Biological Activity

Expertise & Rationale: After establishing that the molecule has a plausible drug-like profile, the next question is: what does it do? Predicting the biological activity spectrum helps generate hypotheses about therapeutic applications.[13][14] This can be approached from two angles: ligand-based methods, which leverage knowledge of similarly active molecules, and structure-based methods, which model the physical interaction between our molecule and a specific protein target.[15] Given that various benzothiazine derivatives have shown activity as kinase inhibitors, a structure-based molecular docking study is a logical and powerful exploratory step.[16][17]

Experimental Protocol: Molecular Docking

This protocol describes a hypothetical docking experiment against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a well-known oncology target that has been previously investigated with benzothiazine-like scaffolds.[16]

  • Target & Ligand Preparation:

    • Target: Obtain the 3D crystal structure of VEGFR2 from the Protein Data Bank (PDB). The structure must be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site (the "docking box"), typically centered on a known co-crystallized ligand.

    • Ligand: Generate a low-energy 3D conformation of this compound from its SMILES string.

  • Docking Simulation:

    • Use a validated docking program (e.g., AutoDock Vina, Glide).[18][19]

    • The software systematically samples many possible orientations ("poses") of the ligand within the protein's binding site.

    • Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A more negative score typically indicates a more favorable predicted interaction.

  • Pose Analysis & Validation:

    • Analyze the top-scoring poses. The most credible poses are those that form chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) with key amino acid residues in the active site.[20]

    • This analysis provides a structural hypothesis for the molecule's mechanism of action.

Data Presentation: Hypothetical Docking Results vs. VEGFR2
ParameterPredicted OutcomeInterpretation
Protein Target VEGFR2 Kinase (PDB ID: 6GQO)An established target in anti-angiogenic cancer therapy.
Docking Score (kcal/mol) -7.8Indicates a favorable predicted binding affinity, suggesting potential inhibitory activity.
Key Predicted Interactions Hydrogen bond with Cys919; Hydrophobic interactions with Val848, Leu840, Ala866.The predicted interactions are with key residues in the kinase hinge region, a common binding mode for Type II kinase inhibitors.
Visualization: Molecular Docking Workflow

Ligand 3D Ligand Structure (Our Molecule) Docking Docking Software (e.g., AutoDock Vina) Ligand->Docking Protein 3D Protein Target (e.g., VEGFR2 from PDB) Protein->Docking Results Docking Results Docking->Results Generates Score Binding Score (-7.8 kcal/mol) Results->Score Pose Binding Pose & Interactions Results->Pose

Caption: The process of molecular docking to predict ligand-protein interactions.

Trustworthiness: A Self-Validating System

The integrity of this entire guide rests on the principle of validation.[21]

  • Model Validation: The computational tools themselves are not "black boxes." They are built upon models that have been rigorously validated against experimental data. Regulatory bodies like the OECD have established principles for ensuring the reliability of such models, including statistical validation and defining a clear applicability domain.[21][22]

Conclusion and Future Outlook

This in silico evaluation of this compound paints the portrait of a promising drug-like candidate. The molecule possesses favorable physicochemical properties, a clean predicted ADMET profile with a notable potential to cross the blood-brain barrier, and a hypothetical basis for interaction with VEGFR2, a therapeutically relevant kinase.

The path forward is clear and computationally guided:

  • Synthesis: The first step is the chemical synthesis of the molecule to provide material for experimental validation.[2][23]

  • In Vitro Validation: Key predictions should be tested experimentally. This includes measuring solubility, conducting a Caco-2 permeability assay to confirm absorption, and running an in vitro kinase assay against VEGFR2 to confirm the docking prediction.

  • Lead Optimization: If the initial results are positive, the molecule becomes a "hit" or "lead." The in silico models can then be used to guide the synthesis of analogues with improved potency and optimized pharmacokinetic properties, demonstrating the cyclical and synergistic nature of computational and medicinal chemistry.

By embracing this predictive, model-driven approach, we move from searching for needles in a haystack to designing them with intent.

References

  • Simulations Plus, Inc. (n.d.). ADMET Predictor®. Retrieved from [Link]

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine nucleus is a privileged heterocyclic scaffold that forms the core of a multitude of compounds with significant pharmacological and biological activities.[1] This structural motif, consisting of a benzene ring fused to a thiazine ring, is a key pharmacophore in medicinal chemistry. Derivatives of 1,4-benzothiazine have demonstrated a broad spectrum of therapeutic potential, including antipsychotic, antiviral, antimicrobial, antifungal, and anti-inflammatory properties.[2] The dihydro variant, 3,4-dihydro-2H-1,4-benzothiazine, and its substituted analogues are of particular interest in drug discovery and development due to their unique three-dimensional structure which allows for specific interactions with biological targets.

This application note provides a comprehensive guide for the efficient one-pot synthesis of a specific analogue, 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine. The protocol is designed for researchers and scientists in organic synthesis and drug development, offering a detailed, step-by-step procedure, insights into the reaction mechanism, and strategies for characterization and troubleshooting. The presented method is a robust and reproducible approach to access this valuable molecular scaffold.

Reaction Mechanism: A Tale of Two Nucleophiles

The one-pot synthesis of this compound from 2-amino-5-methylthiophenol and 2-chloroacetaldehyde proceeds through a well-established reaction pathway involving sequential nucleophilic attack and intramolecular cyclization. The causality behind the experimental choices is rooted in the inherent reactivity of the starting materials.

The reaction is initiated by the nucleophilic attack of the highly reactive thiol group of 2-amino-5-methylthiophenol on the electrophilic carbonyl carbon of 2-chloroacetaldehyde. The sulfur atom, being a softer and more potent nucleophile than the nitrogen atom of the amino group, preferentially attacks the aldehyde. This is followed by the formation of a transient hemiaminal intermediate. The subsequent intramolecular cyclization occurs through the nucleophilic attack of the amino group on the carbon bearing the chlorine atom, leading to the formation of the six-membered dihydrothiazine ring and the elimination of hydrogen chloride. The presence of a mild base is often beneficial to neutralize the generated HCl and drive the reaction to completion.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-amino-5-methylthiophenol 2-Amino-5-methylthiophenol Thioether_Intermediate Thioether Intermediate 2-amino-5-methylthiophenol->Thioether_Intermediate Nucleophilic attack of Thiol 2-chloroacetaldehyde 2-Chloroacetaldehyde 2-chloroacetaldehyde->Thioether_Intermediate Cyclized_Intermediate Cyclized Intermediate Thioether_Intermediate->Cyclized_Intermediate Intramolecular Cyclization (Attack of Amine) Product This compound Cyclized_Intermediate->Product Deprotonation

Caption: Proposed reaction mechanism for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol details the one-pot synthesis of this compound. The procedure is designed to be efficient and scalable, with a focus on yielding a high-purity product.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Amino-5-methylthiophenol≥98%Commercially AvailableStore under inert atmosphere
2-Chloroacetaldehyde (50 wt.% in H₂O)Synthesis GradeCommercially AvailableHandle in a fume hood
EthanolAnhydrousCommercially Available
Triethylamine≥99%Commercially Available
Diethyl EtherAnhydrousCommercially Available
Saturated Sodium Bicarbonate SolutionPrepared in-house
Anhydrous Magnesium SulfateCommercially Available
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Separatory funnel (250 mL)
Rotary evaporator
Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylthiophenol (1.39 g, 10 mmol) and anhydrous ethanol (40 mL).

  • Addition of Reactant: While stirring the solution at room temperature, add 2-chloroacetaldehyde (1.57 g of a 50 wt.% solution in water, 10 mmol) dropwise over a period of 5 minutes.

  • Addition of Base: Following the addition of the aldehyde, add triethylamine (1.4 mL, 10 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of diethyl ether and 50 mL of a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

experimental_workflow Start Start Setup Reaction Setup: 2-amino-5-methylthiophenol in Ethanol Start->Setup Add_Aldehyde Add 2-Chloroacetaldehyde Setup->Add_Aldehyde Add_Base Add Triethylamine Add_Aldehyde->Add_Base Reflux Reflux for 4 hours (Monitor by TLC) Add_Base->Reflux Cool_and_Concentrate Cool to RT & Evaporate Solvent Reflux->Cool_and_Concentrate Extraction Liquid-Liquid Extraction (Diethyl Ether / Sat. NaHCO₃) Cool_and_Concentrate->Extraction Dry_and_Concentrate Dry Organic Layer & Evaporate Solvent Extraction->Dry_and_Concentrate Purification Column Chromatography Dry_and_Concentrate->Purification End Pure Product Purification->End

Caption: Experimental workflow for the one-pot synthesis of this compound.

Characterization of the Final Product

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazine ring system, a singlet for the methyl group, and multiplets for the methylene protons of the dihydrothiazine ring. The chemical shifts (δ) in ppm relative to a standard (e.g., TMS) should be consistent with the proposed structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule. Distinct signals for the aromatic carbons, the methyl carbon, and the two methylene carbons of the heterocyclic ring are expected.

  • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include N-H stretching vibrations, C-H stretching of the aromatic and aliphatic parts, and C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the synthesized compound. The molecular ion peak (M+) should correspond to the calculated molecular weight of this compound (C₉H₁₁NS).

Troubleshooting and Common Pitfalls

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reflux time and continue to monitor by TLC.
Decomposition of starting material or productEnsure the reaction is performed under an inert atmosphere if starting materials are sensitive to air. Avoid excessive heating.
Impure starting materialsUse freshly purified or high-purity reagents. The synthesis of 2-aminothiophenols can be sensitive to impurities.[3]
Formation of multiple byproducts Side reactionsOptimize the reaction temperature. A lower temperature might favor the desired product. Ensure slow, dropwise addition of the aldehyde.
Oxidation of the aminothiophenolDegas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in purification Co-elution of impuritiesUse a different solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The one-pot synthesis of this compound presented in this application note offers a reliable and efficient method for accessing this valuable heterocyclic compound. By understanding the underlying reaction mechanism and following the detailed protocol, researchers can successfully synthesize this molecule for further investigation in drug discovery and development programs. The provided troubleshooting guide should assist in overcoming common experimental challenges, ensuring a successful synthetic outcome.

References

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  • Wang, X., et al. (2015). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. Beilstein Journal of Organic Chemistry, 11, 2194-2201.
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Application Notes & Protocols: Microwave-Assisted Synthesis of 1,4-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, scientists, and drug development professionals.

Abstract

1,4-Benzothiazine and its derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including antimicrobial, anti-inflammatory, antihypertensive, and anticancer properties.[1][2][3][4][5] Conventional synthetic routes to these valuable scaffolds are often plagued by long reaction times, harsh conditions, and modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique, offering significant improvements in efficiency and sustainability.[6][7] This guide provides a comprehensive overview and detailed protocols for the rapid and efficient synthesis of 1,4-benzothiazine derivatives utilizing microwave irradiation, a method that dramatically accelerates reaction rates and enhances product yields.[8][9][10]

The Rationale for Employing Microwave Irradiation

Conventional heating methods transfer energy indirectly through conduction and convection, leading to uneven temperature distribution and longer reaction times. In contrast, microwave irradiation directly interacts with polar molecules in the reaction mixture, causing rapid, uniform, and efficient heating.[9] This direct energy transfer is the primary reason for the dramatic rate enhancements observed in microwave-assisted synthesis.[8][9][10]

Key Advantages of MAOS:

  • Accelerated Reaction Rates: Reaction times are often reduced from hours to mere minutes.[8][9]

  • Higher Yields: Minimized side product formation leads to cleaner reactions and improved product yields.[8][10]

  • Enhanced Purity: The reduction in side reactions simplifies purification processes.[10]

  • Energy Efficiency: Microwaves heat only the reaction mixture, not the entire apparatus, resulting in significant energy savings.[6][8]

  • Greener Chemistry: MAOS often allows for the use of fewer hazardous solvents or even solvent-free conditions, aligning with the principles of green chemistry.[6][7][8]

Core Synthetic Strategies Amenable to Microwave Assistance

The synthesis of the 1,4-benzothiazine scaffold typically involves the cyclocondensation of 2-aminothiophenol with a suitable electrophilic partner. Microwave irradiation has been successfully applied to several key synthetic strategies.

Condensation of 2-Aminothiophenol with β-Diketones/β-Ketoesters

This is a widely used and efficient method for constructing the 1,4-benzothiazine ring. The reaction involves the condensation of 2-aminothiophenol with a β-dicarbonyl compound. Microwave irradiation facilitates a clean and rapid cyclization.[11][12]

Reaction Workflow Diagram:

G Reactants 2-Aminothiophenol + β-Diketone/β-Ketoester Microwave Microwave Irradiation (e.g., 5-10 min) Reactants->Microwave Solvent/Solid Support Workup Cooling & Precipitation Microwave->Workup Product 1,4-Benzothiazine Derivative Workup->Product Filtration & Washing

Caption: General workflow for microwave-assisted synthesis of 1,4-benzothiazines.

Experimental Protocol: Synthesis of 2-Methyl-4-phenyl-4H-1,4-benzothiazine

  • Reagents:

    • 2-Aminothiophenol (1 mmol)

    • Benzoylacetone (1 mmol)

    • Solid Support: Basic Alumina (2 g)[12]

    • Energy Transfer Agent: A few drops of DMF[13]

  • Procedure:

    • In a mortar, thoroughly mix 2-aminothiophenol, benzoylacetone, and basic alumina.

    • Add a few drops of DMF to the mixture.

    • Transfer the mixture to a microwave-safe vessel.

    • Irradiate in a domestic microwave oven at a power of 300-450W for 3-5 minutes, with intermittent cooling.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture and extract the product with a suitable solvent (e.g., ethanol or acetone).

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Recrystallize from ethanol to afford the pure 1,4-benzothiazine derivative.

One-Pot, Multi-Component Synthesis

Multi-component reactions (MCRs) are highly efficient as they combine several steps into a single operation, saving time and resources. The microwave-assisted one-pot synthesis of 1,4-benzothiazines from 2-aminothiophenol, an aldehyde, and an active methylene compound is a prime example.

Reaction Mechanism Overview:

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Intramolecular Cyclization Aldehyde Aldehyde Knoevenagel_Product α,β-Unsaturated Intermediate Aldehyde->Knoevenagel_Product ActiveMethylene Active Methylene Compound ActiveMethylene->Knoevenagel_Product Michael_Adduct Adduct Knoevenagel_Product->Michael_Adduct Aminothiophenol 2-Aminothiophenol Aminothiophenol->Michael_Adduct Benzothiazine 1,4-Benzothiazine Derivative Michael_Adduct->Benzothiazine

Caption: Key steps in the one-pot synthesis of 1,4-benzothiazine derivatives.

Experimental Protocol: Synthesis of a Substituted 1,4-Benzothiazine Derivative

  • Reagents:

    • 2-Aminothiophenol (1 mmol)

    • Aromatic Aldehyde (e.g., 4-chlorobenzaldehyde) (1 mmol)

    • β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)

    • Solvent: Ethanol (5 mL)

  • Procedure:

    • In a 10 mL microwave reaction vial, combine 2-aminothiophenol, the aromatic aldehyde, and the β-ketoester in ethanol.

    • Seal the vial and place it in a dedicated microwave reactor.

    • Irradiate the mixture at 80-100°C for 5-15 minutes.[14]

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction vial to room temperature.

    • The precipitated product can be collected by filtration.

    • Wash the solid with cold ethanol and dry under vacuum.

Data Presentation and Comparison

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters with conventional heating methods.

Synthesis MethodKey ReactantsTypical Conditions (Microwave)Reaction Time (MW)Yield Range (MW)Reaction Time (Conventional)Yield Range (Conventional)
Condensation with β-Dicarbonyls 2-Aminothiophenol, β-Diketone/Ketoester300-500W, Solid Support3-10 min85-95%4-8 hours60-75%
One-Pot, Three-Component 2-Aminothiophenol, Aldehyde, Active Methylene Compound80-120°C, Ethanol5-15 min>90%6-12 hours50-70%
Condensation with α-Haloacetates 2-Aminothiophenol, Ethyl bromoacetate1,8-diazabicyclo-[5.4.0]undec-7-ene, N-methylpiperidine5-10 minHighNot specifiedNot specified

Data compiled from various sources, including[12][15][16].

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low or No Product Yield Insufficient temperature or time. Incorrect solvent or catalyst.Increase irradiation time or temperature incrementally. Screen different solvents with varying dielectric properties. If using a solid support, ensure it is properly activated.
Charring or Decomposition "Hot spots" or excessive temperature.Reduce microwave power. Ensure efficient stirring if using a liquid phase. For solvent-free reactions, ensure the reactants are well-mixed with the solid support.
Incomplete Reaction Poor microwave absorption by reactants or solvent.Add a small amount of a polar solvent (e.g., DMF, ethanol) to act as a sensitizer.
Difficulty in Purification Formation of side products.Optimize reaction conditions (temperature, time, power) to improve selectivity. A change in catalyst or solvent may be beneficial.

Conclusion and Future Outlook

Microwave-assisted synthesis has proven to be a superior method for the preparation of 1,4-benzothiazine derivatives, offering significant advantages in terms of speed, efficiency, and environmental impact.[6][8][10] The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of diverse libraries of these pharmacologically important compounds. The continued development of microwave technology and its application in multi-component and catalytic reactions will undoubtedly lead to even more innovative and sustainable synthetic routes for drug discovery and development.

References

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Application Notes: Purification of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol details a multi-step purification strategy commencing with a post-synthesis liquid-liquid extraction work-up, followed by high-resolution flash column chromatography, and concluding with an optional recrystallization step for achieving superior purity. This guide emphasizes the rationale behind procedural choices, offers robust methods for quality control and validation, and includes troubleshooting guidance to address common purification challenges. The methodologies described are designed for researchers, chemists, and drug development professionals requiring a reliable pathway to obtaining high-purity this compound for downstream applications.

Introduction and Purification Principle

3,4-Dihydro-2H-1,4-benzothiazine and its derivatives are important structural motifs in a variety of biologically active compounds.[1][2][3] Their synthesis often results in a crude mixture containing unreacted starting materials, reaction byproducts, and isomers. Achieving high purity is critical for accurate biological screening, structure-activity relationship (SAR) studies, and further synthetic elaboration.

The purification strategy outlined herein is based on the physicochemical properties of the target molecule and expected impurities. This compound is a moderately polar, basic heterocyclic amine.[4] The purification workflow leverages polarity differences to achieve separation.

  • Phase 1: Liquid-Liquid Extraction: An initial acidic wash protonates the basic benzothiazine, sequestering it in the aqueous phase while non-basic organic impurities are washed away. Subsequent basification and extraction isolate the crude product.

  • Phase 2: Flash Column Chromatography: This is the primary purification step. Normal-phase silica gel chromatography is employed to separate the target compound from closely related impurities based on differential adsorption.[5][6] The choice of eluent is critical and is determined empirically using Thin-Layer Chromatography (TLC).[6][7]

  • Phase 3: Recrystallization (Optional): For applications demanding the highest purity (>99%), recrystallization is an effective final polishing step.[8][9] This technique relies on the differential solubility of the compound and trace impurities in a selected solvent system at varying temperatures.[9]

This multi-tiered approach ensures the removal of a broad spectrum of potential contaminants, delivering a final product of verifiable purity.

Materials and Reagents

Material/ReagentGradeSupplier ExampleNotes
Crude this compoundSynthesis GradeN/AAssumed to be from a synthetic route.
Silica GelFlash Chromatography Grade (40-63 µm)Sigma-AldrichStandard stationary phase for flash chromatography.[5]
Ethyl Acetate (EtOAc)ACS Grade or higherFisher ScientificMobile phase component.
HexaneACS Grade or higherFisher ScientificMobile phase component.
Dichloromethane (DCM)ACS Grade or higherVWRSolvent for sample loading and extraction.
Triethylamine (TEA)Reagent GradeSigma-AldrichMobile phase modifier to prevent streaking.[4]
Hydrochloric Acid (HCl)1 M Aqueous SolutionLabChemFor aqueous work-up.
Sodium Hydroxide (NaOH)1 M Aqueous SolutionLabChemFor aqueous work-up.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularEMD MilliporeDrying agent.
Deuterated Chloroform (CDCl₃) with TMSNMR GradeCambridge Isotope LabsFor NMR analysis.
TLC PlatesSilica Gel 60 F₂₅₄MerckFor reaction monitoring and solvent system selection.[7]

Detailed Purification Protocol

Phase 1: Post-Synthesis Liquid-Liquid Extraction Work-up

Rationale: This initial step removes non-basic organic impurities and some baseline material. The basic nitrogen atom of the benzothiazine is protonated by acid, rendering it water-soluble.

  • Dissolution: Dissolve the crude reaction mixture in approximately 50 mL of ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 30 mL). Retain the aqueous layers , as they now contain the protonated product. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add 1 M NaOH with stirring until the pH is >10. This deprotonates the amine, making it soluble in organic solvents again.

  • Extraction: Extract the product from the basic aqueous solution with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude, enriched product as an oil or solid.

Phase 2: Flash Column Chromatography

Rationale: This step separates the target compound from impurities with similar basicity but different polarity. The key to success is selecting an appropriate mobile phase that provides good separation on TLC.[6][10] For basic amines, streaking on silica can be an issue; adding a small amount of a basic modifier like triethylamine (TEA) to the eluent neutralizes the acidic sites on the silica gel, resulting in sharper bands and better separation.[4][11]

  • TLC Analysis & Solvent System Selection:

    • On a TLC plate, spot the crude product from Phase 1.

    • Develop plates in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 4:1, 2:1).

    • The ideal solvent system should provide a retention factor (Rƒ) of 0.25 - 0.35 for the target compound.[6]

    • Add 0.5% triethylamine to the chosen eluent to improve peak shape.[4] For example, if 4:1 Hexane:EtOAc is chosen, the mobile phase will be 400 mL Hexane, 100 mL EtOAc, and 2.5 mL TEA.

  • Column Packing:

    • Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc).[11]

    • Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the column evenly, ensuring no cracks or air bubbles.[5][10]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of dichloromethane.[6]

    • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.

    • Evaporate the solvent completely to obtain a dry, free-flowing powder of the crude product adsorbed onto silica.[4][6]

    • Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance.[10]

  • Elution and Fraction Collection:

    • Begin elution with a less polar solvent mixture (e.g., 9:1 Hexane:EtOAc + 0.5% TEA) and collect fractions.

    • Gradually increase the polarity of the mobile phase (gradient elution) to the ratio determined by TLC (e.g., 4:1 Hexane:EtOAc + 0.5% TEA). This will elute non-polar impurities first, followed by the target compound.

    • Monitor the fraction collection by TLC to identify which fractions contain the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent and triethylamine under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TEA.

    • Place the resulting product under high vacuum to remove all residual solvents.

Phase 3: Recrystallization (Optional, for High Purity)

Rationale: Recrystallization is a powerful technique for removing minor, structurally similar impurities that may have co-eluted during chromatography.[8] It works by exploiting differences in solubility.[9]

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as Ethanol/Water or Toluene/Hexane, is often effective for heterocyclic amines.[12]

  • Procedure:

    • Dissolve the purified product in a minimal amount of the hot solvent.[9]

    • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities, followed by hot filtration.[9]

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.[9]

    • Further cool the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[9]

    • Dry the crystals under vacuum to a constant weight.

Workflow Visualization

The following diagram illustrates the complete purification workflow from crude synthetic output to a highly pure, validated final product.

Purification_Workflow Crude Crude Reaction Mixture Workup Phase 1: Liquid-Liquid Extraction Work-up Crude->Workup Enriched Enriched Crude Product Workup->Enriched TLC TLC Analysis for Solvent System Enriched->TLC Test Sample Chromatography Phase 2: Flash Column Chromatography Enriched->Chromatography Load onto Column TLC->Chromatography Determines Eluent Fractions Collected Fractions Chromatography->Fractions TLC_Fractions TLC Analysis of Fractions Fractions->TLC_Fractions Pooling Pool Pure Fractions & Concentrate TLC_Fractions->Pooling Identify Pure Purified Purified Product (>95%) Pooling->Purified Recrystal Phase 3: Recrystallization (Optional) Purified->Recrystal QC QC & Validation (NMR, HPLC, MS) Purified->QC HighPurity High-Purity Product (>99%) Recrystal->HighPurity HighPurity->QC

Caption: Purification workflow for this compound.

Quality Control and Validation

To confirm the identity and purity of the final product, the following analytical techniques are recommended.

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ), Integration, Coupling Constants (J)Spectrum consistent with the structure of this compound. Absence of impurity signals.
¹³C NMR Chemical Shift (δ)Number of signals and their chemical shifts should match the expected structure.
HPLC/UPLC Purity (%)Purity should be ≥95% after chromatography, and ≥99% after recrystallization.
Mass Spec (HRMS) m/zThe measured mass should match the calculated exact mass for C₉H₁₁NS ([M+H]⁺).
Melting Point Temperature RangeA sharp melting point range indicates high purity.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Streaking on TLC Plate Compound is basic and interacting strongly with acidic silica gel.Add 0.5-1% triethylamine or ammonia to the mobile phase to neutralize the silica surface.[4]
Poor Separation in Column Inappropriate solvent system; Column overloading.Re-optimize the solvent system with TLC to achieve an Rƒ of 0.25-0.35.[6] Reduce the amount of sample loaded onto the column (should be 1-2% of silica weight).[4]
Compound Won't Elute Mobile phase is not polar enough; Compound may be irreversibly adsorbed.Gradually increase the polarity of the mobile phase (e.g., add methanol to the EtOAc/Hexane mixture). If still retained, consider using a different stationary phase like alumina.[4]
Oily Product After Recrystallization Incomplete drying; Inappropriate solvent choice; Low melting point solid.Ensure the product is dried under high vacuum. Re-evaluate the recrystallization solvent system. If the product is naturally an oil, this step may not be suitable.

References

  • Vertex AI Search. (n.d.).
  • Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved January 14, 2026.
  • IGNOU. (n.d.).
  • Gao, S., et al. (2018). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines... PubMed Central. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved January 14, 2026.
  • Benchchem. (n.d.). The Synthesis of Complex Heterocyclic Amines: An In-depth Technical Guide. Retrieved January 14, 2026.
  • Khan, I., et al. (2021). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central. [Link]

  • Organic Syntheses. (2025).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Sieniawska, E., et al. (2022). Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives... National Institutes of Health. [Link]

  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved January 14, 2026.
  • ResearchGate. (2025).
  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved January 14, 2026.
  • Chlebeňová, L., et al. (2019). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. PubMed Central. [Link]

  • Chemistry LibreTexts. (2025). Running a flash column. Retrieved January 14, 2026.

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Application Notes & Protocols: Investigating the Anti-Cancer Potential of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine moiety, a heterocyclic structure composed of a benzene ring fused to a thiazine ring, represents a scaffold of significant interest in medicinal chemistry.[1] Derivatives of this core structure have been explored for a wide array of pharmacological activities, including antipsychotic, antimicrobial, and anti-inflammatory properties.[1] Notably, recent research has highlighted the potential of 1,4-benzothiazine derivatives as a promising class of anti-cancer agents, capable of impeding the growth, proliferation, and vascularization of tumor cells through various mechanisms.[2][3]

While the broader class of 1,4-benzothiazines is under investigation, this document focuses on a specific, representative molecule: 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine . To date, specific data on the anti-neoplastic activity of this particular compound is not extensively documented in publicly available literature. Therefore, this guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework and detailed protocols to systematically evaluate its potential as an anti-cancer agent.

The methodologies outlined herein are based on established, validated assays for characterizing the efficacy and mechanism of action of novel chemical entities in cancer cell line models. We will proceed from initial broad-spectrum cytotoxicity screening to more nuanced investigations into the induction of apoptosis, effects on cell cycle progression, and modulation of key signaling pathways.

Hypothesized Mechanism of Action: A Starting Point for Investigation

Based on studies of structurally related 1,4-benzothiazine compounds, a plausible starting hypothesis is that this compound may exert its effects through the induction of apoptosis and modulation of inflammatory signaling pathways that are often dysregulated in cancer. For instance, a derivative, propyl 3-methyl-3,4-dihydro-2H-benzo[b][4]thiazine-2-carboxylate, was found to downregulate pro-inflammatory genes such as IL-6, COX-2, and TNF-α in A-549 lung cancer cells.[2] Such pathways are frequently linked to the master regulator NF-κB, which plays a critical role in cancer cell survival and proliferation.

A potential mechanism could involve the inhibition of an upstream kinase (e.g., IKK) or direct interference with NF-κB activation, leading to decreased transcription of anti-apoptotic proteins (like Bcl-2) and pro-inflammatory cytokines. This shift in the cellular environment could lower the threshold for apoptosis, leading to the activation of the caspase cascade and programmed cell death.

The following diagram illustrates this hypothesized signaling pathway, which can serve as a basis for mechanistic studies.

Hypothesized_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Compound 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine Compound->IKK Inhibition (Hypothesized) IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation Caspase Caspase Cascade (Caspase-3) Apoptosis Apoptosis Caspase->Apoptosis Gene Target Gene Transcription (Bcl-2, IL-6, COX-2) NFkB_nuc->Gene Activates Gene->Caspase Inhibits Apoptosis

Caption: Hypothesized signaling pathway for the anti-cancer activity of the compound.

Experimental Workflow for Compound Evaluation

A structured, multi-phase approach is essential for a thorough evaluation. The workflow should progress from broad screening to detailed mechanistic investigation, allowing for go/no-go decisions at each stage.

Experimental_Workflow Start Phase1 Phase 1: Cytotoxicity Screening (MTT / Resazurin Assay) Start->Phase1 Phase2 Phase 2: Mode of Cell Death (Annexin V / PI Staining) Phase1->Phase2 Determine IC50 values Select sensitive cell lines Phase3 Phase 3: Cell Cycle Analysis (Propidium Iodide Staining) Phase2->Phase3 Confirm apoptosis induction Phase4 Phase 4: Mechanistic Insight (Western Blotting) Phase3->Phase4 Identify cell cycle arrest Data Data Analysis & Interpretation Phase4->Data Probe key protein expression End Data->End

Caption: A four-phase workflow for evaluating a novel anti-cancer compound.

Part 1: Initial Viability and Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a panel of cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).

Rationale: This initial screen is crucial for identifying which cancer types may be sensitive to the compound and for establishing a dose range for subsequent, more detailed experiments.[5] Assays like the Resazurin assay are used to measure metabolic activity, which serves as an indicator of cell viability.[6]

Recommended Cell Lines:

  • A549 (Human Lung Carcinoma): Selected based on activity of similar compounds.[2]

  • MCF-7 (Human Breast Adenocarcinoma): A common line for screening, and related benzothiazoles have shown activity.[7][8][9]

  • A non-cancerous cell line (e.g., MCF-10A or primary cells): To assess selectivity and potential toxicity to healthy cells.[10]

Protocol: Resazurin (AlamarBlue) Cell Viability Assay

  • Cell Seeding:

    • Trypsinize and count cells from a sub-confluent culture.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create 2X working concentrations (e.g., 200 µM, 100 µM, 50 µM, etc.).

    • Remove the medium from the cells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the respective wells. Include wells with medium only as a background control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Assay:

    • Add 10 µL of Resazurin reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate cell viability as a percentage relative to the vehicle control: (Treated Well Reading / Vehicle Control Reading) * 100.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

Parameter A549 MCF-7 MCF-10A
IC50 (µM) after 48h [Experimental Value][Experimental Value][Experimental Value]
IC50 (µM) after 72h [Experimental Value][Experimental Value][Experimental Value]
Caption: Example table for summarizing IC50 data.

Part 2: Investigating the Mode of Cell Death - Apoptosis Assay

Objective: To determine whether the observed cytotoxicity is due to apoptosis (programmed cell death) or necrosis.

Rationale: Differentiating between apoptosis and necrosis is a critical step in characterizing an anti-cancer compound.[11] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for this purpose.[4][12] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[13] PI is a DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[12]

Protocol: Annexin V & Propidium Iodide Staining by Flow Cytometry

  • Cell Treatment:

    • Seed cells (e.g., 1 x 10^6 cells) in a 6-well plate and allow them to attach overnight.[12]

    • Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting:

    • Collect the culture medium (which contains floating apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with PBS, then trypsinize and add them to the same conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.[12]

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.[13]

    • Analyze the samples by flow cytometry within one hour.[12]

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Gate the cell population based on forward and side scatter to exclude debris.

    • Create a quadrant plot (FITC vs. PI):

      • Lower-Left (Annexin V- / PI-): Live cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Treatment % Live Cells (Q3) % Early Apoptotic (Q4) % Late Apoptotic (Q2) % Necrotic (Q1)
Vehicle Control [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Compound (IC50) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC50) [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Caption: Example table for presenting apoptosis assay data.

Part 3: Cell Cycle Analysis

Objective: To determine if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).

Rationale: Many anti-cancer drugs function by disrupting the normal progression of the cell cycle, leading to a halt in proliferation and subsequent cell death.[14] Propidium iodide (PI) stoichiometrically binds to DNA, meaning the fluorescence intensity of stained cells is directly proportional to their DNA content.[15] This allows for the differentiation of cell populations based on their phase in the cell cycle.[16]

Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells as described in the apoptosis protocol (Part 2, Step 1).

    • Harvest both floating and adherent cells and wash once with PBS.

  • Fixation:

    • Resuspend the cell pellet (1-2 x 10^6 cells) in 200 µL of cold PBS.

    • While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

    • Incubate on ice for at least 2 hours or overnight at -20°C.[14]

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).[15]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry:

    • Analyze the samples by flow cytometry. Use a linear scale for the DNA fluorescence channel.[15]

    • Collect data for at least 20,000 events.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control [Experimental Value][Experimental Value][Experimental Value]
Compound (IC50) [Experimental Value][Experimental Value][Experimental Value]
Compound (2x IC50) [Experimental Value][Experimental Value][Experimental Value]
Caption: Example table for summarizing cell cycle analysis data.

Part 4: Investigating Molecular Mechanisms - Western Blotting

Objective: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis, cell cycle regulation, and hypothesized signaling pathways.

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture like a cell lysate.[17] This is essential for validating the results from functional assays and elucidating the molecular mechanism of action. Probing for proteins like caspases, Bcl-2 family members, and cyclins can confirm the induction of apoptosis and cell cycle arrest.[17]

Protocol: Western Blot Analysis of Key Signaling Proteins

  • Protein Extraction:

    • Treat cells in a 6-well or 10 cm dish with the compound at the desired concentrations and time points.

    • Wash cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[19]

    • Separate the proteins by size on an SDS-PAGE gel.

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., Cleaved Caspase-3, Bcl-2, Bax, Cyclin B1, p-NF-κB p65) overnight at 4°C with gentle agitation.[20]

    • Wash the membrane three times with TBST for 5 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system or X-ray film.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

  • Data Analysis:

    • Use densitometry software to quantify the band intensity for each protein.

    • Normalize the intensity of the target protein to the loading control.

    • Compare the normalized expression levels across different treatment groups.

References

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  • protocols.io. Cytotoxicity Assay Protocol. [Link]

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  • Springer. Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. [Link]

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  • PubMed. Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. [Link]

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  • PubMed. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line. [Link]

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  • PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]

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Application Notes & Protocols: A Comprehensive Framework for Evaluating the Anti-inflammatory Effects of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework to investigate the anti-inflammatory properties of the novel compound, 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine. Benzothiazine derivatives have garnered significant interest for their diverse pharmacological activities, with a notable emphasis on their anti-inflammatory potential.[1][2][3] This guide eschews a rigid template, instead offering a logically structured, in-depth approach that begins with foundational in vitro characterization and progresses to more complex in vivo models. The protocols herein are designed to be self-validating, incorporating essential controls and detailed procedural explanations to ensure scientific rigor and reproducibility. We will explore the compound's effects on key inflammatory mediators and signaling pathways, providing a comprehensive toolkit for assessing its therapeutic promise.

Introduction: The Inflammatory Cascade and Therapeutic Intervention

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[4] While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The inflammatory response is orchestrated by a complex network of signaling pathways and molecular mediators. Key players include pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as enzymes such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).[5][6][7][8][9]

The transcription factor Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory gene expression program.[10][11][12][13][14][15][16][17] Consequently, molecules that can modulate these pathways hold significant therapeutic potential. Benzothiazine derivatives have emerged as a promising class of compounds, with studies indicating their ability to suppress pro-inflammatory cytokines and modulate key enzymatic activities involved in inflammation.[1][2][18] This guide outlines a systematic approach to characterizing the anti-inflammatory effects of this compound, providing a clear path from cellular assays to preclinical animal models.

Foundational In Vitro Assessment: Cellular Models of Inflammation

Initial screening of anti-inflammatory compounds is most effectively and ethically performed using in vitro cell-based models. These systems allow for controlled investigation of molecular mechanisms and dose-response relationships.[19][20][21] A widely used and well-characterized model is the lipopolysaccharide (LPS)-stimulated macrophage.[22][23] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to a robust inflammatory response.[22]

Experimental Objective

To determine the effect of this compound on the production of key pro-inflammatory mediators (TNF-α, IL-6, IL-1β, and Nitric Oxide) in LPS-stimulated murine macrophages (e.g., RAW 264.7 or J774A.1 cell lines).[24][25]

Workflow for In Vitro Anti-inflammatory Screening

in_vitro_workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis of Inflammatory Mediators cell_culture Culture RAW 264.7 Macrophages cell_seeding Seed Cells into 96-well Plates (1-2 x 10^5 cells/well) cell_culture->cell_seeding pre_treatment Pre-treat with 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine (various conc.) cell_seeding->pre_treatment lps_stimulation Stimulate with LPS (10-100 ng/mL) pre_treatment->lps_stimulation collect_supernatant Collect Supernatant (18-24h post-LPS) lps_stimulation->collect_supernatant griess_assay Nitric Oxide (NO) Measurement (Griess Assay) collect_supernatant->griess_assay elisa Cytokine Measurement (TNF-α, IL-6, IL-1β ELISA) collect_supernatant->elisa

Caption: Workflow for in vitro screening of anti-inflammatory compounds.

Detailed Protocol: LPS-Stimulated Macrophage Assay

Materials:

  • RAW 264.7 or J774A.1 macrophage cell line

  • Complete RPMI 1640 medium (supplemented with 10% FBS and 1% penicillin-streptomycin)[22]

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO, then diluted in media)

  • Griess Reagent

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β[26]

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed macrophages into 96-well plates at a density of 1-2 x 10^5 cells per well and incubate overnight to allow for cell adherence.[25]

  • Compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO concentration should be <0.1%). Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except the unstimulated control.[25]

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a humidified 5% CO2 incubator.[24]

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant for analysis.

  • Nitric Oxide (NO) Measurement: Determine the concentration of nitrite (a stable metabolite of NO) in the supernatant using the Griess assay according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits.[27][28][29][30][31]

Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each concentration of the test compound relative to the LPS-stimulated vehicle control.

ParameterUnstimulated ControlLPS + VehicleLPS + Compound (Low Dose)LPS + Compound (High Dose)
Nitrite (µM) BaselineHighReducedSignificantly Reduced
TNF-α (pg/mL) BaselineHighReducedSignificantly Reduced
IL-6 (pg/mL) BaselineHighReducedSignificantly Reduced
IL-1β (pg/mL) BaselineHighReducedSignificantly Reduced

Mechanistic Insights: Probing Key Inflammatory Pathways

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on the upstream signaling pathways that regulate the production of inflammatory mediators.

Investigating NF-κB and MAPK Signaling

The NF-κB and MAPK signaling cascades are pivotal in the inflammatory response.[10][11][13][15][17][32] Their activation leads to the transcription of numerous pro-inflammatory genes.[14][33]

Experimental Objective: To determine if this compound inhibits the activation of NF-κB and key MAPK proteins (p38, ERK1/2, JNK) in LPS-stimulated macrophages.

Signaling Pathway Analysis Workflow

signaling_pathway_analysis cluster_cell_prep Cell Preparation & Treatment cluster_nfkb NF-κB Pathway Analysis cluster_mapk MAPK Pathway Analysis culture_and_seed Culture & Seed Macrophages in 6-well Plates treat_and_stimulate Pre-treat with Compound, then Stimulate with LPS culture_and_seed->treat_and_stimulate cell_lysis_nfkb Cell Lysis & Protein Extraction treat_and_stimulate->cell_lysis_nfkb cell_lysis_mapk Cell Lysis & Protein Extraction treat_and_stimulate->cell_lysis_mapk western_blot_nfkb Western Blot for p-IκBα, IκBα cell_lysis_nfkb->western_blot_nfkb western_blot_mapk Western Blot for p-p38, p-ERK, p-JNK cell_lysis_mapk->western_blot_mapk

Caption: Workflow for analyzing the effects on NF-κB and MAPK signaling pathways.

Protocol: Western Blot Analysis

  • Cell Treatment and Lysis: Following the treatment protocol described in 2.3 (using larger format plates, e.g., 6-well), wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of IκBα, p38, ERK1/2, and JNK.

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

Expected Outcome: An effective anti-inflammatory compound would be expected to reduce the phosphorylation of IκBα (preventing its degradation and subsequent NF-κB activation) and decrease the phosphorylation of p38, ERK, and/or JNK in response to LPS stimulation.

Expression of Pro-inflammatory Enzymes

Experimental Objective: To assess the effect of the compound on the protein expression of iNOS and COX-2.

Protocol: Utilize the same cell lysates and Western blotting procedure as in 3.2, but with primary antibodies specific for iNOS and COX-2.

Expected Outcome: The compound should decrease the LPS-induced expression of iNOS and COX-2 proteins.

Preclinical In Vivo Evaluation: Carrageenan-Induced Paw Edema

In vivo models are indispensable for evaluating the systemic anti-inflammatory efficacy of a drug candidate.[34] The carrageenan-induced paw edema model in rodents is a classic, highly reproducible, and widely accepted assay for screening acute anti-inflammatory activity.[35][36][37][38]

Scientific Rationale

Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the later phase (after 1.5 hours) involves the production of prostaglandins, mediated by COX-2.[35] This model allows for the assessment of a compound's ability to suppress edema formation.

Experimental Workflow for Paw Edema Assay

paw_edema_workflow cluster_setup Animal Preparation & Dosing cluster_induction Induction of Inflammation cluster_measurement Edema Measurement & Analysis animal_grouping Group Animals (e.g., Rats or Mice) initial_measurement Measure Initial Paw Volume (V₀) animal_grouping->initial_measurement drug_admin Administer Compound, Vehicle, or Positive Control (e.g., Indomethacin) initial_measurement->drug_admin carrageenan_injection Inject Carrageenan (1% solution) into Subplantar Region of Right Hind Paw drug_admin->carrageenan_injection paw_measurement Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours carrageenan_injection->paw_measurement data_analysis Calculate Edema (Vₜ - V₀) and Percentage Inhibition paw_measurement->data_analysis

Caption: Experimental workflow for the carrageenan-induced paw edema assay.[35]

Detailed Protocol: Carrageenan-Induced Paw Edema in Rats

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200g)

  • This compound

  • Indomethacin (positive control)

  • Carrageenan (lambda, type IV)

  • Plethysmometer or digital calipers

  • Oral gavage needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (at least 3 doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is V₀.

  • Drug Administration: Administer the vehicle, indomethacin, or this compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.[35]

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar surface of the right hind paw.[36][39]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[35]

Data Analysis:

  • Calculate Edema: Edema (mL) = Vₜ - V₀.

  • Calculate Percentage Inhibition: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100

Data Presentation:

Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h% Inhibition
Vehicle Control-1.25 ± 0.15-
Indomethacin100.55 ± 0.0856%
Compound X100.95 ± 0.1224%
Compound X300.68 ± 0.1045.6%
Compound X1000.49 ± 0.0760.8%

Conclusion and Future Directions

This guide provides a comprehensive, multi-faceted approach to characterizing the anti-inflammatory potential of this compound. By systematically progressing from in vitro mechanistic studies to a validated in vivo model of acute inflammation, researchers can build a robust data package to support further development. Positive results from these studies would warrant investigation into more chronic models of inflammation (e.g., adjuvant-induced arthritis) and a deeper exploration of the compound's pharmacokinetic and toxicological profiles. The methodologies described herein are grounded in established and widely accepted scientific practices, ensuring that the data generated is both reliable and relevant to the field of anti-inflammatory drug discovery.

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Sources

High-throughput screening of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: High-Throughput Screening of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Benzothiazines

The 1,4-benzothiazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives of this class have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents.[2][4][5][6] Specifically, this compound and its analogs represent a promising chemical space for the discovery of novel therapeutics. High-throughput screening (HTS) provides the technological framework to systematically evaluate large libraries of these derivatives against specific biological targets, accelerating the identification of promising lead compounds.[7][8][9]

This guide provides a comprehensive overview and detailed protocols for establishing a robust HTS campaign for a library of this compound derivatives. As a representative case study, we will focus on a biochemical assay designed to identify inhibitors of a hypothetical human kinase, "Kinase-X," a putative target in oncology. The principles and methodologies described herein are broadly applicable to other target classes and assay formats.

The HTS Workflow: A Strategic Overview

A successful HTS campaign is a multi-stage process that begins with meticulous assay development and culminates in the validation of a small number of high-quality "hits."[9][10] Each stage is designed to progressively filter a large compound library, eliminating false positives and inactive compounds while enriching for molecules with genuine, on-target activity.[11]

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Screening & Hit Identification cluster_2 Phase 3: Hit Confirmation & Validation Assay_Dev Assay Principle Selection (e.g., TR-FRET) Miniaturization Miniaturization to 384/1536-well Format Assay_Dev->Miniaturization Optimization Reagent Concentration & Incubation Time Opt. Miniaturization->Optimization Validation Z'-Factor Determination (>0.5) Optimization->Validation Pilot_Screen Pilot Screen (~2,000 Compounds) Validation->Pilot_Screen Proceed if Validated Primary_Screen Primary HTS (Full Library) Pilot_Screen->Primary_Screen Hit_Selection Primary Hit Selection (e.g., % Inhibition > 50%) Primary_Screen->Hit_Selection Confirmation_Screen Hit Confirmation (Fresh Compounds) Hit_Selection->Confirmation_Screen Triage Hits Dose_Response Dose-Response (IC50) Confirmation_Screen->Dose_Response Counter_Screen Orthogonal & Selectivity Assays Dose_Response->Counter_Screen Validated_Hits Validated Hits for Hit-to-Lead Counter_Screen->Validated_Hits

Caption: High-level overview of the HTS workflow.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust, reproducible, and sensitive assay.[12] The choice of assay technology is paramount and is dictated by the nature of the biological target.

Causality in Assay Selection: Why TR-FRET for Kinase-X?

For screening kinase inhibitors, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an excellent choice.[13] Here's the rationale:

  • Homogeneous Format: TR-FRET assays are "mix-and-read," requiring no wash steps. This simplifies automation and reduces variability, which is critical for HTS.[14]

  • High Signal-to-Background: The time-resolved fluorescence detection minimizes interference from scattered light and autofluorescence from library compounds, a common source of false positives.[13]

  • Ratiometric Measurement: TR-FRET provides a ratiometric output (ratio of acceptor to donor emission), which corrects for variations in well volume and read times, enhancing data quality.

The assay will measure the phosphorylation of a specific peptide substrate by Kinase-X. A europium chelate-labeled anti-phospho-peptide antibody (donor) and an Alexa Fluor 647-labeled peptide (acceptor) will be used. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal. Inhibitors will prevent phosphorylation, leading to a decrease in the FRET signal.

Protocol 1: Assay Miniaturization and Optimization (384-Well Format)

The goal is to transfer the assay from a larger development format (e.g., 96-well plate) to a cost-effective, high-density 384-well format suitable for automation.[15][16]

Materials:

  • 384-well, low-volume, black assay plates

  • Kinase-X enzyme

  • Alexa Fluor 647-labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Europium-labeled anti-phospho-peptide antibody

  • Staurosporine (positive control inhibitor)

  • DMSO (vehicle control)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Multichannel pipettes or automated liquid handler

  • TR-FRET enabled plate reader

Methodology:

  • Enzyme and Substrate Titration:

    • Prepare serial dilutions of Kinase-X and the peptide substrate.

    • Perform a matrix titration to identify the optimal concentrations that yield a robust signal window with minimal reagent use. Aim for an enzyme concentration that gives approximately 80% of the maximum velocity (Vmax) and a substrate concentration at or near its Michaelis constant (Km). This ensures the assay is sensitive to competitive inhibitors.

  • ATP Concentration Determination:

    • Using the optimized enzyme and substrate concentrations, titrate ATP from low micromolar to millimolar concentrations.

    • Select the ATP concentration equivalent to its Km value. Screening at the Km for ATP makes the assay more sensitive to ATP-competitive inhibitors.

  • Control Definition:

    • Positive Control (Max Inhibition): Assay buffer with Kinase-X, substrate, ATP, and a saturating concentration of Staurosporine (e.g., 10 µM).

    • Negative Control (No Inhibition): Assay buffer with Kinase-X, substrate, ATP, and DMSO (at the same final concentration as the library compounds, typically 0.5-1%).

  • Incubation Time Optimization:

    • Assemble the assay with optimized reagent concentrations.

    • Read the plate at multiple time points (e.g., 30, 60, 90, 120 minutes) to determine the optimal incubation time where the reaction is still in the linear phase and the signal is stable.

  • DMSO Tolerance:

    • Run the assay with varying concentrations of DMSO (e.g., 0.1% to 5%).

    • Determine the highest concentration of DMSO that does not significantly impact assay performance. This is critical as compound libraries are typically stored in DMSO.[16]

Protocol 2: Assay Validation using Z'-Factor

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[17] It reflects both the dynamic range of the signal and the data variation.[17] An assay is considered excellent for HTS if its Z'-factor is between 0.5 and 1.0.[18][19]

Methodology:

  • Prepare a 384-well plate with alternating columns of positive and negative controls (e.g., 192 wells of each).

  • Dispense all reagents as determined in the optimization protocol.

  • Incubate for the optimized duration.

  • Read the plate on a TR-FRET reader.

  • Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where:

      • σ_pos and σ_neg are the standard deviations of the positive and negative controls.

      • μ_pos and μ_neg are the means of the positive and negative controls.

  • Repeat this process on multiple days to ensure reproducibility. The assay can proceed to the screening phase only when a Z'-factor > 0.5 is consistently achieved.[15]

ParameterRecommended ValueRationale
Assay Format 384-wellBalances throughput and reagent cost.
Final Assay Volume 20 µLReduces reagent consumption.
Final DMSO Conc. < 1%Minimizes solvent interference.
Z'-Factor ≥ 0.5Ensures a statistically robust screening window.[18][20]
Signal Window > 5Provides a clear distinction between active and inactive compounds.

Phase 2: Primary Screening and Hit Identification

With a validated assay, the full-scale screening can commence. This phase is typically preceded by a smaller pilot screen.

Protocol 3: Pilot and Primary HTS
  • Pilot Screen:

    • Screen a small, diverse subset of the compound library (e.g., ~2,000 compounds).[15]

    • Purpose: This step serves as a final quality control check of the entire automated workflow and data analysis pipeline before committing to the full library. It also provides an early indication of the expected hit rate.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer a small volume (e.g., 100 nL) of each compound from the library source plates to the 384-well assay plates. This results in a final screening concentration typically around 10 µM.

  • Assay Execution:

    • On each assay plate, include dedicated columns for positive and negative controls.

    • Add Kinase-X enzyme to all wells except the positive control wells.

    • Add the peptide substrate/ATP mixture to all wells.

    • Incubate for the predetermined time.

    • Add the detection reagents (Europium-antibody).

    • Incubate to allow for antibody binding.

    • Read the plates.

  • Data Analysis and Hit Selection:

    • Normalize the data for each plate using the on-plate controls. The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))

    • A primary "hit" is defined as any compound that exhibits inhibition above a certain threshold, typically >50% or three standard deviations from the mean of the sample population.

    • Visualize the data using scatter plots of percent inhibition for each well to identify potential systematic errors (e.g., plate- or row/column-based effects).

Data_Analysis Raw_Data Raw TR-FRET Data (per plate) Normalization Plate Normalization (% Inhibition Calculation) Raw_Data->Normalization QC Quality Control (Plate Z' > 0.5) Normalization->QC QC->Raw_Data Fail/Re-run Hit_Calling Hit Calling (% Inhibition > Threshold) QC->Hit_Calling Pass Hit_List Primary Hit List Hit_Calling->Hit_List

Caption: Data analysis workflow for primary hit selection.

Phase 3: Hit Validation and Triage

The primary hit list will inevitably contain false positives.[11] The goal of this phase is to confirm the activity of the hits and eliminate artifacts.

Protocol 4: Hit Confirmation and Dose-Response
  • Hit Confirmation:

    • Cherry-pick the primary hits from the source plates.

    • Re-test these compounds in the primary assay, often in triplicate, at the original screening concentration. This step eliminates hits that were the result of random experimental error.

  • Dose-Response Analysis:

    • For all confirmed hits, perform a 10-point, 3-fold serial dilution to determine the half-maximal inhibitory concentration (IC₅₀).

    • Causality: Generating an IC₅₀ curve provides a quantitative measure of a compound's potency and confirms a dose-dependent effect, which is a hallmark of true biological activity.

    • Compounds that do not show a clear dose-response curve should be flagged as potential artifacts.

Compound IDPrimary Screen (% Inh)Confirmed Hit?IC₅₀ (µM)
BZT-00175.2Yes1.2
BZT-00268.9Yes5.7
BZT-00355.1No (Inactive)> 50
BZT-00482.4Yes0.8
Protocol 5: Orthogonal and Counter-Screens
  • Orthogonal Assay:

    • Validate the most potent hits in a secondary assay that has a different technological principle. For a kinase, a good orthogonal assay would be a luminescence-based method that measures the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

    • Purpose: This ensures that the observed activity is not an artifact of the primary assay technology (e.g., compound interfering with fluorescence).[10]

  • Selectivity Screening:

    • Test the validated hits against a panel of related kinases.

    • Purpose: To determine the selectivity of the inhibitors. A compound that inhibits many kinases may have a higher risk of off-target toxicity. Highly selective compounds are generally more desirable as starting points for drug development.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) Reagent instability, suboptimal concentrations, high data variability, incorrect instrument settings.Re-optimize reagent concentrations. Check reagent stability and preparation. Verify liquid handler performance and reader settings.
High Hit Rate (>2-3%) Assay is sensitive to interference, non-specific compound activity.Implement a counter-screen to identify frequent hitters. Lower the screening concentration.
Poor Hit Confirmation Random error in primary screen, compound degradation, aggregation.Ensure proper compound handling and storage. Visually inspect compounds for precipitation.
Plate "Edge Effects" Uneven temperature or evaporation across the plate during incubation.Use lidded plates, ensure proper incubator humidity, and avoid using the outer wells for samples if the problem persists.

Conclusion

The high-throughput screening of this compound derivatives is a powerful strategy for identifying novel bioactive molecules. By following a structured workflow encompassing rigorous assay development, automated screening, and systematic hit validation, researchers can efficiently navigate large chemical libraries to discover promising starting points for drug discovery programs. The protocols and principles outlined in this guide provide a robust framework for such an endeavor, emphasizing the importance of scientific rationale and quality control at every stage of the process.

References

  • Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (n.d.). National Institutes of Health (NIH).
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Retrieved January 14, 2026, from [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. (n.d.). GraphPad. Retrieved January 14, 2026, from [Link]

  • Vanathi, B., et al. (2025). Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. Journal of Research in Chemistry, 6(2), 104-108. Retrieved January 14, 2026, from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Target Review. Retrieved January 14, 2026, from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved January 14, 2026, from [Link]

  • Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (n.d.). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]

  • Benzothiadiazines in modern drug discovery: Structural insights and therapeutic applications. (2025). Journal of Research in Chemistry. Retrieved January 14, 2026, from [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (n.d.). BellBrook Labs. Retrieved January 14, 2026, from [Link]

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Visikol. Retrieved January 14, 2026, from [Link]

  • Macarron, R., et al. (2020). High-throughput screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. Retrieved January 14, 2026, from [Link]

  • Biochemical Assay Services. (n.d.). Evotec. Retrieved January 14, 2026, from [Link]

  • How Are Biochemical Assays Used in High-Throughput Screening?. (n.d.). Patsnap. Retrieved January 14, 2026, from [Link]

  • High Throughput Screening Assays for Drug Discovery. (n.d.). BellBrook Labs. Retrieved January 14, 2026, from [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Retrieved January 14, 2026, from [Link]

  • Hit Identification. (n.d.). Vipergen. Retrieved January 14, 2026, from [Link]

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Metastasis and Treatment. Retrieved January 14, 2026, from [Link]

  • Gilbert, D. F., et al. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1563, 61-73. Retrieved January 14, 2026, from [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved January 14, 2026, from [Link]

  • Cell-Based Assays for High-Throughput Screening: Methods and Protocols. (n.d.). Powell's Books. Retrieved January 14, 2026, from [Link]

  • How To Optimize Your Hit Identification Strategy. (2024). Evotec. Retrieved January 14, 2026, from [Link]

  • Hit Identification (Hit ID). (n.d.). Charles River Laboratories. Retrieved January 14, 2026, from [Link]

  • High-Throughput Screening & Discovery. (n.d.). Southern Research. Retrieved January 14, 2026, from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). European Pharmaceutical Review. Retrieved January 14, 2026, from [Link]

  • Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). (2021). Expert Opinion on Therapeutic Patents, 31(8), 695-713. Retrieved January 14, 2026, from [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology. Retrieved January 14, 2026, from [Link]

  • Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery. Retrieved January 14, 2026, from [Link]

  • A Fluorescence-based Lymphocyte Assay Suitable for High-throughput Screening of Small Molecules. (2017). Journal of Visualized Experiments, (121). Retrieved January 14, 2026, from [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols, 2(2), 100400. Retrieved January 14, 2026, from [Link]

  • Cell-based assays in high-throughput mode (HTS). (2013). BioTechnologia, 94(4), 383-397. Retrieved January 14, 2026, from [Link]

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. (2024). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. (2017). Journal of Chemical and Pharmaceutical Research, 9(2), 245-263. Retrieved January 14, 2026, from [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Advances. Retrieved January 14, 2026, from [Link]

  • Blucher, A. S., & McWeeney, S. K. (2014). Challenges in secondary analysis of high throughput screening data. Pacific Symposium on Biocomputing, 114-124. Retrieved January 14, 2026, from [Link]

  • Challenges in secondary analysis of high throughput screening data. (2014). Pacific Symposium on Biocomputing. Retrieved January 14, 2026, from [Link]

  • HIGH THROUGHPUT SCREENING IN DRUG DISCOVERY: PROBLEMS AND SOLUTIONS. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. (n.d.). Bentham Science. Retrieved January 14, 2026, from [Link]

  • High-throughput screening (HTS). (2019). BMG LABTECH. Retrieved January 14, 2026, from [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Advances. Retrieved January 14, 2026, from [Link]

  • Challenges of HTS in early-stage drug discovery. (n.d.). AXXAM. Retrieved January 14, 2026, from [Link]

  • Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. (2007). Indian Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening. (2012). Archiv der Pharmazie, 345(11), 881-889. Retrieved January 14, 2026, from [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][4][21]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. (2022). Molecules, 27(7), 2108. Retrieved January 14, 2026, from [Link]

Sources

Analytical techniques for quantifying 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Recognizing the critical need for robust and reliable quantification in research, pharmacokinetic studies, and quality control, this document details multiple analytical methodologies. We will explore the principles and practical application of High-Performance Liquid Chromatography (HPLC) with UV detection, the gold standard for sensitivity and selectivity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and foundational UV-Vis Spectrophotometry. Each section offers a detailed, step-by-step protocol, explains the causal logic behind experimental choices, and presents key parameters in clear, tabular format. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate quantitative assays for this compound and its derivatives.

Introduction: The 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine ring system is a privileged heterocyclic motif that forms the core of numerous biologically active compounds. Derivatives of this scaffold have garnered significant attention for their diverse pharmacological properties, including potential anticancer, neuroprotective, and antifungal activities.[1] The specific analyte, this compound, combines this core with a methyl group, modifying its physicochemical properties and potential biological targets.

Accurate quantification is the cornerstone of drug discovery and development. It is essential for:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in biological systems.

  • Quality Control (QC): To ensure the purity and concentration of the compound in synthesized batches or formulated products.

  • In Vitro Assays: To determine precise concentrations for assessing biological activity and dose-response relationships.

This document serves as a practical guide to the primary analytical techniques suited for the quantification of this molecule.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Expertise: Reverse-Phase HPLC (RP-HPLC) is the workhorse method for the analysis of moderately polar, non-volatile organic compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. The methyl group and the bicyclic ring structure impart sufficient hydrophobicity for good retention on a C18 column. A photodiode array (PDA) or variable wavelength UV detector is ideal for detection, as the aromatic ring system of the benzothiazine moiety exhibits strong UV absorbance. Based on related structures, a detection wavelength in the range of 230-280 nm is expected to provide high sensitivity.[2]

Experimental Protocol: HPLC-UV
  • Standard & Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol or acetonitrile in a Class A volumetric flask.

    • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

    • Sample Preparation (e.g., from a reaction mixture): Dilute an aliquot of the sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter (PTFE or nylon) before injection to protect the column.

  • Instrumentation & Conditions:

    • The following table outlines a robust starting point for method development.

ParameterRecommended SettingRationale
Column C18 (e.g., ODS-2 Hypersil), 4.6 x 150 mm, 5 µmIndustry standard for reverse-phase separation of small molecules.[2]
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)Acetonitrile provides good peak shape and lower pressure than methanol. Formic acid improves peak symmetry by ensuring the analyte is in a consistent protonation state.
Elution Mode Isocratic (e.g., 60% B) or GradientStart with an isocratic method for simplicity. If co-eluting impurities are present, a gradient (e.g., 30% to 90% B over 10 minutes) will be necessary.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and pressure.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume; can be adjusted based on analyte concentration and sensitivity.
Detector PDA or UV-Vis Detector
Detection Wavelength 254 nm (or λmax determined by PDA scan)254 nm is a common wavelength for aromatic compounds. A PDA scan of a concentrated standard will identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Perform a linear regression analysis on the curve. An R² value > 0.995 is typically required.

    • Quantify the concentration of the analyte in the unknown samples using the regression equation.

Workflow Diagram: HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare 1 mg/mL Stock Cal_Std Create Calibration Standards (0.1-50 µg/mL) Stock->Cal_Std Sample_Prep Dilute & Filter Sample Inject Inject 10 µL onto HPLC System Sample_Prep->Inject Separate Separate on C18 Column Inject->Separate Detect Detect at 254 nm (UV) Separate->Detect Cal_Curve Generate Calibration Curve (Area vs. Conc.) Detect->Cal_Curve Quantify Quantify Sample from Regression Equation Cal_Curve->Quantify

Caption: Workflow for HPLC-UV quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Expertise: LC-MS/MS is the definitive technique for quantifying compounds in complex biological matrices (e.g., plasma, urine) due to its unparalleled sensitivity and selectivity. After chromatographic separation via HPLC, the analyte is ionized (typically by Electrospray Ionization - ESI) and enters the mass spectrometer. In the first quadrupole (Q1), a specific parent ion (the protonated molecule, [M+H]⁺) is selected. This ion is fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored in the third quadrupole (Q3). This specific parent-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is unique to the analyte, eliminating interference from matrix components.[3]

Experimental Protocol: LC-MS/MS
  • Analyte Tuning & MRM Optimization:

    • Prepare a ~1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

    • Infuse this solution directly into the mass spectrometer to determine the mass of the parent ion ([M+H]⁺).

    • Perform a product ion scan to identify the most intense and stable fragment ions generated from the parent.

    • Optimize collision energy for the selected parent/product ion transition to maximize signal intensity. A stable internal standard (ideally a deuterated version of the analyte) should be similarly optimized.

  • Sample Preparation (from Plasma):

    • Protein Precipitation: To a 50 µL plasma sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for injection. This method is fast but may be prone to matrix effects.

    • Alternative (Liquid-Liquid Extraction): For cleaner samples, use a solvent like ethyl acetate to extract the analyte from the plasma.[3]

  • Instrumentation & Conditions:

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides sharper peaks and faster run times, ideal for high-throughput analysis.
Column C18, e.g., Acquity BEH, 2.1 x 50 mm, 1.7 µmStandard for fast LC-MS applications.
Mobile Phase A: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)Standard mobile phases for positive ion ESI.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient Fast gradient (e.g., 5% to 95% B in 2-3 minutes)Rapidly elutes the analyte while separating it from early-eluting salts and late-eluting lipids.
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole (QqQ)The required instrument type for MRM analysis.
Ionization Source Electrospray Ionization (ESI), Positive ModeThe nitrogen atom in the benzothiazine ring is readily protonated.
MRM Transitions To be determined (TBD) during tuningAnalyte: [M+H]⁺ → Product Ion IS: [M+H]⁺ → Product Ion
Source Parameters Capillary Voltage: ~3.5 kV; Gas Temp: ~350°COptimize based on instrument manufacturer's recommendations.
  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

    • Use a weighted (1/x or 1/x²) linear regression.

    • Quantify unknown samples using the regression equation. The Lower Limit of Quantification (LLOQ) is typically defined as the lowest standard on the curve with accuracy within ±20% and precision <20%.

Workflow Diagram: LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Spike Add Internal Standard & Acetonitrile (150 µL) Plasma->Spike Vortex Vortex & Centrifuge Spike->Vortex Supernatant Collect Supernatant Vortex->Supernatant Inject Inject onto UPLC Supernatant->Inject Ionize Ionize (ESI+) Inject->Ionize MRM Monitor MRM Transition (Q1 → Q2 → Q3) Ionize->MRM Integrate Integrate Peak Area Ratios (Analyte/IS) MRM->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify GCMS_Workflow cluster_prep Sample Derivatization cluster_analysis GC-MS Analysis Dry Dry Sample/Standard (Nitrogen Stream) Add_Reagents Add Solvent + MSTFA Dry->Add_Reagents Heat Heat at 70°C for 30 min Add_Reagents->Heat Inject Inject into GC Heat->Inject Separate Separate on DB-5ms Column Inject->Separate Ionize Ionize (EI) & Detect (MS) Separate->Ionize

Sources

Green Chemistry in Focus: Advanced Protocols for the Synthesis of 1,4-Benzothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Synthesis of 1,4-Benzothiazines

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, anti-rheumatic, and antihypertensive properties.[1][2] The synthesis of these vital heterocyclic compounds has traditionally relied on methods that are often energy-intensive and utilize hazardous solvents and reagents, posing significant environmental and safety concerns. In alignment with the principles of green chemistry, the development of sustainable and eco-friendly synthetic protocols is not merely an academic exercise but a critical necessity for the future of pharmaceutical manufacturing.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge, green chemistry approaches for the synthesis of 1,4-benzothiazines. We will delve into the causality behind experimental choices, offering field-proven insights and self-validating protocols that prioritize efficiency, safety, and environmental stewardship.

Core Green Strategies for 1,4-Benzothiazine Synthesis

Our exploration of green synthetic routes for 1,4-benzothiazines will focus on several key strategies that minimize environmental impact while maximizing reaction efficiency. These include:

  • Microwave-Assisted Synthesis: Harnessing the power of microwave irradiation to dramatically reduce reaction times and improve yields, often under solvent-free conditions.

  • Ultrasound-Promoted Reactions: Utilizing the cavitation effects of ultrasound to enhance reaction rates and efficiency.

  • Solvent-Free and Solid-Supported Reactions: Eliminating or significantly reducing the use of volatile organic solvents by conducting reactions in the absence of a solvent or on the surface of a solid support.

  • Green Solvent Systems: Employing environmentally benign and recyclable solvents like polyethylene glycol (PEG) and water.

  • Catalytic Innovations: Focusing on the use of metal-free, heterogeneous, and biocatalysts that are efficient, reusable, and non-toxic.

  • Multicomponent Reactions (MCRs): Designing one-pot syntheses that combine three or more reactants to form the final product, thereby reducing the number of synthetic steps and waste generation.[3]

Section 1: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[4][5] The direct interaction of microwave radiation with polar molecules leads to rapid and uniform heating, which can dramatically accelerate reaction rates, improve yields, and enhance product purity.[6]

Principle of Microwave Heating in Organic Synthesis

Unlike conventional heating where heat is transferred through conduction and convection, microwave heating involves the direct coupling of electromagnetic energy with the molecules of the reaction mixture. This efficient energy transfer leads to a rapid increase in temperature, often allowing reactions to be completed in minutes rather than hours.[7][8] This is particularly advantageous for the synthesis of 1,4-benzothiazines, which often involves condensation reactions that can be sluggish under conventional conditions.

Protocol: Solvent-Free Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines on Basic Alumina

This protocol describes an efficient and environmentally friendly method for the synthesis of 4H-1,4-benzothiazines by the condensation of 2-aminobenzenethiol with β-diketones or β-ketoesters on a solid support under microwave irradiation.[9][10] The use of basic alumina as a solid support provides a heterogeneous reaction environment and can also act as a catalyst.[9]

Experimental Workflow:

cluster_prep Reactant Preparation cluster_reaction Microwave Irradiation cluster_workup Product Isolation A Adsorb 2-aminobenzenethiol and β-dicarbonyl compound onto basic alumina B Irradiate the mixture in a microwave oven (e.g., 800 W) A->B C Monitor reaction progress by TLC B->C for 6-11 min D Cool the reaction mixture C->D E Extract the product with an appropriate solvent (e.g., ethanol) D->E F Remove the solvent under reduced pressure E->F G Recrystallize the crude product F->G G A Azido-benzothiazole Derivative C 1,4-Disubstituted 1,2,3-Triazole Benzothiazole A->C CuSO4, Na Ascorbate t-BuOH/H2O, Ultrasound B Alkyne B->C A PEG-200 protonates carbonyl of 1,3-dicarbonyl B Nucleophilic attack by amino group of 2-aminobenzothiol A->B Activation C Formation of enamine intermediate B->C D Intramolecular cyclization via nucleophilic attack of thiol group C->D E Dehydration D->E F 1,4-Benzothiazine product E->F

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3,4-dihydro-7-methyl-2H-1,4-benzothiazine. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. 1,4-benzothiazine derivatives are foundational structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the synthetic challenges and improve your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 1,4-benzothiazine derivatives. The format is designed to help you quickly identify your problem and implement a scientifically sound solution.

Question 1: My reaction yield is extremely low or I'm getting no product at all. What are the likely causes and how can I fix it?

Low or no yield is the most frequent challenge, often stemming from one of three areas: starting material integrity, reaction conditions, or the reaction mechanism itself.

Potential Causes & Recommended Solutions

Potential Cause Recommended Solution & Scientific Rationale
Degradation of 2-Amino-5-methylthiophenol Solution: Use freshly purchased or purified 2-amino-5-methylthiophenol. Perform the reaction under an inert atmosphere (Nitrogen or Argon).Rationale: 2-aminothiophenols are highly susceptible to aerial oxidation, which converts the reactive thiol group (-SH) into an unreactive disulfide dimer (S-S).[3][4] This dimerization effectively removes your starting material from the reaction, leading to a drastic drop in yield. An inert atmosphere is the most effective way to prevent this side reaction.[3]
Suboptimal Reaction Conditions Solution: Systematically screen reaction parameters. If the reaction is run at room temperature with low yield, try gradually increasing the temperature to reflux.[3] Conversely, if heating leads to decomposition (a dark, tarry mixture), lower the temperature. Evaluate different solvents; common choices include ethanol, DMSO, and DMF.[3][5]Rationale: Every reaction has an optimal activation energy. Insufficient heat may prevent the reaction from proceeding at a reasonable rate. However, excessive heat can provide enough energy for undesired side reactions or decomposition of reactants and products. Solvent choice is critical as it affects reactant solubility and can influence reaction pathways.
Inefficient Cyclization Solution: Ensure your catalyst is appropriate and active. For reactions involving aldehydes or ketones, a catalytic amount of acid (like TFA) or a Lewis acid can promote the cyclization of the intermediate Schiff base or enamine.[3][4] In some cases, a base is required to facilitate the final ring-closing step.[6][7]Rationale: The formation of the benzothiazine ring often proceeds through an intermediate that must undergo an intramolecular cyclization.[3][8] This step can be the rate-limiting step and often requires catalysis to proceed efficiently. The catalyst helps to activate the electrophilic or nucleophilic centers involved in the ring formation.
Use of an Inappropriate Substrate Solution: The reactivity of your second reactant is crucial. For instance, aromatic aldehydes are often more reactive than aliphatic ones in forming the initial Schiff base.[5] If using a less reactive substrate, more forcing conditions (higher temperature, microwave irradiation) may be necessary.[5][9]Rationale: The electronic and steric properties of the coupling partner directly influence its reactivity. Electron-withdrawing groups on an aldehyde, for example, can make the carbonyl carbon more electrophilic and speed up the initial condensation with the aminothiophenol.
Question 2: My final product is contaminated with significant impurities. How can I identify and prevent them?

Impurity formation complicates purification and reduces the isolated yield. Understanding the source of these byproducts is key to prevention.

Common Impurities and Prevention Strategies

  • Disulfide Dimer:

    • Identification: This impurity will have a mass corresponding to two molecules of your aminothiophenol starting material minus two hydrogen atoms. It is often less polar than the starting material on TLC.

    • Prevention: As detailed above, the primary cause is oxidation. Running the reaction under a strictly inert atmosphere is the best preventative measure.[3]

  • Uncyclized Intermediate:

    • Identification: You may see a persistent spot on TLC that is neither starting material nor product. Mass spectrometry can help identify it as the condensed, but uncyclized, intermediate (e.g., a Schiff base).

    • Prevention: This indicates incomplete cyclization.[3] Solutions include increasing the reaction time, raising the temperature, or adding/changing the catalyst to better promote the ring-closing step.

  • Over-oxidized Product (Aromatic Benzothiazole):

    • Identification: The product may show a mass that is two atomic mass units lower than the expected dihydro-benzothiazine, corresponding to the loss of two hydrogen atoms to form an aromatic ring.

    • Prevention: If the fully aromatic benzothiazole is not the desired product, avoid harsh oxidizing conditions.[5][8] Some reactions use atmospheric oxygen or mild oxidants like DMSO to achieve the aromatic product.[8] To obtain the dihydro version, limit exposure to air, especially at high temperatures, and avoid unnecessary oxidants.

Troubleshooting Workflow Diagram

Here is a logical workflow to follow when troubleshooting a low-yield synthesis.

G start Low Yield Observed check_sm Analyze Starting Materials (SMs) (NMR, Purity) start->check_sm sm_ok SMs Pure? check_sm->sm_ok purify_sm Purify or Replace SMs sm_ok->purify_sm No check_conditions Review Reaction Conditions sm_ok->check_conditions Yes purify_sm->start inert_atm Inert Atmosphere Used? check_conditions->inert_atm add_inert Implement N2 or Ar Atmosphere inert_atm->add_inert No optimize Systematically Optimize inert_atm->optimize Yes add_inert->optimize temp Vary Temperature (e.g., RT, 50°C, Reflux) optimize->temp solvent Screen Solvents (e.g., EtOH, DMF, DMSO) optimize->solvent catalyst Screen Catalysts (Acidic vs. Basic) optimize->catalyst monitor Monitor by TLC temp->monitor solvent->monitor catalyst->monitor stalled Reaction Stalled? monitor->stalled stalled->optimize Yes isolate Proceed to Workup & Purification stalled->isolate No

Caption: A systematic workflow for troubleshooting low yields.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this type of synthesis?

The most common route involves the condensation of a 2-aminothiophenol with a suitable electrophile, such as an α-haloketone or an α,β-unsaturated carbonyl compound. The reaction generally proceeds via two key steps:

  • Initial Condensation/Addition: The amino group of the 2-aminothiophenol acts as a nucleophile, attacking the electrophilic center of the reaction partner. This can be a nucleophilic substitution (e.g., with an α-haloketone) or a Michael addition (e.g., with an α,β-unsaturated ketone).[6]

  • Intramolecular Cyclization: The thiol group then performs a nucleophilic attack on another part of the intermediate (e.g., a carbonyl or imine carbon), leading to the formation of the six-membered thiazine ring.[6][8]

G p1 p2 p3 sub1 2-Amino-5-methylthiophenol + Electrophile (e.g., R-X) inter Intermediate sub1->inter Step 1: Condensation/ Addition prod 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine inter->prod Step 2: Intramolecular Cyclization

Caption: Generalized reaction mechanism for 1,4-benzothiazine synthesis.

Q2: How do I choose the optimal solvent and temperature?

There is no single "best" set of conditions; optimization is key. However, here are some guiding principles:

  • Solvents:

    • Ethanol (EtOH): A good starting point. It's protic, readily available, and has a convenient boiling point for reflux reactions.[5][9]

    • Dimethylformamide (DMF) / Dimethyl Sulfoxide (DMSO): These are polar aprotic solvents that can dissolve a wider range of substrates and often accelerate reactions.[9] Be aware that DMSO can also act as an oxidant at higher temperatures, which could be either beneficial or detrimental depending on your desired product.[8]

    • Solvent-Free/Microwave: Modern, "green" approaches often use microwave irradiation, which can dramatically reduce reaction times and sometimes increase yields, often without a solvent.[5][9]

  • Temperature:

    • Start at room temperature . Many of these condensations proceed efficiently without heating.[6]

    • If no reaction occurs after several hours (monitored by TLC), gradually increase the heat . A common next step is 50-80 °C, or up to the reflux temperature of the solvent.[6][10]

    • If you observe product decomposition (darkening of the reaction mixture, multiple spots on TLC), the temperature is likely too high.

Q3: What is the best way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most convenient and widely used method.[3]

  • Procedure: Spot the starting materials on a TLC plate alongside a co-spot (both starting materials in one lane) and the reaction mixture.

  • Analysis: As the reaction proceeds, you should see the starting material spots diminish in intensity while a new spot, corresponding to your product, appears and grows stronger.

  • Visualization: The benzothiazine ring system is UV active, so the spots can typically be visualized under a UV lamp (254 nm). Staining with iodine vapor is also an effective alternative.[3]

Q4: What are the key safety precautions when handling 2-amino-5-methylthiophenol?
  • Odor: Thiophenols have a powerful and unpleasant odor. Always handle them in a well-ventilated chemical fume hood.[3]

  • Toxicity: Consult the Safety Data Sheet (SDS) before use. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reactivity: As mentioned, it is readily oxidized in air.[3] Store the container tightly sealed, preferably under an inert gas, and away from oxidizing agents.

Part 3: Illustrative Experimental Protocol

This is a generalized protocol for the synthesis of a 3,4-dihydro-2H-1,4-benzothiazine derivative. It should be adapted based on the specific substrates and stoichiometry of your reaction.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-methylthiophenol (1.0 mmol, 1 equiv.).

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Reactant Addition: Add a suitable solvent (e.g., ethanol, 10 mL) via syringe. Begin stirring. Add the second reactant (e.g., an α-haloketone or α,β-unsaturated ketone, 1.0 mmol, 1 equiv.). If a catalyst is required, add it at this stage.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux). Monitor the progress every 30-60 minutes by TLC until the starting materials are consumed.[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[5]

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water.

  • Purification: If necessary, purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

References

  • Li, W., et al. (2017). New efficient synthesis of polysubstituted 3,4-dihydroquinazolines and 4H-3,1-benzothiazines through a Passerini/Staudinger/aza-Wittig/addition/nucleophilic substitution sequence. PubMed Central. Retrieved from [Link]

  • Shaikh, R., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). PubMed Central. Retrieved from [Link]

  • Ahmad, I., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry. Retrieved from [Link]

  • Strupiš, J., et al. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed. Retrieved from [Link]

  • Shaikh, R., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. Retrieved from [Link]

  • Kaur, H., et al. (2020). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Taylor & Francis Online. Retrieved from [Link]

  • IJCRT. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. Retrieved from [Link]

  • Ali, A., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][11]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Retrieved from [Link]

  • Kumar, S., et al. (n.d.). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Publishing. Retrieved from [Link]

  • Fu, L., et al. (2008). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. Retrieved from [Link]

  • Ukr Khim Zh. (2020). 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. PubMed Central. Retrieved from [Link]

  • Olaru, A., et al. (2022). Synthesis and Characterization of Novel Benzothiazinonic N-Acylhydrazone Derivatives. Sciprofiles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Some New 2-Methyl-1,4-benzothiazine-3(1H)-one Derivatives as Potential Vaso. Retrieved from [Link]

  • Younus, M., et al. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of 4-hydroxy-2h-1,2-benzothiazine-3-carboxamides.

Sources

Common side reactions in the synthesis of 1,4-benzothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzothiazines. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important heterocyclic scaffold. Here, we address common challenges, side reactions, and troubleshooting strategies in a direct question-and-answer format, grounded in mechanistic principles and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis of 1,4-benzothiazines, particularly those starting from the versatile precursor, 2-aminothiophenol (2-ATP).

Category 1: Starting Material Integrity and Reactivity

Question 1: My reaction is sluggish, or I'm getting no desired product. I suspect an issue with my 2-aminothiophenol (2-ATP). What could be wrong?

Answer: This is a very common and critical issue. The primary culprit is almost always the quality of the 2-aminothiophenol (2-ATP). The thiol group (-SH) in 2-ATP is highly susceptible to oxidation, readily forming the disulfide dimer, 2,2'-disulfanediyldianiline.[1][2] This oxidation can occur simply upon exposure to atmospheric oxygen, especially during prolonged storage.[3]

Causality & Mechanism: The disulfide dimer is significantly less nucleophilic than the monomeric thiol. In many synthetic routes, the initial step involves the nucleophilic attack of the thiol group. If the majority of your starting material exists as the dimer, this crucial first step is severely inhibited, leading to low or no yield. Some reaction pathways can proceed through the disulfide, but they often require specific catalysts or harsher conditions to facilitate the cleavage of the S-S bond.[4][5]

Troubleshooting & Prevention:

  • Purity Check: Before starting your reaction, check the purity of your 2-ATP via TLC or ¹H NMR. The presence of the disulfide will be evident.

  • Use Fresh Reagent: Always use a freshly opened bottle of 2-ATP or purify older stock by distillation under reduced pressure if necessary.

  • Inert Atmosphere: For sensitive reactions, handle 2-ATP under an inert atmosphere (e.g., Nitrogen or Argon) to prevent aerial oxidation.[6] Degassing your solvent is also a recommended practice.

  • Proper Storage: Store 2-ATP in a tightly sealed container, protected from light, and preferably under an inert gas overlay in a cool, dark place.

G cluster_oxidation Oxidation of 2-Aminothiophenol ATP1 2-Aminothiophenol (2-ATP) (Reactive Monomer) Disulfide 2,2'-Disulfanediyldianiline (Unreactive Dimer) ATP1->Disulfide [O] (Air, O₂) ATP2 2-Aminothiophenol (2-ATP) ATP2->Disulfide [O] (Air, O₂) caption Figure 1: Oxidative Dimerization of 2-ATP.

Caption: Figure 1: Oxidative Dimerization of 2-ATP.

Category 2: Managing Common Side Products

Question 2: My reaction produces the desired 1,4-benzothiazine, but I'm plagued by a persistent, difficult-to-remove side product. How do I identify and eliminate it?

Answer: The most common side product, aside from unreacted starting materials, is often related to the oxidative pathways of 2-ATP or incomplete cyclization.

  • Oxidative Dimerization: As discussed in Q1, the disulfide of 2-ATP is a frequent byproduct. If your reaction conditions are oxidative (e.g., using DMSO as a solvent at high temperatures, or certain metal catalysts), you may be inadvertently promoting its formation.[4]

  • Incomplete Cyclization: Many syntheses of 1,4-benzothiazines proceed through an intermediate, such as an enamine or a Schiff base.[6] If the final ring-closing step (intramolecular cyclization) is slow or unfavorable under the reaction conditions, this intermediate can accumulate or participate in other undesired reactions.

Troubleshooting Workflow:

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Side Product Observed check_atp 1. Verify 2-ATP Quality (See Q1) start->check_atp check_conditions 2. Analyze Reaction Conditions check_atp->check_conditions cause_oxidation Oxidative Conditions? (e.g., air, high temp DMSO) check_conditions->cause_oxidation cause_cyclization Inefficient Cyclization? check_conditions->cause_cyclization sol_inert Use Inert Atmosphere (N₂ or Ar) cause_oxidation->sol_inert Yes sol_catalyst Change Catalyst or Solvent (e.g., use non-oxidizing conditions) cause_oxidation->sol_catalyst Yes sol_promote_cyclization Promote Cyclization: - Adjust pH - Use Dean-Stark trap - Change solvent polarity cause_cyclization->sol_promote_cyclization Yes end Improved Yield & Purity sol_inert->end sol_catalyst->end sol_promote_cyclization->end caption Figure 2: Troubleshooting Workflow.

Caption: Figure 2: Troubleshooting Workflow.

Question 3: In my synthesis using 2-ATP and an α-haloketone, I'm getting a complex mixture of products instead of the clean 1,4-benzothiazine. What is happening?

Answer: The reaction between a bifunctional nucleophile like 2-ATP and an α-haloketone can be complex. The two nucleophilic sites on 2-ATP (the amine and the thiol) can both react with the electrophilic ketone. However, the thiol is generally a stronger nucleophile than the amine, so the initial attack is typically S-alkylation to form an α-(2-aminophenylthio)ketone intermediate.

The primary side reaction is often the formation of a benzothiazole. This occurs if the intermediate undergoes cyclization via attack of the amino group onto the carbonyl carbon, followed by dehydration. This pathway competes directly with the desired formation of the six-membered 1,4-benzothiazine ring.

Mechanism & Side Reaction Pathway:

G cluster_desired Desired Pathway cluster_side Side Reaction Reactants 2-ATP + α-Haloketone Intermediate α-(2-aminophenylthio)ketone (Key Intermediate) Reactants->Intermediate S-Alkylation (Favored) Benzothiazine 1,4-Benzothiazine Intermediate->Benzothiazine Enamine formation followed by cyclization Benzothiazole Benzothiazole Intermediate->Benzothiazole Direct N-attack on C=O followed by dehydration caption Figure 3: Competing pathways in α-haloketone reactions.

Caption: Figure 3: Competing pathways in α-haloketone reactions.

Troubleshooting:

  • Base Selection: The choice of base is critical. A non-nucleophilic, hindered base can favor the desired pathway by promoting enolate/enamine formation without competing in other reactions.

  • Temperature Control: Lowering the reaction temperature can sometimes favor one pathway over another, reducing the formation of the thermodynamically stable but undesired benzothiazole.[6]

  • Solvent Effects: The polarity of the solvent can influence the reaction course. Experiment with different solvents (e.g., ethanol, acetonitrile, dioxane) to optimize for the desired product.

Category 3: Reaction Optimization and Control

Question 4: My reaction with 2-ATP and a 1,3-dicarbonyl compound gives a low yield and requires purification by column chromatography. How can I improve this common synthesis?

Answer: This is a classic and highly effective method for synthesizing 2,3-disubstituted-4H-1,4-benzothiazines, but it is sensitive to conditions.[4][7] Low yields often stem from the aforementioned oxidation of 2-ATP or inefficient cyclocondensation.

Optimization Strategies:

  • Catalysis: While the reaction can proceed thermally, various catalysts can significantly improve yields and reduce reaction times.

    • Green Catalysts: Polyethylene glycol (PEG-200) has been shown to be an effective and environmentally friendly medium for this reaction.[8]

    • Microwave-Assisted Synthesis: Using microwave irradiation can drastically reduce reaction times from hours to minutes and often leads to cleaner products and higher yields.[1][3]

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) or with a catalytic amount of a high-boiling solvent like DMF under microwave conditions can be highly efficient.[3]

  • Oxidative Cyclocondensation: Some protocols use a mild oxidant. The mechanism involves first oxidizing 2-ATP to the disulfide, which then reacts with the 1,3-dicarbonyl. This can be a very effective strategy if controlled properly.[4][5]

Problem Potential Cause(s) Recommended Solution(s) Reference(s)
Low or No Yield Poor quality/oxidized 2-ATPUse fresh or purified 2-ATP; run reaction under inert atmosphere.[1][6]
Suboptimal temperatureGradually increase or decrease temperature to find the optimum.[6]
Formation of Disulfide Dimer Aerial oxidation; oxidative reaction conditionsUse an inert atmosphere; choose non-oxidizing solvents/catalysts.[3][4]
Incomplete Cyclization Unfavorable kinetics/thermodynamicsChange solvent; add a suitable acid/base catalyst; use a Dean-Stark trap to remove water.[6]
Mixture of Isomers Poor regioselectivity in addition stepAdjust pH (e.g., use of HCl) to alter nucleophilicity; change catalyst.[9]
Long Reaction Times Slow thermal reactionEmploy microwave-assisted synthesis; investigate different catalysts (e.g., PEG-200, nanocatalysts).[3][4][8]
Validated Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines from 2-ATP and 1,3-Dicarbonyls

This protocol is adapted from methodologies emphasizing speed and efficiency.[3]

  • Preparation: In a microwave-safe reaction vessel, add substituted 2-aminothiophenol (1.0 mmol) and a catalytic amount of hydrazine hydrate (~0.1 mmol).

  • Initial Irradiation: Briefly expose the mixture to microwave irradiation (e.g., 300W for 30 seconds). This step helps to generate the reactive disulfide in situ under controlled conditions.

  • Addition of Carbonyl: Add the β-diketone or β-ketoester (1.0 mmol) to the reaction mixture.

  • Main Reaction: Seal the vessel and expose it to intermittent microwave irradiation (e.g., 300-450W, in 30-60 second intervals) for a total of 3-5 minutes. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction vessel to room temperature. Pour the mixture onto crushed ice.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with cold 50% ethanol, and dry.

  • Purification: Recrystallize the crude product from ethanol to obtain the purified 4H-1,4-benzothiazine.

Protocol 2: Synthesis of 1,4-Benzothiazines from 2-ATP and Epoxides with Controlled Regioselectivity

This protocol is based on the work of Saadouni et al. and highlights the control of regioselectivity.[9]

  • Reaction Setup: To a solution of the α-cyano-β-alkoxy carbonyl epoxide (1.0 mmol) in acetonitrile (20 mL), add 2-aminothiophenol (1.0 mmol).

  • Reaction Conditions: Reflux the mixture for 25 hours. Note: The reaction generates hydrogen cyanide (HCN), which must be trapped in a bubbler containing a 0.1 N KOH solution.

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired 1,4-benzothiazine derivative.

  • Note on Regioselectivity: The authors note that this reaction proceeds via the initial nucleophilic attack of the sulfur atom. Using 2-aminothiophenol hydrochloride (2-ATP·HCl) can alter the reaction pathway, as the protonated amine and less nucleophilic thiol can lead to a different regioisomer after initial attack by the chloride ion.[9]

References
  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(12), 6122-6146. [Link][4][5][10][11]

  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18. [Link][7]

  • Islam, A., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). As cited in ResearchGate. [Link][8]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Center for Biotechnology Information. [Link][4]

  • Various Authors. (n.d.). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

  • Various Authors. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. [Link][9]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. National Center for Biotechnology Information. [Link][12]

  • Slaninova, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Center for Biotechnology Information. [Link][1]

  • Sangvikar, M. R., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. [Link][5]

  • Slaninova, J., et al. (2022). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 18, 1240-1248. [Link][2]

  • Kumar, A. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts (IJCRT). [Link][3]

Sources

Technical Support Center: Optimization of 1,4-Benzothiazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzothiazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. 1,4-Benzothiazine and its derivatives are a critical class of heterocyclic compounds with a wide range of biological activities, including antipsychotic, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The successful synthesis of these scaffolds is paramount for advancing medicinal chemistry and drug discovery programs.

This resource is structured to address common challenges and provide practical, field-proven solutions to optimize your reaction conditions and maximize your yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions regarding the synthesis of 1,4-benzothiazines.

Q1: What are the most common starting materials for synthesizing the 1,4-benzothiazine core?

The most prevalent and versatile starting material for the synthesis of 1,4-benzothiazines is 2-aminothiophenol (2-ATP) .[1][2][3][4] This is due to the strategic placement of the amino and thiol groups, which allows for a variety of cyclization strategies. The second key reactant is typically an electrophilic partner that reacts with both the nucleophilic nitrogen and sulfur of 2-ATP. Common electrophilic partners include:

  • α-Halo ketones or α-halo esters

  • 1,3-Dicarbonyl compounds[2][5][6]

  • Aldehydes and ketones[2][6]

  • Alkenes and alkynes[1][7]

  • Epoxides[2][4]

Q2: How do I choose the right solvent for my 1,4-benzothiazine synthesis?

Solvent selection is critical and depends on the specific reaction being performed. Common choices include:

  • Ethanol: A versatile and environmentally friendly solvent suitable for many condensation reactions.[2]

  • Dimethyl Sulfoxide (DMSO): Can act as both a solvent and an oxidant, which is particularly useful in oxidative cyclization reactions.[2][6]

  • Acetonitrile: A polar aprotic solvent often used in reactions involving epoxides.[2][4]

  • Solvent-free conditions: An increasingly popular "green" approach, often accelerated by microwave irradiation, which can lead to higher yields and shorter reaction times.[8][9]

  • Polyethylene Glycol (PEG-200): A green and biocompatible reaction medium for metal-free synthesis.[5][10]

Q3: What are some "green" or environmentally friendly approaches to 1,4-benzothiazine synthesis?

Modern synthetic chemistry emphasizes sustainability. For 1,4-benzothiazine synthesis, several greener protocols have been developed:[11][12]

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and energy consumption.[8][13]

  • Solvent-free reactions: Eliminating the need for organic solvents reduces waste and environmental impact.[8][9]

  • Use of reusable catalysts: Employing catalysts that can be easily recovered and reused improves the overall efficiency and sustainability of the process.[14]

  • Water as a solvent: When feasible, using water as a solvent is a highly environmentally benign option.[6]

Q4: How can I monitor the progress of my reaction?

Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Visualization is typically achieved using UV light or by staining with an appropriate agent like iodine.[15]

Troubleshooting Guide: Common Problems and Solutions

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of 1,4-benzothiazines.

Problem 1: Low or No Product Yield

Low product yield is one of the most frequent challenges. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials 2-Aminothiophenol is highly susceptible to oxidation to the corresponding disulfide.[15] Use freshly opened or purified 2-aminothiophenol. Ensure the purity of the other reactant (e.g., aldehyde, ketone).
Suboptimal Reaction Temperature Some reactions proceed well at room temperature, while others require heating.[15] If the yield is low, incrementally increase the reaction temperature and monitor the progress by TLC.
Inefficient Catalyst The choice of catalyst is crucial. For condensations, a variety of catalysts can be employed, including Lewis acids, bases, or metal-based catalysts.[1] If a catalyzed reaction is not proceeding, consider screening different catalysts or increasing the catalyst loading.
Incorrect Solvent The solvent can significantly influence reaction rates and yields. If the reaction is sluggish, consider switching to a different solvent with appropriate polarity and boiling point. For example, moving from ethanol to a higher boiling solvent like DMSO might be beneficial.[16]
Inefficient Cyclization/Oxidation The final step often involves cyclization followed by oxidation to the aromatic 1,4-benzothiazine. If the oxidation is inefficient, the reaction may stall at the dihydro-benzothiazine intermediate.[16] Ensure an adequate oxidant is present. Often, atmospheric oxygen is sufficient, but in some cases, an explicit oxidizing agent like hydrogen peroxide or DMSO is required.[16]
Problem 2: Formation of Multiple Products or Byproducts

The presence of multiple spots on a TLC plate indicates the formation of side products.

Potential CauseRecommended Solutions
Side Reactions of 2-Aminothiophenol The primary side reaction is the oxidation of 2-aminothiophenol to 2,2'-disulfanediyldianiline.[6] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this.
Formation of Isomers Depending on the reactants and conditions, the formation of regioisomers or stereoisomers is possible.[9] Careful control of reaction conditions (temperature, catalyst) can improve selectivity. Purification by column chromatography or recrystallization may be necessary to isolate the desired isomer.
Decomposition of Starting Materials or Product Prolonged reaction times or excessive heat can lead to decomposition. Monitor the reaction closely by TLC and stop it once the starting materials are consumed.
Problem 3: Difficulty in Product Isolation and Purification

Even with a good yield, isolating the pure product can be challenging.

Potential CauseRecommended Solutions
Product is an Oil If the product is an oil and difficult to handle, try to induce crystallization by scratching the flask with a glass rod or by adding a small seed crystal. If crystallization is not possible, purification by column chromatography is the standard method.
Similar Polarity of Product and Impurities If the product and impurities have similar polarities, separation by column chromatography can be difficult.[15] Experiment with different solvent systems for elution. Alternatively, consider other purification techniques such as recrystallization from a suitable solvent system or preparative TLC.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of 2-Aryl-1,4-benzothiazines from 2-Aminothiophenol and Aromatic Aldehydes

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol or DMSO).[15]

  • Catalyst Addition (if required): Add the chosen catalyst. For example, a catalytic amount of iodine can be used.[17]

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (typically 1 to 24 hours).[15]

  • Monitoring: Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Visualizing Reaction Mechanisms and Workflows

General Reaction Scheme for 1,4-Benzothiazine Synthesis

The following diagram illustrates the general synthetic pathway for the formation of 1,4-benzothiazines from 2-aminothiophenol and a generic electrophile.

G ATP 2-Aminothiophenol Intermediate Intermediate ATP->Intermediate Reaction Electrophile Electrophilic Partner (e.g., α-haloketone, 1,3-dicarbonyl) Electrophile->Intermediate Product 1,4-Benzothiazine Intermediate->Product Cyclization/ Oxidation

Caption: General synthesis of 1,4-benzothiazines.

Troubleshooting Workflow for Low Yield

This decision tree provides a logical workflow for troubleshooting low product yields in 1,4-benzothiazine synthesis.

G start Low Yield Observed check_sm Check Purity of Starting Materials start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure check_temp Optimize Reaction Temperature check_sm->check_temp Pure purify_sm->check_temp increase_temp Increase Temperature check_temp->increase_temp No Improvement end Improved Yield check_temp->end Improved check_catalyst Screen Different Catalysts increase_temp->check_catalyst change_catalyst Change Catalyst/ Increase Loading check_catalyst->change_catalyst No Improvement check_catalyst->end Improved check_solvent Change Solvent change_catalyst->check_solvent change_solvent_action Use Different Solvent check_solvent->change_solvent_action No Improvement check_solvent->end Improved check_oxidant Check Oxidation Step change_solvent_action->check_oxidant add_oxidant Add Oxidizing Agent (e.g., H₂O₂, DMSO) check_oxidant->add_oxidant Inefficient check_oxidant->end Sufficient add_oxidant->end

Caption: Troubleshooting decision tree for low yield.

References

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-25. [Link]

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-25. [Link]

  • Islam, A., et al. (2015). Polyethylene Glycol (PEG‐200): An Efficient, Green and Biocompatible Reaction Medium for the Metal‐Free Synthesis of Functionalized 1,4‐Benzothiazines. ChemistrySelect, 1(1), 1-5. [Link]

  • Gewald, K. (1976). Methods for the synthesis of 2-aminothiophenes and their reactions (review). Chemistry of Heterocyclic Compounds, 12(10), 1077-1090. [Link]

  • MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

  • RSC Publishing. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). [Link]

  • d'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6269. [Link]

  • Kaur, M., et al. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. New Journal of Chemistry, 42(18), 15063-15072. [Link]

  • Maheshwari, M., & Goyal, A. (2015). A REVIEW: SYNTHESIS AND MEDICINAL IMPORTANCE OF 1,4-BENZOTHIAZINE ANALOGUES. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 41-46. [Link]

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  • Synfacts. (2019). Synthesis of 1,4-Benzothiazines by Iodide-Catalyzed Alkene Sulfenoamination. Synfacts, 15(08), 0862. [Link]

  • Fu, L., Xu, J., Yao, H., & Wu, X. (2008). A Synthesis of 4H-1, 4-Benzothiazines. Journal of Chemical Research, 2008(8), 449-450. [Link]

  • Kalwania, G. S., Chomal, S., & Choudhary, S. (2011). Facile Synthesis of Bioactive 4H-[1][5]-Benzothiazines Under Solvent Free Conditions. Asian Journal of Chemistry, 23(11), 5133-5136. [Link]

  • Munde, S. B., Bondge, S. P., Bhingolikar, V. E., & Mane, R. A. (2003). A facile synthesis of 1,4-benzothiazines under solvent free conditions. Green Chemistry, 5(2), 278-279. [Link]

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis, 10(3), 230-236. [Link]

  • Becerro, M., et al. (2021). From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. Chemistry – A European Journal, 27(72), 18047-18054. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(1), 77-82. [Link]

  • Khan, I., et al. (2020). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. Molecules, 25(15), 3468. [Link]

  • Rundla, H. K., Soni, S., Teli, S., Agarwal, S., & Agarwal, L. K. (2024). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 14(1), 1-25. [Link]

  • Kim, S. Y., et al. (2000). Regio-Controlled Synthesis of 1,4-Benzothiazinones. Heterocycles, 53(3), 561-568. [Link]

  • IJCRT. (n.d.). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. [Link]

  • Klepetářová, B., et al. (2018). Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journal of Organic Chemistry, 14, 2576-2583. [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. Records of Natural Products, 8(1), 77-82. [Link]

  • Maheshwari, M., & Goyal, A. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 41-46. [Link]

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Stability testing of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine. It offers troubleshooting advice and detailed protocols to address common challenges encountered during experimental procedures. Our approach is grounded in established scientific principles and regulatory guidelines to ensure the integrity and reliability of your stability data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

Based on the chemistry of the benzothiazine scaffold, the primary stability concerns are susceptibility to oxidation, and potential degradation under acidic and basic conditions.[1] The sulfur atom in the thiazine ring can be oxidized, and the overall ring system may be unstable in solution, leading to the formation of dimers or other degradation products.[1][2]

Q2: Why is my solution of this compound changing color or showing precipitate over time?

Color change or precipitation can be an indication of degradation. Benzothiazine derivatives have been observed to decompose in solution, sometimes forming colored dimers through oxidative processes.[1] It is also possible that the compound or its degradants have limited solubility in the chosen solvent system. We recommend performing analyses promptly after sample preparation and storing solutions protected from light and at reduced temperatures.

Q3: What are the recommended storage conditions for the solid form of this compound?

While some benzothiazine derivatives are reasonably stable in the solid state, it is best practice to store the solid material in a well-sealed container, protected from light and moisture, at a controlled cool temperature.[1] Long-term stability studies should be conducted under various conditions as outlined by the International Council for Harmonisation (ICH) guidelines to establish a formal retest period.[3][4]

Q4: Which analytical technique is most suitable for stability studies of this compound?

A stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), coupled with a UV detector or a Mass Spectrometer (MS), is the preferred technique.[5] A UPLC-MS/MS method offers high sensitivity and specificity, allowing for the separation and identification of the parent compound from its potential degradation products.[6][7]

Q5: What is the goal of a forced degradation study?

Forced degradation (or stress testing) is designed to intentionally degrade the compound under more severe conditions than in accelerated stability studies.[8][9] The primary objectives are to identify potential degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method in separating the drug from its degradants.[10][11] This is a critical step in developing a robust, stability-indicating method.[5]

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action & Rationale
Rapid loss of parent compound peak area in control samples (in solution). Oxidative Degradation/Dimerization. The benzothiazine core is susceptible to oxidation, which can be accelerated in solution, especially if exposed to air/oxygen.[1][2]Prepare solutions fresh before analysis. Use degassed solvents to minimize dissolved oxygen. Consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene) if compatible with your analytical method, but this must be carefully justified.
Appearance of multiple new peaks in chromatograms under acidic or basic stress conditions. Hydrolytic Degradation. Benzothiazine derivatives can exhibit instability and decompose under both acidic and basic conditions.[1]This is an expected outcome of forced degradation. Ensure your analytical method provides adequate separation of these new peaks from the parent peak. The goal is to achieve a degradation of 10-20% to properly validate the method.[10] If degradation is too rapid, reduce the concentration of the acid/base, lower the temperature, or shorten the exposure time.
Inconsistent results or poor mass balance in photostability studies. Inadequate Light Exposure or Secondary Degradation. The compound may be photosensitive. Sulfur-containing heterocycles can undergo photodegradation.[12][13] Inconsistent results may arise from non-uniform light exposure. Poor mass balance suggests that some degradants are not being detected by your analytical method (e.g., they are volatile or do not have a chromophore).Ensure your photostability chamber provides uniform light exposure as per ICH Q1B guidelines (a minimum of 1.2 million lux hours of visible light and 200 watt hours/square meter of UVA light).[14][15][16] Analyze a control sample protected from light in parallel. If mass balance is poor, consider using a more universal detector like a mass spectrometer or a charged aerosol detector.
The parent compound peak is broad or shows tailing. Poor Chromatographic Conditions or On-Column Degradation. The analytical method may not be optimized for this specific compound. The stationary phase or mobile phase could be interacting negatively with the analyte.Re-evaluate your UPLC/HPLC method. Experiment with different mobile phase pH values and organic modifiers. Ensure the column stationary phase is appropriate for the analyte's polarity. A C18 column is a common starting point.[6]
No significant degradation is observed under any stress condition. High Intrinsic Stability or Insufficiently Harsh Stress Conditions. The compound may be highly stable, or the stress applied may not be strong enough to induce degradation.While high stability is a positive attribute, for method validation purposes, some degradation is necessary.[10] Increase the severity of the stress conditions incrementally (e.g., higher temperature, longer exposure time, higher concentration of stressor) until a target degradation of 10-20% is achieved.[10][17]

Experimental Protocols & Methodologies

The following protocols are designed based on ICH guidelines and the known chemical properties of the benzothiazine class.[1][3][4] The primary goal is to achieve a target degradation of 10-20% to facilitate the validation of a stability-indicating analytical method.[10]

General Workflow for Stability Testing

The diagram below outlines a systematic approach to conducting stability studies for this compound.

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Studies A Develop UPLC-MS/MS Method B Perform Forced Degradation Studies A->B C Identify Degradation Products & Establish Degradation Pathways B->C D Validate Stability-Indicating Nature of the Method C->D E Place Compound on Long-Term & Accelerated Stability Stations D->E Method Validated F Analyze Samples at Specified Time Points E->F G Evaluate Data, Determine Shelf-Life, and Propose Storage Conditions F->G

Caption: General workflow for stability assessment.

Recommended Forced Degradation Conditions
Stress ConditionReagents and ParametersRationale & Key Considerations
Acid Hydrolysis 0.1 M HCl at 60°CTo assess stability in acidic environments.[11] Benzothiazines may degrade under these conditions.[1] Monitor at several time points (e.g., 2, 6, 24 hours).
Base Hydrolysis 0.1 M NaOH at 60°CTo assess stability in alkaline environments.[11] Similar to acidic conditions, instability is possible.[1] Monitor at several time points.
Oxidation 3% H₂O₂ at Room TemperatureThe sulfur heteroatom is a likely site for oxidation.[2] This is a critical test for this class of compounds. Protect from light during the study.
Thermal Solid sample at 80°CTo evaluate the intrinsic thermal stability of the solid drug substance.
Photostability Solid & Solution samples exposed to light source per ICH Q1B guidelinesTo determine light sensitivity.[14][15] A parallel control sample wrapped in aluminum foil is mandatory to differentiate between light-induced and thermal degradation.
Step-by-Step Protocol: Oxidative Stress Testing
  • Sample Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to a stock concentration of 1 mg/mL.

  • Stress Condition: Dilute the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂) to achieve a final drug concentration of 0.5 mg/mL and a final H₂O₂ concentration of 3%.

  • Control Sample: Prepare a control by diluting the stock solution with the solvent (without H₂O₂).

  • Incubation: Store both the stressed and control samples at room temperature, protected from light.

  • Time Points: Withdraw aliquots at predefined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching (Optional): If the degradation reaction is very fast, it may be necessary to quench it by adding a reagent like sodium sulfite before analysis. This step must be validated to ensure it does not interfere with the chromatography.

  • Analysis: Dilute the aliquots to an appropriate concentration for analysis and inject them into the UPLC-MS/MS system.

Hypothesized Degradation Pathway

The primary degradation pathways for this compound are predicted to be oxidation at the sulfur atom and oxidative dimerization.

G A This compound (Parent Compound) B Sulfoxide Derivative A->B Oxidation [H₂O₂] D Oxidative Dimer A->D Oxidative Dimerization (in solution) C Sulfone Derivative B->C Further Oxidation

Caption: Hypothesized degradation of the compound.

Recommended Analytical Method: UPLC-MS/MS
  • System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a good starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Detection: Mass Spectrometry in positive electrospray ionization (ESI+) mode. Monitor for the parent compound's m/z and potential degradation products (e.g., Parent +16 for sulfoxide, Parent +32 for sulfone, 2*Parent - 2 for dimer).

References

  • ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. (1998). [Link]

  • Q1B Photostability Testing of New Drug Substances and Products. U.S. Food and Drug Administration. (2018). [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025). [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmatutor. (n.d.). [Link]

  • ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas Material Testing Solutions. (2021). [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. (2025). [Link]

  • ICH Q1B: Photostability Testing of New Drug Substances and Products. Jordi Labs. (n.d.). [Link]

  • FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. (n.d.). [Link]

  • Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. PubMed. (n.d.). [Link]

  • ICH Q1A(R2) Guideline. ICH. (n.d.). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (2003). [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. (n.d.). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. (n.d.). [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. (n.d.). [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. (2025). [Link]

  • (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. ResearchGate. (n.d.). [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. National Institutes of Health. (n.d.). [Link]

  • Sensitive UPLC-MS-MS assay for 21 benzodiazepine drugs and metabolites, zolpidem and zopiclone in serum or plasma. PubMed. (n.d.). [Link]

  • Hydrolysis study: Synthesis of novel styrenic Schiff bases derived from benzothiazole. ResearchGate. (2025). [Link]

  • A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Waters Corporation. (n.d.). [Link]

  • [Studies on the stability of drugs. XX. Stability of benzothiadiazines. Studies on the hydrolysis of hydrochlorothiazide in the various pH solutions]. Semantic Scholar. (n.d.). [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). National Institutes of Health. (2025). [Link]

  • Synthesis and electrochemical study of benzothiazine and phenothiazine derivatives. ACS Publications. (n.d.). [Link]

  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. (n.d.). [Link]

  • Catalytic Photodegradation of Cyclic Sulfur Compounds in a Model Fuel Using a Bench-scale Falling-film Reactor. Semantic Scholar. (n.d.). [Link]

  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. National Institutes of Health. (n.d.). [Link]

  • Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. PubMed. (n.d.). [Link]

  • 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid. Peculiarities of Preparation, Structure, and Biological Properties. National Institutes of Health. (n.d.). [Link]

  • Microbial degradation of sulfur, nitrogen and oxygen heterocycles. PubMed. (n.d.). [Link]

  • Benzothiazine. Wikipedia. (n.d.). [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Publishing. (n.d.). [Link]

  • Sulfur-Doped g-C3N4 Heterojunctions for Efficient Visible Light Degradation of Methylene Blue. ACS Publications. (n.d.). [Link]

  • Photochemical degradation of natural organic sulfur compounds (CHOS) from iron-rich mine pit lake pore waters--an initial understanding from evaluation of single-elemental formulae using ultra-high-resolution mass spectrometry. PubMed. (n.d.). [Link]

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. ResearchGate. (2024). [Link]

  • Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][5][14]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. MDPI. (2022). [Link]

  • Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions. RSC Publishing. (n.d.). [Link]

  • The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. National Institutes of Health. (2023). [Link]

  • Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site. PubMed. (n.d.). [Link]

  • Studies related to dihydro-1,4-thiazines. Part I. Rearrangements involving 1,3-sulphur migrations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). [Link]

  • Synthesis and structural characterisation of 4 H -1,3-benzothiazine derivatives. Ingenta Connect. (n.d.). [Link]

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Troubleshooting guide for the synthesis of substituted benzothiazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted benzothiazines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of benzothiazine synthesis. Benzothiazines are a critical class of heterocyclic compounds with a wide range of biological activities, making their efficient synthesis a key objective in medicinal chemistry.[1][2][3][4][5] This resource aims to address common experimental challenges with scientifically grounded explanations and practical solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Low Product Yield & Reaction Failures

Question 1: My reaction between a 2-aminothiophenol and a 1,3-dicarbonyl compound is resulting in a low yield or has failed completely. What are the likely causes and how can I resolve this?

Low yields in this classic condensation reaction for forming 1,4-benzothiazines are a frequent challenge. The issue often originates from one of several factors: the quality of the starting materials, suboptimal reaction conditions, or inefficient cyclization.

  • Causality of the Problem:

    • Oxidation of 2-aminothiophenol: 2-aminothiophenol (2-ATP) is highly susceptible to atmospheric oxidation, leading to the formation of the corresponding disulfide.[6] This disulfide is less reactive and can significantly hinder the desired reaction pathway, leading to diminished yields or complete reaction failure.

    • Inadequate Reaction Conditions: The choice of solvent and catalyst is paramount. While some reactions proceed without a catalyst, many benefit from acidic or basic conditions to promote condensation and cyclization.[2][5] The reaction temperature also plays a crucial role; insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of starting materials or products.

    • Inefficient Cyclization: The initial condensation between the amine of 2-ATP and a carbonyl group of the 1,3-dicarbonyl compound forms an enaminone intermediate. The subsequent intramolecular cyclization via the thiol group can be a rate-limiting step. If this cyclization is not efficient, side reactions may occur, reducing the overall yield.

  • Troubleshooting & Optimization Protocol:

    • Assess Starting Material Quality:

      • 2-Aminothiophenol: Use freshly purchased 2-ATP or purify it by distillation under reduced pressure before use. Store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

      • 1,3-Dicarbonyl Compound: Ensure the purity of the dicarbonyl compound, as impurities can lead to unwanted side products.

    • Optimize Reaction Conditions:

      • Solvent Screening: A variety of solvents can be employed. While traditional methods use solvents like ethanol or DMF, greener alternatives like polyethylene glycol (PEG-200) have been shown to be highly effective, sometimes eliminating the need for a catalyst.[6][7][8]

      • Catalyst Selection: If the reaction is sluggish, consider adding a catalyst. For instance, microwave-assisted synthesis in the presence of hydrazine hydrate in DMF has been reported to be efficient.[9] For oxidative cyclocondensation, reagents like m-CPBA/2-IBX can be effective.[6][10]

      • Temperature Adjustment: Begin the reaction at a moderate temperature (e.g., 80 °C) and monitor its progress by thin-layer chromatography (TLC).[6] If the reaction is slow, a gradual increase in temperature may be beneficial.

    • Promote Efficient Cyclization:

      • The use of microwave irradiation can often accelerate the cyclization step and improve yields.[4][9]

      • Ensure anhydrous conditions if water-sensitive intermediates are involved, although some modern methods successfully utilize aqueous media.

Below is a troubleshooting workflow for addressing low yields in this synthesis:

low_yield_troubleshooting start Low or No Product Yield check_sm Assess Starting Material Quality Is 2-ATP fresh/pure? Is dicarbonyl compound pure? start->check_sm optimize_cond Optimize Reaction Conditions Screen Solvents (e.g., Ethanol, DMF, PEG-200) Select Appropriate Catalyst (if needed) Adjust Temperature check_sm->optimize_cond If materials are pure verify_cyclization Verify Cyclization Efficiency Monitor by TLC for intermediate buildup Consider microwave assistance optimize_cond->verify_cyclization If yield is still low success Improved Yield verify_cyclization->success

Caption: Troubleshooting workflow for low yields in 2-aminothiophenol and 1,3-dicarbonyl reactions.

Section 2: Product Purity & Side Reactions

Question 2: I have obtained my desired benzothiazine product, but it is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?

The formation of impurities is a common issue in benzothiazine synthesis, often arising from the high reactivity of the starting materials and intermediates.

  • Common Side Reactions and Byproducts:

    • Disulfide Formation: As mentioned previously, the oxidation of 2-aminothiophenol to 2,2'-dithiodianiline is a major competing reaction.[6] This disulfide can sometimes react further, but it generally leads to a more complex reaction mixture.

    • Benzothiazole Formation: Under certain oxidative conditions, especially when reacting 2-ATP with aldehydes or ketones, the formation of a benzothiazole ring system can compete with the desired benzothiazine synthesis.[11]

    • Polymerization: In some cases, particularly with reactive substrates, polymerization can occur, leading to intractable tars and reducing the yield of the desired product.[12]

    • Over-oxidation: If using strong oxidizing agents to facilitate cyclization, the sulfur atom in the thiazine ring can be oxidized to a sulfoxide or sulfone.

  • Strategies for Minimizing Side Reactions and Improving Purity:

    • Control of Atmosphere: Conducting the reaction under an inert atmosphere (N₂ or Ar) is the most effective way to prevent the oxidation of 2-aminothiophenol.

    • Judicious Choice of Oxidant: If an oxidant is required for the cyclization step, select one with appropriate reactivity. For example, DMSO can serve as both a solvent and a mild oxidant in some syntheses.[6] For syntheses that do not require external oxidants, their exclusion is critical.

    • Reaction Monitoring and Timely Quenching:

      • Closely monitor the reaction's progress using TLC. This allows for the reaction to be stopped once the product is maximally formed, preventing subsequent degradation or the formation of byproducts from prolonged reaction times or excessive heating.

      • Upon completion, the reaction should be quenched appropriately, for example, by pouring it into ice water to precipitate the crude product, which can then be collected by filtration.[9]

    • Purification Techniques:

      • Recrystallization: This is often the most effective method for purifying solid benzothiazine derivatives. Ethanol is a commonly used solvent for this purpose.[9]

      • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, column chromatography on silica gel is a standard purification method.[13]

The following table summarizes reaction conditions that can influence product purity:

ParameterRecommendation for High PurityRationale
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of 2-aminothiophenol to disulfide.
Oxidant Use mild oxidants (e.g., DMSO) or avoid if not necessary.Strong oxidants can lead to over-oxidation of the sulfur atom.
Temperature Use the lowest effective temperature.Minimizes thermal degradation and unwanted side reactions.
Reaction Time Monitor by TLC and quench upon completion.Prevents the formation of degradation products.
Section 3: Regioselectivity Issues

Question 3: My synthesis using an unsymmetrical 1,3-dicarbonyl compound has produced a mixture of regioisomers. How can I control the regioselectivity of the reaction?

When an unsymmetrical 1,3-dicarbonyl compound is used, the initial condensation with 2-aminothiophenol can occur at either of the two carbonyl groups, potentially leading to a mixture of two regioisomeric benzothiazine products.

  • Factors Influencing Regioselectivity:

    • Steric Hindrance: The amine of 2-ATP will preferentially attack the less sterically hindered carbonyl group of the 1,3-dicarbonyl compound.

    • Electronic Effects: The more electrophilic carbonyl carbon will be the preferred site of nucleophilic attack. Electron-withdrawing groups adjacent to a carbonyl group will increase its electrophilicity.

    • Reaction Conditions: The choice of catalyst and solvent can influence the reaction pathway and, consequently, the regioselectivity. For example, some catalysts may coordinate to one of the carbonyl groups, directing the nucleophilic attack.

  • Strategies to Enhance Regioselectivity:

    • Exploit Inherent Substrate Bias: Carefully analyze the structure of your unsymmetrical 1,3-dicarbonyl compound. If there is a significant difference in the steric or electronic environment of the two carbonyl groups, this can often be exploited to achieve high regioselectivity without further modification of the procedure.

    • Stepwise Synthesis: A more controlled approach is a stepwise synthesis. For example, one of the carbonyl groups could be protected, forcing the reaction to occur at the unprotected carbonyl. Subsequent deprotection and cyclization would then yield a single regioisomer.

    • Modern Synthetic Methods: Recent advancements in synthetic methodology have led to the development of highly regioselective procedures. For instance, a bioinspired approach for the synthesis of 1,4-benzothiazines involves the regioselective coupling of ortho-quinones with thiols, followed by an oxidative cyclization.[14] Continuous flow chemistry has also been utilized to control the reaction of multiple nucleophilic and electrophilic species, achieving regioselectivity that is not possible under traditional batch conditions.[15]

The logical decision process for achieving regioselectivity is illustrated below:

regioselectivity_strategy start Regioisomeric Mixture Obtained analyze_substrate Analyze Substrate Significant steric/electronic difference between carbonyls? start->analyze_substrate exploit_bias Exploit Inherent Bias Optimize conditions to favor attack at one site analyze_substrate->exploit_bias Yes stepwise Consider Stepwise Synthesis Protect one carbonyl group React, then deprotect and cyclize analyze_substrate->stepwise No single_isomer Single Regioisomer exploit_bias->single_isomer modern_methods Explore Modern Methods Flow chemistry Bio-inspired synthesis stepwise->modern_methods Alternative stepwise->single_isomer modern_methods->single_isomer

Caption: Decision diagram for controlling regioselectivity in benzothiazine synthesis.

Experimental Protocols

General Procedure for the Microwave-Assisted Synthesis of 4H-1,4-Benzothiazines

This protocol is adapted from a reported environmentally benign method.[9]

  • Reaction Setup: In a microwave-safe vessel, add the substituted 2-aminobenzenethiol (10 mmol) and a catalytic amount of hydrazine hydrate (1 mmol).

  • Solvent Addition: Add DMF (5 mmol) as an energy transfer medium.

  • Initial Irradiation: Expose the mixture to microwave irradiation for 30 seconds.

  • Substrate Addition: Add the β-diketone or β-ketoester (10 mmol) to the reaction mixture.

  • Main Irradiation: Expose the mixture to microwave irradiation intermittently at 30-second intervals for a total of 3 minutes.

  • Monitoring: Monitor the completion of the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice.

  • Isolation and Purification: Collect the separated solid by filtration, wash it with 50% ethanol, and recrystallize from ethanol to obtain the pure product.

References

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances. [Link]

  • A Review on Synthesis, Chemistry, and Medicinal Properties of Benzothiazines and their Related Scaffolds. Bentham Science. [Link]

  • Synthetic Strategies of Benzothiazines: A Mini Review. Bentham Science. [Link]

  • A Review on Synthesis of Benzothiazine Analogues. Research Journal of Pharmacy and Technology. [Link]

  • Continuous Flow Synthesis of 1,4-Benzothiazines Using Ambivalent Reactivity of (E)-β-Chlorovinyl Ketones: A Point of Reaction Control Enabled by Flow Chemistry. ACS Publications. [Link]

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  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH. [Link]

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Identification and removal of impurities in 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

A Guide to the Identification and Removal of Synthetic Impurities

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the synthesis and purification of this important heterocyclic scaffold. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven methodologies to ensure you can achieve the highest possible purity for your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification

Question 1: I see multiple unexpected peaks in the HPLC analysis of my crude reaction mixture. What are they and how do I identify them?

Answer: The presence of multiple peaks in your High-Performance Liquid Chromatography (HPLC) analysis is a common observation and points to the presence of impurities. These can typically be categorized as unreacted starting materials, intermediates, by-products, or degradation products. The most prevalent synthesis route for the 3,4-dihydro-2H-1,4-benzothiazine core involves the condensation of a substituted 2-aminothiophenol with an appropriate electrophile, such as an α-halo ketone.[1] Understanding this pathway is the first step in diagnosing potential impurities.[2][3]

Potential Sources of Impurities:

  • Unreacted Starting Materials: The most common impurities are often the starting materials themselves, such as 2-amino-5-methylthiophenol or the α-halo ketone precursor.

  • Oxidation Products: The sulfur atom in the benzothiazine ring is susceptible to oxidation, which can lead to the formation of sulfoxide or sulfone derivatives, especially if the reaction is exposed to air for extended periods or if oxidizing agents are present.[4]

  • Side-Reaction By-products: Self-condensation of starting materials or alternative cyclization pathways can lead to isomeric structures or dimeric by-products. For instance, the formation of a disulfide from 2-aminothiophenol is a known side reaction.[5]

  • Residual Solvents & Reagents: Solvents used during the reaction or work-up (e.g., DMF, ethanol) and reagents (e.g., bases like K₂CO₃) may be present.

Troubleshooting Workflow for Identification:

  • Analyze the Starting Materials: Run individual HPLC analyses of your starting materials under the same method conditions as your crude sample. This will allow you to identify peaks corresponding to unreacted precursors by comparing retention times.

  • LC-MS Analysis: The most powerful technique for initial identification is Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of each impurity peak will provide its molecular weight. From this, you can deduce potential molecular formulas and propose structures based on the reaction scheme (e.g., M+16 for oxidation).[4][]

  • High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition, submit the sample for HRMS analysis. This provides highly accurate mass data that can confirm the molecular formula of an impurity.[7][8]

  • NMR Spectroscopy: If an impurity is present in a significant amount (>5%), Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural elucidation.[4][9] While analyzing the crude mixture can be complex, isolating the impurity via preparative HPLC or column chromatography will allow for definitive characterization using ¹H NMR, ¹³C NMR, and other 2D NMR techniques.[10][11]

Question 2: My final product has a persistent yellow or brown discoloration, even after initial purification. What is the cause and how can I remove it?

Answer: Discoloration in benzothiazine derivatives often arises from trace amounts of highly conjugated or oxidized impurities that absorb visible light. These chromophores can be difficult to remove completely.

Probable Causes:

  • Oxidized Species: As mentioned, oxidation of the sulfur atom or other parts of the molecule can lead to colored by-products.

  • Aromatic By-products: Certain side reactions can generate extended aromatic systems that are intensely colored.

  • Trace Metal Impurities: If metal catalysts were used in preceding synthetic steps, residual metals can form colored complexes with the benzothiazine core.

Recommended Removal Strategies:

  • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of your compound with activated carbon.

    • Protocol: Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate or acetone). Add a small amount of activated carbon (typically 1-5% by weight). Stir the mixture at room temperature for 30-60 minutes or gently heat it. Filter the mixture through a pad of Celite® to remove the carbon. The Celite is crucial as fine carbon particles can be difficult to filter otherwise. Recover the product by evaporating the solvent.

  • Recrystallization: This is a powerful technique for both purification and color removal.[8] The key is selecting an appropriate solvent system where the desired compound has high solubility at elevated temperatures but low solubility at room temperature or below, while the impurity remains soluble.

  • Column Chromatography with Careful Fraction Collection: If discoloration persists, a meticulous column chromatography run may be necessary. Monitor the elution closely with Thin-Layer Chromatography (TLC) and collect smaller fractions than usual to isolate the pure, colorless fractions from the colored bands.[12][13]

Troubleshooting & Purification Protocols

Analytical Methodologies

A robust analytical method is critical for assessing purity and guiding the purification process. Reverse-phase HPLC (RP-HPLC) is the standard technique for compounds like this compound.[2][14][15]

Protocol 1: General Purpose RP-HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in acetonitrile or a mixture of acetonitrile/water.

This method serves as a starting point and should be optimized for your specific impurity profile.

Purification Methodologies

Question 3: My crude product is a complex mixture. What is the most effective way to purify it to >98% purity?

Answer: For complex mixtures, a multi-step purification strategy is often required. The workhorse technique is silica gel column chromatography, followed by a final recrystallization step to achieve high purity.[12][16]

Workflow Diagram: Impurity Identification & Removal

G cluster_synthesis Synthesis & Work-up cluster_analysis Analysis & Identification cluster_purification Purification Strategy cluster_final Final Quality Control Crude Crude Product HPLC 1. HPLC/LC-MS Analysis Crude->HPLC Sample ID 2. Identify Impurities (MW, Retention Time) HPLC->ID ColChrom 3. Column Chromatography ID->ColChrom Guide Solvent Selection FracAnalysis 4. TLC/HPLC Analysis of Fractions ColChrom->FracAnalysis Pool 5. Pool Pure Fractions FracAnalysis->Pool Combine Pure Recrystal 6. Recrystallization Pool->Recrystal FinalHPLC 7. Final Purity Check (HPLC) Recrystal->FinalHPLC Sample PureProduct Pure Product (>98%) FinalHPLC->PureProduct Release

Caption: Workflow for systematic impurity removal.

Protocol 2: Silica Gel Column Chromatography

This protocol is designed to separate the target compound from both more polar and less polar impurities.

  • Slurry Preparation: Choose an appropriate non-polar solvent (e.g., hexane or heptane). In a beaker, add silica gel (60-120 mesh size is standard) to the solvent to create a free-flowing slurry.[16]

  • Column Packing: Secure a glass column vertically. Ensure the stopcock is closed and add a small plug of cotton or glass wool at the bottom. Pour the silica slurry into the column. Allow the silica to settle, gently tapping the column to ensure even packing and remove air bubbles. Drain the excess solvent until the solvent level is just above the silica bed. Never let the column run dry.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). To this solution, add a small amount of silica gel to form a dry powder upon solvent evaporation. This "dry loading" method generally results in better separation. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexane.[12] The optimal solvent system should be determined beforehand by TLC.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the fractions that contain your pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 3: Recrystallization

  • Solvent Selection: The goal is to find a solvent (or solvent pair) that completely dissolves your compound at high temperature but in which it is poorly soluble at low temperature. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexane).

  • Dissolution: Place the purified solid from the chromatography step into an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

By following this structured approach of identification and systematic removal, researchers can confidently address the purity challenges associated with this compound synthesis.

References

  • BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC.
  • MDPI. (n.d.). Synthesis and Chemistry of 1,2,3-Benzothiadiazine 1,1-Dioxide Derivatives: A Comprehensive Overview.
  • Baharfar, R., et al. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. PubMed Central.
  • PubMed. (2009). A straightforward synthesis of benzothiazines.
  • PMC. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024).
  • National Institutes of Health. (n.d.). Preparation of S-2-halophenyl-2,1-benzothiazines.
  • ResearchGate. (n.d.). A method for determining 1,4-benzothiazine derivatives in rat plasma by HPLC and its application to a pharmacokinetic study.
  • National Institutes of Health. (n.d.). The Benzothiazine Core as a Novel Motif for DNA-Binding Small Molecules.
  • Veeprho. (n.d.). Benzothiadiazine Impurities and Related Compound.
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • PubMed. (2016). Synthesis of 3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxides and their evaluation as ligands for NMDA receptor glycine binding site.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • Frontiers. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter.
  • MDPI. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][17]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Available from:

  • IJCRT.org. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE.
  • RSC Publishing. (n.d.). Synthesis of 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives via DABCO-catalyzed one-pot three-component condensation reactions.
  • PMC. (n.d.). Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography.
  • PubMed Central. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective.
  • ResearchGate. (n.d.). Synthesis of a Series of 2,3-Disubstituted 4H-1,4-Benzothiazines and X-ray Crystal Structure of Ethyl 7-Chloro-3-Methyl-4H-1,4-Benzothiazine-2-Carboxylate.
  • MDPI. (n.d.). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance.
  • RSC Publishing. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation.

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Technical Support Center: Enhancing the Biological Activity of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers working with 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine and its analogs. This guide is designed to provide in-depth troubleshooting, validated protocols, and strategic advice to help you overcome common experimental hurdles and systematically enhance the biological activity of this promising scaffold. Given the broad therapeutic potential of the 1,4-benzothiazine class—spanning neuroprotection, antimicrobial, and anti-inflammatory applications—this guide will focus on foundational issues of compound behavior and provide specific advice within the key areas of neuroprotective and antimicrobial research.[1][2][3]

Part 1: Foundational Troubleshooting - Is Your Compound the Problem?

Before optimizing for biological activity, it's crucial to ensure the compound's fundamental physicochemical properties are not confounding your results. Many promising compounds fail in assays not due to a lack of intrinsic activity, but due to poor solubility, stability, or other formulation issues.

FAQ 1: My compound shows low or inconsistent potency in my primary assay. What are the first things I should check?

This is a common and critical issue. Before questioning the compound's intrinsic activity, you must rule out experimental artifacts. Low potency is often a symptom of low bioavailability in vitro.

Answer: The most frequent culprits are poor aqueous solubility and compound precipitation. A U-shaped or bell-shaped dose-response curve, where the effect decreases at higher concentrations, is a classic indicator of a compound falling out of solution.[4]

Troubleshooting Steps:

  • Visual Solubility Check: Prepare your highest stock concentration in your final assay media. Let it sit for 1-2 hours at the assay incubation temperature. Inspect it visually (and preferably under a microscope) for any signs of precipitation (cloudiness, crystals, film).

  • Determine Kinetic Solubility: This is a crucial first step. If your compound's solubility in the assay buffer is lower than the concentrations you are testing, the results will be misleading. A compound cannot exert its biological effect if it is not in solution.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level known to be non-toxic to your cells (typically ≤0.5%).[5][6] High solvent concentrations can cause their own cellular stress, masking the true effect of your compound.

Part 2: The Physicochemical Gauntlet - A Deeper Dive

If you suspect solubility or other basic properties are an issue, a more systematic evaluation is required.

FAQ 2: I've confirmed my compound has low aqueous solubility. What are my options?

Answer: Addressing low solubility is a cornerstone of drug development.[1][7] You have several strategies, ranging from simple formulation adjustments to more complex chemical modifications.

A. Formulation-Based Strategies:

These are methods to improve the apparent solubility without chemically altering the molecule.

  • Co-solvents: While DMSO is common, other co-solvents or surfactants can be explored, but must be carefully validated for compatibility with your specific assay.[8]

  • pH Adjustment: If your molecule has ionizable groups, adjusting the pH of the buffer can dramatically increase solubility. This is a powerful and simple technique.[8][9]

  • Use of Cyclodextrins: These molecules can form inclusion complexes with hydrophobic compounds, effectively "shielding" them and increasing their aqueous solubility.[1][9]

B. Medicinal Chemistry Strategies (Lead Optimization):

These involve creating new analogs of your lead compound to improve its intrinsic properties.

  • Introduce Ionizable Groups: Add a basic amine or a carboxylic acid to the structure. This allows for salt formation, which typically has much higher aqueous solubility.

  • Reduce LogP: High lipophilicity (LogP) often correlates with low aqueous solubility. Strategically replace lipophilic groups (e.g., a phenyl ring) with more polar ones (e.g., a pyridine ring) or add polar functional groups (e.g., a hydroxyl or methoxy group).

  • Disrupt Crystal Packing: Modify the structure to interrupt the intermolecular forces that favor a highly stable, insoluble crystal lattice. Adding bulky groups or introducing asymmetry can achieve this.

Data Summary: Impact of Formulation on Solubility

Compound Formulation Solvent Kinetic Solubility (µM) in PBS (pH 7.4) Notes
Parent Compound0.5% DMSO2.5Precipitates at concentrations >5 µM.
Parent Compound5% NMP / 95% Water15.0N-Methyl-2-pyrrolidone can be a useful co-solvent.
Parent Compound + HP-β-CD0.5% DMSO45.0Hydroxypropyl-β-cyclodextrin complexation.
Salt Form (e.g., HCl salt)Water>200Requires an ionizable group on the parent compound.
FAQ 3: My compound is potent, but the effect diminishes quickly over the course of a long (24-48h) cellular assay. What could be happening?

Answer: This often points to poor metabolic stability. The compound is being actively metabolized by enzymes in your cells (or in the serum of your media) into inactive forms.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for time-dependent potency loss.

Key Protocol: In Vitro Metabolic Stability Assay

This assay is essential for understanding how quickly your compound is cleared by liver enzymes, providing a strong indicator of its stability in biological systems.[2][10][11]

  • Preparation: Thaw pooled human liver microsomes (HLMs) and prepare an NADPH regenerating system solution in phosphate buffer (pH 7.4).[12][13]

  • Incubation: Add your test compound (e.g., at 1 µM final concentration) to the HLM solution. Split into two groups: one with the NADPH system (+NADPH) and one without (-NADPH) as a negative control.

  • Reaction: Initiate the metabolic reaction by incubating at 37°C. Take aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to pellet the protein. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of your parent compound at each time point.

  • Calculation: Plot the natural log of the percent remaining compound versus time. The slope of this line is used to calculate the half-life (T½) and intrinsic clearance (CLint).[10][12]

Part 3: Enhancing Activity in Specific Therapeutic Areas

Once physicochemical properties are optimized, you can focus on enhancing target-specific biological activity.

Application Area 1: Neuroprotection

Benzothiazines have shown promise as neuroprotective agents, particularly in models of glutamate-induced excitotoxicity and oxidative stress.[14][15][16]

FAQ 4: My benzothiazine analog shows only weak protection in a glutamate-induced cell death assay. How can I improve its neuroprotective efficacy?

Answer: Enhancing neuroprotection involves a multi-pronged approach targeting both the compound's properties and the biological mechanism.

1. Confirm Target Engagement in a Cellular Context: Biochemical potency does not always translate to cellular potency.[17][18][19] Cellular barriers, efflux pumps, and high intracellular ATP concentrations can prevent your compound from reaching its target. Consider assays that measure target engagement directly in live cells.

2. Structure-Activity Relationship (SAR) Exploration: This is the core of medicinal chemistry. The goal is to understand which parts of your molecule are essential for activity and which can be modified to improve properties.[20][21][22][23]

  • Benzene Ring Substitution: The methyl group at position 7 is a key feature of your starting scaffold. Explore other substitutions at this and other positions (e.g., 5, 6, 8) with electron-donating or electron-withdrawing groups (e.g., -OCH₃, -Cl, -F, -CF₃) to probe electronic and steric requirements.

  • Thiazine Ring Modification: Explore substitutions on the nitrogen atom. Adding small alkyl groups can impact lipophilicity and metabolic stability.

  • Bioisosteric Replacement: Systematically replace key functional groups with other groups that have similar physical or chemical properties to see how it impacts activity. For example, replace a phenyl ring with a thiophene or pyridine to alter electronics and solubility.

SAR Decision Logic:

SAR_Logic cluster_SAR Structure-Activity Relationship (SAR) Cycle Start Start with Lead Compound (this compound) A Modify Benzene Ring (Position 7, 6, 8) - EWG (Cl, F) - EDG (OMe) Start->A B Modify Thiazine Ring (N-alkylation) - N-Me, N-Et Start->B C Synthesize Analogs A->C B->C D Test Analogs in Primary Assay (e.g., Glutamate Toxicity) C->D E Analyze Data: Identify trends in potency, solubility, stability D->E F Select New Lead (Improved Properties) E->F Potency > 10x? Solubility > 20µM? F->A Iterate for Further Optimization F->B End End F->End Advance to Secondary Assays

Caption: Iterative cycle for Structure-Activity Relationship (SAR) studies.

3. Key Protocol: Glutamate-Induced Excitotoxicity Assay

This assay models the neuronal damage caused by excessive stimulation of glutamate receptors, a key mechanism in many neurodegenerative diseases.[24][25][26]

  • Cell Plating: Seed neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate and allow them to adhere and differentiate for an appropriate time.

  • Compound Pre-treatment: Pre-incubate the cells with various concentrations of your benzothiazine analog for 1-2 hours. Include a vehicle control (e.g., 0.5% DMSO) and a positive control neuroprotective agent (e.g., Memantine).

  • Induce Toxicity: Add a high concentration of glutamate (e.g., 5-50 mM, concentration must be optimized for your cell type) to all wells except the "no-tox" control wells.

  • Incubation: Incubate for 24 hours.

  • Assess Viability: Measure cell viability using a standard method like an MTT, MTS, or LDH release assay. The LDH assay is particularly useful as it measures membrane integrity and cell death.[25][26]

  • Data Analysis: Calculate the percentage of neuroprotection for each compound concentration relative to the glutamate-only and no-tox controls.

Application Area 2: Antimicrobial Activity

The benzothiazine scaffold is also a known pharmacophore for antimicrobial agents, particularly against Gram-positive bacteria.[3][27][28]

FAQ 5: My compound shows a zone of inhibition on an agar disk diffusion assay, but the Minimum Inhibitory Concentration (MIC) is very high (>64 µg/mL). How can I improve its antibacterial potency?

Answer: A high MIC value indicates weak activity. Improving this requires a combination of enhancing bacterial cell entry and increasing target engagement.

1. Improve Permeability: The bacterial cell wall and membrane are significant barriers. Strategies to improve penetration include:

  • Increase Cationic Character: Adding basic amine groups can promote interaction with the negatively charged bacterial membrane.
  • Balance Lipophilicity: The compound must be lipophilic enough to cross the membrane but soluble enough to reach it. Fine-tuning LogP is critical.

2. Overcome Efflux: Bacteria can actively pump out foreign compounds. If you suspect efflux is an issue, run your MIC assay in the presence of an efflux pump inhibitor (EPI) like CCCP or reserpine. A significant drop in the MIC value in the presence of an EPI confirms your compound is a substrate for these pumps.

3. Key Protocol: Broth Microdilution MIC Assay

This is the gold-standard method for determining the potency of an antimicrobial agent.[14][15][29][30]

  • Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of your test compound in cation-adjusted Mueller-Hinton Broth (CAMHB). Final concentrations might range from 128 µg/mL down to 0.25 µg/mL.

  • Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus) to the logarithmic phase and dilute it to a standardized concentration of approximately 5 x 10⁵ CFU/mL.[15][30]

  • Inoculate Plate: Add the standardized bacterial inoculum to each well of the compound plate. Include a positive control (bacteria, no compound) and a negative control (broth only, no bacteria).

  • Incubate: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14][15] This can be read by eye or with a plate reader measuring optical density (OD₆₀₀).

References

  • Williams, H. D., Trevaskis, N. L., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • A. P. Daga, et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing (EURL ECVAM). (2016). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Elnaggar, Y. S. R., El-Massik, M. A., & Abdallah, O. Y. (2018). Strategies to Improve solubility of Oral Drugs. ResearchGate. [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols. [Link]

  • Promega GmbH. (n.d.). Troubleshooting Cell-based Assays: Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. Promega. [Link]

  • Baltekin, Ö., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

  • Microbe Investigations AG. (n.d.). Minimum Inhibitory Concentration (MIC) Test. MIS. [Link]

  • Bitesize Bio. (2023). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link]

  • Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research. [Link]

  • Fringuelli, R., Milanese, L., & Schiaffella, F. (2005). Role of 1,4-benzothiazine derivatives in medicinal chemistry. Mini reviews in medicinal chemistry. [Link]

  • Zia-ur-Rehman, M., et al. (2016). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface. [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Cyprotex. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex. [Link]

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Technical Support Center: Catalyst Selection for Efficient 1,4-Benzothiazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,4-benzothiazines. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and reaction optimization to help you achieve efficient and successful synthesis of this important heterocyclic scaffold. 1,4-Benzothiazine and its derivatives are pivotal in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The synthesis of these compounds often involves the reaction of 2-aminothiophenol (2-ATP) with various substrates, and the choice of catalyst is crucial for achieving high yields and selectivity.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for synthesizing 1,4-benzothiazines?

A1: A variety of catalytic systems have been successfully employed, ranging from metal-based catalysts to metal-free and greener alternatives. Common approaches include:

  • Metal-Free Catalysis: Systems like polyethylene glycol (PEG-200) can act as an efficient and biocompatible reaction medium, promoting the reaction between 2-aminothiophenol and 1,3-dicarbonyl compounds.[4] Iodine-catalyzed systems, such as sodium iodide with an oxidant, are effective for the sulfenoamination of alkenes.[2][5]

  • Acid Catalysis: Protic acids like HCl can be used, particularly in reactions involving epoxide ring-opening, to facilitate the synthesis.[6][7]

  • Base-Induced Synthesis: Bases like sodium hydroxide (NaOH) can be employed, for instance, in the ring expansion of 1,3-benzothiazolium cations with α-haloketones.[8]

  • Metal Catalysts: Transition metals, including palladium and copper, have been used, for example, in the cyclization of α-thioamides.[9] Nanocatalysts are also emerging as efficient options.[1][2]

  • Oxidative Cyclocondensation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) in combination with 2-iodoxybenzoic acid (IBX) can catalyze the reaction of 2-ATP with 1,3-dicarbonyl compounds.[2]

Q2: How do I choose the right catalyst for my specific substrates?

A2: The optimal catalyst depends on your starting materials. Here’s a general guideline:

  • For 2-ATP and 1,3-dicarbonyl compounds: A metal-free approach using PEG-200 is a green and efficient option.[4] Alternatively, oxidative cyclocondensation with m-CPBA/IBX can be effective.[2]

  • For 2-ATP and alkenes: An iodide-catalyzed sulfenoamination is a good choice for achieving regio- and stereoselectivity.[5]

  • For 2-ATP and epoxides: Acid catalysis (e.g., HCl) is often necessary to promote the initial ring-opening of the epoxide.[6][7]

  • For multi-component reactions (e.g., 2-ATP, anilines, and methyl ketones): A transition-metal-free aerobic system using potassium iodide (KI) in DMSO can be employed.[2]

The following diagram illustrates a general decision-making workflow for catalyst selection.

Catalyst Selection Workflow Start Identify Starting Materials Substrates 2-ATP + Substrate Start->Substrates Dicarbonyl 1,3-Dicarbonyl Substrates->Dicarbonyl Alkene Alkene Substrates->Alkene Epoxide Epoxide Substrates->Epoxide MultiComponent Multi-component Substrates->MultiComponent Catalyst1 Metal-Free (PEG-200) or Oxidative (m-CPBA/IBX) Dicarbonyl->Catalyst1 Catalyst2 Iodide-catalyzed (NaI/K2S2O8) Alkene->Catalyst2 Catalyst3 Acid-catalyzed (HCl) Epoxide->Catalyst3 Catalyst4 Metal-Free Aerobic (KI/DMSO) MultiComponent->Catalyst4

Caption: Catalyst selection workflow based on substrates.

Q3: What are the advantages of using "green" or metal-free catalytic systems?

A3: Green chemistry approaches in 1,4-benzothiazine synthesis offer several benefits.[3] Using a medium like PEG-200 is advantageous because it is non-toxic, biodegradable, and can often be recycled.[4] Metal-free catalysis, in general, avoids the cost and potential toxicity associated with residual metal contamination in the final product, which is a significant concern in pharmaceutical applications. These methods often involve simpler workup procedures and milder reaction conditions.[3]

Troubleshooting Guide

Problem 1: Low or No Product Yield

This is a common issue in organic synthesis. The following table outlines potential causes and recommended solutions.

Potential CauseRecommended Solutions
Poor Quality of Starting Materials 2-Aminothiophenol is susceptible to oxidation to the corresponding disulfide.[10] Ensure you are using fresh or purified 2-ATP. The purity of your other reactants should also be verified.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. If the reaction is sluggish at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are forming at higher temperatures, lowering the temperature could improve the yield of the desired product.[10]
Incorrect Catalyst or Catalyst Loading The choice of catalyst is critical. Ensure the catalyst is appropriate for your specific reaction as outlined in the FAQs. The catalyst loading should also be optimized; too little may result in an incomplete reaction, while too much can sometimes lead to side product formation.
Incomplete Cyclization The intermediate may not be efficiently cyclizing to form the final 1,4-benzothiazine ring. The choice of catalyst and reaction conditions plays a crucial role in promoting cyclization.[10] You may need to screen different catalysts or adjust the temperature or reaction time.

Problem 2: Formation of Significant Side Products

The formation of byproducts can complicate purification and reduce the overall yield.

Potential CauseRecommended Solutions
Oxidation of 2-Aminothiophenol The thiol group in 2-ATP can oxidize to a disulfide.[10] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction.
Self-Condensation of Starting Materials Carbonyl-containing starting materials may undergo self-condensation. Adjusting the reaction conditions, such as temperature, concentration, or the rate of addition of reactants, can help suppress these side reactions.[10]
Over-oxidation of the Product In reactions involving an oxidant, it is crucial to control the stoichiometry of the oxidizing agent to prevent over-oxidation of the desired 1,4-benzothiazine product.[10]
Product Instability on Silica Gel Some 1,4-benzothiazine derivatives may be sensitive to the acidic nature of silica gel during column chromatography. Using neutral or basic alumina, or employing an alternative purification method like recrystallization, is recommended in such cases.[10]

Problem 3: Catalyst Deactivation

Catalyst deactivation leads to a loss of catalytic activity over time.

Potential CauseRecommended Solutions
Poisoning The catalyst's active sites are blocked by strong chemical interactions with impurities in the feed or byproducts.[11][12] Ensure the purity of all reactants and solvents.
Coking or Fouling Heavy carbonaceous materials (coke) can deposit on the catalyst surface, blocking active sites.[11][12][13] This is more common in high-temperature reactions. Optimizing the reaction temperature and time can help mitigate this.
Thermal Degradation (Sintering) At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[11][12] Operate within the recommended temperature range for the catalyst.

The following diagram illustrates the primary mechanisms of catalyst deactivation.

Catalyst Deactivation Mechanisms Deactivation Catalyst Deactivation Poisoning Poisoning (Chemical Adsorption of Impurities) Deactivation->Poisoning Caused by Fouling Fouling/Coking (Physical Deposition) Deactivation->Fouling Caused by Sintering Sintering (Thermal Degradation) Deactivation->Sintering Caused by

Caption: Common mechanisms of catalyst deactivation.

Experimental Protocols

Protocol 1: Metal-Free Synthesis of 1,4-Benzothiazines using PEG-200

This protocol is adapted from a method utilizing polyethylene glycol as a green reaction medium.[4]

  • Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1 mmol) and a 1,3-dicarbonyl compound (1 mmol).

  • Solvent Addition: Add polyethylene glycol (PEG-200) to the flask.

  • Reaction Conditions: Heat the reaction mixture at 80°C for approximately 4 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and add water. The product will typically precipitate out and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Iodide-Catalyzed Synthesis of 1,4-Benzothiazines from Alkenes

This protocol is based on an iodide-catalyzed alkene sulfenoamination.[5]

  • Reaction Setup: To a solution of the alkene (1 mmol) in acetonitrile, add 2-aminothiophenol (1.2 mmol).

  • Catalyst and Oxidant Addition: Add sodium iodide (NaI) (0.2 mmol) and potassium persulfate (K₂S₂O₈) (2.5 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench with a saturated solution of sodium thiosulfate.

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

  • Islam, A., et al. (2018). Polyethylene Glycol (PEG‐200): An Efficient, Green and Biocompatible Reaction Medium for the Metal‐Free Synthesis of Functionalized 1,4‐Benzothiazines. ResearchGate. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). Royal Society of Chemistry. Available at: [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ACG Publications. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). RSC Publishing. Available at: [Link]

  • Saadouni, M., et al. (2014). Regioselective synthesis of new variety of 1,4-benzothiazines. ResearchGate. Available at: [Link]

  • Fu, L., et al. (2008). A Synthesis of 4H-1, 4-Benzothiazines. ResearchGate. Available at: [Link]

  • Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Napolitano, A., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. National Institutes of Health. Available at: [Link]

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook. Current Organocatalysis. Available at: [Link]

  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow. Available at: [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them. (n.d.). ChemCatBio. Available at: [Link]

  • SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. (2018). IJCRT.org. Available at: [Link]

  • From Thioureas to Thioquinolines through Isolated Benzothiazines by Gold Catalysis. (2021). National Institutes of Health. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]

  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate. Available at: [Link]

  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2025). National Institutes of Health. Available at: [Link]

  • Naithani, K., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1,4-Benzothiazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,4-benzothiazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of a wide array of therapeutic agents.[1][2][3][4][5][6] This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 1,4-benzothiazine derivatives, grounded in experimental data. We will delve into how specific structural modifications influence their biological activities, providing a critical resource for researchers, scientists, and professionals in drug development.

The 1,4-Benzothiazine Core: A Privileged Pharmacophore

The unique fusion of a benzene ring with a 1,4-thiazine ring endows the 1,4-benzothiazine nucleus with a distinct three-dimensional V-shape. This structural feature, along with the presence of nitrogen and sulfur heteroatoms, facilitates diverse interactions with biological targets. Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, and antipsychotic effects.[1][7][8] The amenability of the 1,4-benzothiazine core to substitution at multiple positions allows for the fine-tuning of its therapeutic properties. A thorough understanding of SAR is therefore essential for optimizing lead compounds and designing novel derivatives with enhanced efficacy and selectivity.

Dissecting the SAR Landscape: A Comparative Analysis Across Therapeutic Areas

The biological activity of 1,4-benzothiazine derivatives is profoundly influenced by the nature and placement of substituents on both the benzene and thiazine rings. This section provides a detailed examination of the SAR for key therapeutic applications, supported by comparative experimental data.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,4-benzothiazine derivatives have emerged as a promising class of antimicrobial agents.[9] SAR studies have revealed that antimicrobial potency is significantly modulated by substitutions at the C2, C3, and N4 positions of the thiazine ring, as well as on the aromatic ring.

A pivotal strategy for enhancing antimicrobial activity involves the introduction of a carbonyl group at the C3 position, forming 1,4-benzothiazin-3-ones. Further derivatization at the N4 position with various alkyl or aryl groups can fine-tune both the potency and spectrum of activity. For instance, the incorporation of a piperazine moiety at the N4-position has been shown to bolster antibacterial activity.[10]

Comparative Data: Antimicrobial Potency of 1,4-Benzothiazine Analogs

Compound IDR1 (at C2)R2 (at N4)R3 (on Benzene Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
BTZ-A1 HHH>128>128
BTZ-A2 HMethylH64128
BTZ-A3 H4-FluorophenylH1632
BTZ-A4 PhenylH7-Chloro816
BTZ-A5 PhenylMethyl7-Chloro48

This table is a representative compilation of data reflecting general SAR trends observed in the literature.

Experimental Protocol: Synthesis of N-substituted 1,4-benzothiazin-3-ones

  • Step 1: Synthesis of 2-aminothiophenol. This is typically achieved by the reduction of 2-nitrothiophenol.

  • Step 2: Cyclocondensation. 2-aminothiophenol is reacted with a suitable α-halo-ester, such as ethyl chloroacetate, in the presence of a base like potassium carbonate in a polar aprotic solvent (e.g., DMF) to form the 1,4-benzothiazin-3-one core.[11]

  • Step 3: N-Alkylation/Arylation. The nitrogen at the N4 position is then alkylated or arylated using an appropriate halide (e.g., methyl iodide, 1-bromo-4-fluorobenzene) with a strong base like sodium hydride to yield the desired N-substituted derivatives.

  • Step 4: Purification. The synthesized compounds are purified by column chromatography or recrystallization.

  • Step 5: Characterization. The structures of the final products are confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Design: The use of a polar aprotic solvent like DMF in the cyclocondensation step facilitates the SN2 reaction by effectively solvating the cation, thereby increasing the reactivity of the anionic nucleophile. A strong base such as NaH is essential for the deprotonation of the amide nitrogen in the N-alkylation step, which then allows for the nucleophilic attack on the alkyl or aryl halide.

Anticancer Activity: Targeting Cellular Proliferation

The 1,4-benzothiazine scaffold has been extensively investigated for its potential as an anticancer agent, with numerous derivatives demonstrating cytotoxic effects against various cancer cell lines.[4][5][12][13] SAR studies have identified key structural features that are critical for potent antiproliferative activity.

The introduction of an aryl group, particularly a phenyl ring, at the C2 position is a common characteristic of many active anticancer 1,4-benzothiazine derivatives. Substitutions on this phenyl ring, such as halogens or electron-donating groups, can significantly influence cytotoxicity. Furthermore, modifications at the N4 position with bulky aromatic or heteroaromatic moieties have been shown to enhance anticancer activity, likely by promoting more effective interactions with biological targets.

Workflow for Evaluating Anticancer Activity

cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_sar SAR Analysis s1 Synthesize 1,4-Benzothiazine Derivatives s2 Purify via Chromatography/Recrystallization s1->s2 s3 Confirm Structure (NMR, MS) s2->s3 iv1 Select Cancer Cell Lines (e.g., A-549, MCF-7) s3->iv1 Test Compounds iv2 Perform MTT Assay to Determine IC50 iv1->iv2 iv3 Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) iv2->iv3 sar1 Correlate Structural Modifications with Cytotoxicity iv2->sar1 IC50 Data iv3->sar1 Mechanistic Insights sar2 Identify Key Pharmacophoric Features sar1->sar2 sar3 Design Novel Analogs with Improved Potency sar2->sar3

Caption: A systematic workflow for the synthesis, in vitro evaluation, and SAR analysis of 1,4-benzothiazine derivatives as potential anticancer agents.

Antipsychotic Activity: Modulating Dopaminergic and Serotonergic Systems

Certain 1,4-benzothiazine derivatives, particularly the phenothiazines, have a well-established history as antipsychotic medications.[1] Their primary mechanism of action involves the antagonism of dopamine D2 receptors. More recent atypical antipsychotics based on the 1,4-benzothiazine core often exhibit a broader receptor binding profile, including interactions with serotonin (5-HT) receptors, which is thought to contribute to a more favorable side-effect profile.

The SAR for antipsychotic activity is complex. The nature of the substituent at the N10 position (analogous to the N4 position in the monocyclic system) is crucial. A three-carbon chain connecting the nitrogen to a terminal amine is a common structural feature for potent D2 receptor antagonism. The substitution pattern on the aromatic rings also plays a significant role in receptor affinity and selectivity. For instance, the introduction of an electron-withdrawing group at the C2 position generally enhances antipsychotic potency.[14]

Modulation of Dopaminergic Signaling by Antipsychotic 1,4-Benzothiazines

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine d2_receptor D2 Receptor dopamine->d2_receptor:port Binds downstream Downstream Signaling (e.g., ↓cAMP) d2_receptor->downstream Activates benzothiazine 1,4-Benzothiazine Antipsychotic benzothiazine->d2_receptor:port Blocks

Caption: A simplified diagram illustrating the blockade of dopamine D2 receptors by 1,4-benzothiazine-based antipsychotics.

Future Perspectives and Unexplored Chemical Space

While significant strides have been made in elucidating the SAR of 1,4-benzothiazine derivatives, a vast expanse of their chemical space remains to be explored. Future research endeavors should prioritize:

  • Stereoselective Synthesis: The development of asymmetric synthetic routes to access enantiomerically pure derivatives, as different stereoisomers often exhibit distinct pharmacological profiles.

  • Novel Substituent Exploration: A broader investigation of diverse substituents at less-explored positions of the benzothiazine core to uncover novel pharmacophores.

  • Mechanistic Elucidation: In-depth studies to identify the molecular targets and signaling pathways modulated by these compounds, which will rationalize the observed SAR and guide the design of more selective agents.

  • Computational Approaches: The integration of in silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to predict the activity of novel derivatives and streamline synthetic efforts.

By embracing these strategies, the full therapeutic potential of the 1,4-benzothiazine scaffold can be realized, paving the way for the development of next-generation therapeutics for a wide range of diseases.

References

  • U. M. M. F. De Souza, et al. (1991). Synthesis and biological activities of new 1,4-benzothiazine derivatives. Chemical & Pharmaceutical Bulletin, 39(11), 2888-2895. [Link]

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  • Meenakshi, S., et al. (2022). Synthesis and Biological Evaluation of New 1,4‐Benzothiazine Derivatives as Potential COX‐2 Inhibitors. ChemistrySelect, 7(30). [Link]

  • Lin, Y., et al. (2016). Radical Route to 1,4-Benzothiazine Derivatives from 2-Aminobenzenethiols and Ketones under Transition-Metal-Free Conditions. Organic Letters, 18(15), 3834-3837. [Link]

  • Dabholkar, V. V., & Gavande, S. R. (2011). Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society, 76(5), 635-642. [Link]

  • Deshmukh, M. B., et al. (2007). Synthesis and Study of Biological Activity of Some New 1,4-Benzothiazines. Indian Journal of Heterocyclic Chemistry, 17(2), 181-182.
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  • Mor, S., et al. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Kumar, A., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12. [Link]

  • Kumar, A., & Singh, R. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H- 1,4-BENZOTHIAZINE. International Journal of Creative Research Thoughts, 6(4), 828-835. [Link]

  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). RSC Advances, 15(1), 1-20. [Link]

  • Kamal, A., et al. (2015). Benzothiazole derivatives as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(8), 957-971. [Link]

  • Khan, K. M., et al. (2013). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules, 18(9), 11293-11313. [Link]

  • Agarwal, S., et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2648. [Link]

  • Agarwal, S., et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2648. [Link]

  • Maheshwari, M., et al. (2015). A review: Synthesis and medicinal importance of 1,4-benzothiazine analogs. Asian Journal of Pharmaceutical and Clinical Research, 8(2), 43-50.
  • Kumar, A., et al. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Frontiers in Chemistry, 12. [Link]

  • Agarwal, S., et al. (2022). Anti-lung Cancer Activity of Synthesized Substituted 1,4-Benzothiazines: An Insight from Molecular Docking and Experimental Studies. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2635-2648. [Link]

  • Rai, A., et al. (2018). 1,4-Benzothiazines-A Biologically Attractive Scaffold. Mini-Reviews in Medicinal Chemistry, 18(1), 2-14. [Link]

  • Gupta, R. R., & Kumar, M. (2005). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 5(12), 1061-1073.
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A Comparative Guide to the In Vivo Efficacy of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

Dissemination: For research, drug development, and scientific professionals.

Abstract: The diverse biological activities of the benzothiazine scaffold, ranging from anti-inflammatory to anticancer and neuroprotective, make it a privileged structure in medicinal chemistry.[1][2][3] This guide provides a comprehensive framework for evaluating the in vivo efficacy of a novel benzothiazine derivative, 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine (designated as Cmpd-7M), focusing on its potential as an anti-inflammatory agent. Due to the absence of published in vivo data for this specific novel chemical entity, this document establishes a robust, scientifically grounded protocol based on established methodologies for analogous compounds. It compares the postulated efficacy of Cmpd-7M against a standard-of-care therapeutic, Methotrexate, in the gold-standard murine model of rheumatoid arthritis: Collagen-Induced Arthritis (CIA). The detailed experimental designs, self-validating protocols, and data interpretation frameworks presented herein are intended to serve as a blueprint for researchers undertaking preclinical evaluation of novel anti-inflammatory compounds.

Introduction: Postulated Mechanism and Therapeutic Rationale

Benzothiazine derivatives have a well-documented history of anti-inflammatory activity.[4][5][6] Many exert their effects through complex mechanisms, including the modulation of pro-inflammatory signaling pathways and the suppression of cytokine production.[4][5][7] For Cmpd-7M, we postulate a mechanism of action centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[8][9] Activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. By inhibiting this pathway, Cmpd-7M is hypothesized to reduce the downstream inflammatory cascade that drives autoimmune diseases such as rheumatoid arthritis.

Postulated NF-κB Signaling Inhibition by Cmpd-7M

Caption: Postulated mechanism of Cmpd-7M inhibiting the NF-κB pathway.

The Comparative Landscape: Benchmarking Against Standard of Care

To establish a meaningful measure of efficacy, Cmpd-7M must be evaluated against a clinically relevant comparator.

  • Test Article: this compound (Cmpd-7M) : A novel small molecule with a postulated anti-inflammatory mechanism.

  • Positive Control / Comparator: Methotrexate (MTX) : A first-line disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis. It serves as a robust benchmark for therapeutic efficacy in the CIA model.

  • Negative Control: Vehicle : The formulation used to deliver Cmpd-7M and MTX, administered to a control group to account for any effects of the delivery solution itself.

In Vivo Efficacy Model: Murine Collagen-Induced Arthritis (CIA)

The CIA model is the most widely used and validated preclinical model for rheumatoid arthritis, as it shares significant immunological and pathological characteristics with the human disease.[10][11][12]

Rationale for Model Selection:
  • Pathophysiological Relevance: The model involves T-cell and B-cell responses to type II collagen, synovial inflammation, pannus formation, and cartilage/bone erosion, all hallmarks of human RA.[11]

  • Predictive Validity: It has been instrumental in the development of numerous approved RA therapies.

  • Standardized Protocols: Well-established and reproducible protocols for induction and scoring are available.[10][12]

Experimental Workflow Diagram

Day_minus_28 Acclimatization (7 days) Day_0 Day 0: Primary Immunization (Collagen + CFA) Day_minus_28->Day_0 Day_21 Day 21: Booster Immunization (Collagen + IFA) Day_0->Day_21 Day_25 Day 25: Randomization & Start of Dosing Day_21->Day_25 Dosing Daily Dosing (Vehicle, MTX, Cmpd-7M) Day_25->Dosing Monitoring Clinical Scoring & Paw Measurement (3x/week) Dosing->Monitoring Day_42 Day 42: Terminal Endpoint Monitoring->Day_42 Analysis Histopathology, Cytokine Analysis, Biomarker Assessment Day_42->Analysis

Caption: High-level experimental workflow for the CIA efficacy study.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to ensure robustness, reproducibility, and trustworthiness of the results.

4.1. Animal Model and Housing

  • Species/Strain: Male DBA/1J mice, 8-10 weeks of age. This strain is highly susceptible to CIA.[10][12]

  • Housing: Animals must be housed in specific-pathogen-free (SPF) conditions to prevent infections that could interfere with the immune response.[10][12] A 12-hour light/dark cycle with ad libitum access to food and water is standard.

  • Acclimatization: A minimum of 7 days of acclimatization is required before the start of the experiment.

4.2. Arthritis Induction

  • Day 0 (Primary Immunization):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

    • Anesthetize each mouse (e.g., using isoflurane).

    • Inject 100 µL of the emulsion intradermally at the base of the tail.[11]

  • Day 21 (Booster Immunization):

    • Prepare an emulsion of bovine type II collagen (2 mg/mL) with an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Anesthetize each mouse.

    • Inject 100 µL of the emulsion intradermally at a site proximal to the primary injection.[11]

4.3. Treatment Groups and Dosing

  • Onset of Disease: Arthritis typically appears between days 26-35 post-primary immunization.[11]

  • Randomization: On day 25, or once an average arthritis score of ~2 is reached across the cohort, randomize animals into treatment groups (n=10 per group) based on body weight and initial arthritis scores.

    • Group 1 (Vehicle Control): 0.5% Carboxymethylcellulose (CMC) in saline, oral gavage (PO), once daily (QD).

    • Group 2 (Positive Control): Methotrexate (1 mg/kg), intraperitoneal (IP), 3x per week.

    • Group 3 (Test Article Low Dose): Cmpd-7M (10 mg/kg), PO, QD.

    • Group 4 (Test Article High Dose): Cmpd-7M (30 mg/kg), PO, QD.

  • Dosing Period: From randomization (Day ~25) to terminal endpoint (Day 42).

4.4. Efficacy Endpoints

  • Primary Endpoints:

    • Mean Arthritis Score (MAS): Score each paw on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling of entire paw, 4=ankylosis/deformity). The total score per mouse is 0-16. This is performed 3 times per week.

    • Paw Thickness: Measure the thickness of the hind paws using a digital caliper 3 times per week.

  • Secondary Endpoints (at Day 42):

    • Histopathology: Collect hind paws, fix in formalin, decalcify, and embed in paraffin. Stain sections with Hematoxylin & Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.

    • Serum Cytokine Analysis: Collect blood via cardiac puncture. Analyze serum for levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17) using a multiplex immunoassay (e.g., Luminex).

    • Body Weight: Monitor body weight 3 times per week as a general measure of health and tolerability.

Hypothetical Data & Comparative Analysis

The following tables represent a realistic, albeit hypothetical, outcome for this study, demonstrating the potential efficacy of Cmpd-7M.

Table 1: Mean Arthritis Score (MAS) Over Time
Treatment GroupDay 28Day 35Day 42 (Endpoint)% Inhibition vs. Vehicle (Day 42)
Vehicle Control4.5 ± 0.88.2 ± 1.111.5 ± 1.5-
Methotrexate (1 mg/kg)3.1 ± 0.64.5 ± 0.95.1 ± 1.0 55.7%
Cmpd-7M (10 mg/kg)4.2 ± 0.77.1 ± 1.08.9 ± 1.222.6%
Cmpd-7M (30 mg/kg)3.5 ± 0.55.2 ± 0.8*5.8 ± 0.949.6%
Data are presented as mean ± SEM. *p<0.05, **p<0.01 vs. Vehicle Control.
Table 2: Endpoint Paw Thickness and Serum Cytokine Levels (Day 42)
Treatment GroupPaw Thickness (mm)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Vehicle Control3.8 ± 0.3155 ± 25210 ± 35
Methotrexate (1 mg/kg)2.5 ± 0.2 70 ± 1295 ± 18
Cmpd-7M (10 mg/kg)3.4 ± 0.3120 ± 21165 ± 28
Cmpd-7M (30 mg/kg)2.7 ± 0.282 ± 15 105 ± 20
Data are presented as mean ± SEM. **p<0.01 vs. Vehicle Control.
Interpretation of Hypothetical Results

The data suggest that Cmpd-7M exhibits dose-dependent anti-inflammatory efficacy in the murine CIA model. The high dose (30 mg/kg) demonstrates a therapeutic effect comparable to the standard-of-care, Methotrexate, significantly reducing both the clinical signs of arthritis (MAS and paw swelling) and the systemic levels of key pro-inflammatory cytokines. Histopathological analysis would be expected to correlate with these findings, showing reduced immune cell infiltration and joint destruction in the MTX and Cmpd-7M (30 mg/kg) groups compared to the vehicle control.

Conclusion and Future Directions

This guide outlines a comprehensive and rigorous framework for the in vivo evaluation of this compound (Cmpd-7M). Based on the hypothetical data, Cmpd-7M demonstrates significant potential as an anti-inflammatory agent, with an efficacy profile at 30 mg/kg that rivals Methotrexate in the CIA model. These promising results warrant further preclinical development, including:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) studies to correlate drug exposure with efficacy.

  • Safety and toxicology studies to establish a therapeutic window.

  • Mechanism of action studies to confirm the inhibition of the NF-κB pathway in vivo.

By adhering to the principles of scientific integrity, robust experimental design, and objective comparison outlined in this guide, researchers can confidently advance the evaluation of novel therapeutic candidates.

References

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A Senior Application Scientist's Guide to Computational Docking: Evaluating 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 1,4-Benzothiazine Scaffold

The 1,4-benzothiazine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities.[1][2] Derivatives of this structure have been investigated for their potential as antihypertensive, calcium channel blocking, anticancer, and antimicrobial agents.[1][3][4][5] The structural feature of a fold along the nitrogen-sulfur axis, similar to that of phenothiazines, is often credited for its diverse pharmacological profile.[1] This guide focuses on a specific derivative, 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, providing a comprehensive, step-by-step protocol for evaluating its binding potential against a relevant therapeutic target using computational docking.

This document is designed for researchers and drug development professionals. It moves beyond a simple list of instructions to explain the causality behind experimental choices, ensuring a robust and reproducible in silico workflow. We will compare the binding profile of our lead compound against a known inhibitor, establishing a benchmark for its potential efficacy.

Experimental Design: Target and Ligand Selection

A critical first step in any docking study is the rational selection of a protein target and appropriate comparison ligands. The validity of the entire experiment hinges on these initial choices.

Target Protein Justification: Peptide Deformylase (PDF) from Staphylococcus aureus

Given the known antibacterial properties of many benzothiazine derivatives, we have selected Peptide Deformylase (PDF) as our protein target.[6] PDF is a crucial bacterial enzyme that removes the formyl group from the N-terminus of newly synthesized polypeptides, a step essential for bacterial survival. Its absence in the cytoplasm of mammalian cells makes it an excellent and specific target for novel antibacterial agents. For this study, we will use the crystal structure of S. aureus PDF complexed with the inhibitor Actinonin.

  • Target Protein: Staphylococcus aureus Peptide Deformylase

  • PDB ID: 1LQE (Available from the )[7][8][9]

Ligand Selection: The Test Compound and Controls

To objectively evaluate our molecule of interest, we must compare its performance against established benchmarks.

  • Molecule of Interest: this compound. Its structure will be obtained from a chemical database like .

  • Positive Control: Actinonin. This is the natural, co-crystallized inhibitor found in the 1LQE structure. Using the co-crystallized ligand is essential for validating our docking protocol.

  • Alternative Ligand: Ciprofloxacin. A well-known broad-spectrum antibiotic that does not target PDF. This can serve as a point of comparison for a known antibacterial agent with a different mechanism of action. Structures for these can be sourced from databases like or PubChem.[10][11][12][13]

The Computational Docking Workflow

The following sections provide a detailed, self-validating protocol for preparing the molecules, performing the docking simulation, and analyzing the results. We will primarily reference the use of the AutoDock Vina software suite, a widely used and validated tool for molecular docking.[14]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation & Validation cluster_analysis Phase 3: Analysis PDB Download Target Protein (PDB: 1LQE) PDB_Prep Prepare Protein: - Remove Water - Add Hydrogens - Assign Charges - Generate PDBQT PDB->PDB_Prep LIG Download/Draw Ligands (Benzothiazine, Actinonin) LIG_Prep Prepare Ligands: - Energy Minimizaton - Define Rotatable Bonds - Generate PDBQT LIG->LIG_Prep Grid Define Grid Box (Active Site Identification) PDB_Prep->Grid Dock Run Docking Simulation (AutoDock Vina) LIG_Prep->Dock Grid->Dock Analyze Analyze Docking Poses & Binding Affinities Dock->Analyze Validate Protocol Validation: Redock Co-crystal Ligand (Actinonin) RMSD Calculate RMSD (< 2.0 Å is valid) Validate->RMSD RMSD->Dock  If Valid Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze->Visualize Compare Compare with Controls Visualize->Compare

Caption: High-level computational docking workflow.

Experimental Protocol 1: Protein Preparation

The goal of this step is to clean the raw PDB file, preparing it for the docking simulation by removing extraneous molecules and adding necessary atomic information. We will use AutoDockTools for this process.[14]

  • Download Structure: Obtain the PDB file for 1LQE from the RCSB PDB website.[9]

  • Load into AutoDockTools: Open the 1LQE.pdb file.

  • Clean the Protein:

    • Remove all water molecules. Rationale: While some water molecules can be critical for binding, they add significant complexity. For an initial screening, removing them is standard practice.[15] A more advanced study might involve predicting which water molecules are conserved and including them.

    • Remove the co-crystallized Actinonin ligand and any other heteroatoms not essential to the protein's structure. We will save the ligand in a separate file for later use in validation.

  • Add Hydrogens: Select the option to add polar hydrogens only. Rationale: X-ray crystallography typically does not resolve hydrogen atom positions.[16] Adding them is crucial as they are key participants in hydrogen bonding.

  • Compute Charges: Assign Gasteiger charges to the protein atoms. Rationale: The scoring function used by docking programs relies on electrostatic calculations, which require partial charges to be assigned to each atom.

  • Set Atom Types: Assign AD4 atom types.

  • Save as PDBQT: Save the final prepared protein structure as 1LQE_protein.pdbqt. The PDBQT format includes the 3D coordinates, partial charges (Q), and atom types (T).[17]

Experimental Protocol 2: Ligand Preparation

Each ligand must be converted into the PDBQT format, with its rotatable bonds defined.

  • Obtain Ligand Structures:

    • For this compound, either draw it in a molecular editor like MarvinSketch or download its 3D structure from PubChem.

    • For Actinonin, extract its coordinates from the original 1LQE.pdb file and save it as a separate PDB file.

  • Energy Minimization: Use a tool like Open Babel or the UFF force field within ArgusLab to perform energy minimization. Rationale: This step ensures the ligand is in a low-energy, sterically favorable conformation before docking.

  • Load into AutoDockTools: Open the minimized ligand file.

  • Define Torsion Tree: AutoDockTools will automatically detect rotatable bonds. Verify that these are chemically sensible. Rationale: Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the ligand, which is essential for finding the optimal binding pose.[18]

  • Save as PDBQT: Save the prepared ligand as ligand_name.pdbqt.

Experimental Protocol 3: Docking Protocol Validation

This is the most critical step for ensuring the trustworthiness of your results. We will validate our docking parameters by redocking the co-crystallized ligand (Actinonin) back into the binding site of the protein.[19][20]

  • Define the Grid Box: In AutoDockTools, center the grid box on the co-crystallized position of Actinonin. Adjust the dimensions of the box to fully encompass the binding site (e.g., 60x60x60 Å). Rationale: The grid box defines the search space for the docking algorithm. Centering it on the known ligand ensures the search is focused on the biologically relevant active site.

  • Configure AutoDock Vina: Create a configuration file (conf.txt) specifying the input files and grid parameters:

  • Run Vina: Execute the docking run from the command line: vina --config conf.txt --log actinonin_redocked_log.txt

  • Analyze RMSD: Load the original protein (1LQE.pdb) and the top-ranked docked pose from actinonin_redocked_out.pdbqt into a visualization tool like PyMOL.[21][22] Align the protein backbones and then calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the co-crystallized Actinonin and the redocked pose.

  • Validation Check: An RMSD value below 2.0 Å is generally considered a successful validation.[23] This indicates that the chosen docking parameters can accurately reproduce the experimentally determined binding mode. If the RMSD is high, you must adjust the grid parameters or docking settings and repeat the validation.

Experimental Protocol 4: Docking of Test Compound

Once the protocol is validated, use the exact same grid parameters and configuration file to dock your molecule of interest (this compound) and any other comparison ligands.

Results: A Comparative Analysis

The output from AutoDock Vina provides several key pieces of data for each ligand, primarily the binding affinity of the top-ranked poses. This data should be compiled into a clear, comparative table.

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
Actinonin (Redocked) -8.5His172, Glu173Gly89, Leu127, Ile129
This compound -7.2Glu173Leu127, Pro90, Phe86
Ciprofloxacin -6.1His132Val130

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Analysis and Visualization of Interactions

The binding affinity score provides a quantitative measure, but a qualitative analysis of the binding pose is essential to understand the nature of the interaction. Tools like BIOVIA Discovery Studio Visualizer or PyMOL are invaluable for this step.[24][25][26]

  • Load Complex: Open the prepared protein PDBQT file and the docked ligand output PDBQT file in your visualizer.

  • Identify Interactions: Use the software's tools to identify and display non-covalent interactions. Look for:

    • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.

    • Hydrophobic Interactions: Contacts between nonpolar regions of the ligand and protein, which are major drivers of binding.

    • Pi-Stacking: Interactions between aromatic rings.

  • Generate 2D/3D Diagrams: Create publication-quality images that clearly show the ligand in the binding pocket and label the key interacting amino acid residues.[27]

G cluster_protein PDF Binding Pocket cluster_ligand Ligand Glu173 Glu173 Leu127 Leu127 Pro90 Pro90 Phe86 Phe86 Ligand 3,4-Dihydro-7-methyl- 2H-1,4-benzothiazine Ligand->Glu173 H-Bond Ligand->Leu127 Hydrophobic Ligand->Pro90 Ligand->Phe86

Caption: Key interactions of the benzothiazine derivative.

Discussion and Conclusion

Based on our hypothetical results, this compound shows a promising binding affinity of -7.2 kcal/mol for the active site of S. aureus PDF. While this is less potent than the co-crystallized inhibitor Actinonin (-8.5 kcal/mol), it is significantly better than the off-target antibiotic Ciprofloxacin (-6.1 kcal/mol).

The analysis of the binding pose reveals that the benzothiazine derivative forms a critical hydrogen bond with Glu173, an interaction also observed for the potent inhibitor Actinonin. Furthermore, it establishes several hydrophobic contacts with key residues like Leu127 and Phe86, anchoring it within the binding pocket.

This in silico guide provides a robust, validated framework for the initial assessment of small molecules. The findings suggest that the this compound scaffold is a viable starting point for the design of novel PDF inhibitors. The next logical steps would involve synthesizing this compound and its analogs for in vitro enzymatic assays and antibacterial testing to confirm the computational predictions. Further computational work could explore structure-activity relationships (SAR) by systematically modifying the scaffold to improve binding affinity and optimize ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

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A Spectroscopic Guide to Differentiating 1,4-Benzothiazine Isomers: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of innovation. The 1,4-benzothiazine scaffold, a privileged structure in numerous pharmacologically active agents, exists in different isomeric forms, primarily the 2H- and 4H-isomers. The position of the double bond within the thiazine ring profoundly influences the molecule's conformation, electronic properties, and, consequently, its biological activity. This guide provides an in-depth spectroscopic comparison of these two key isomers, offering a practical framework and supporting experimental data to aid in their unambiguous identification.

The Structural Isomerism of 1,4-Benzothiazines

The fundamental difference between the 2H- and 4H-1,4-benzothiazine isomers lies in the location of the endocyclic double bond and the exocyclic proton on the nitrogen atom. In 2H-1,4-benzothiazines, the double bond is between C2 and C3, while in 4H-1,4-benzothiazines, it is between C2 and N4. This seemingly subtle difference has significant spectroscopic consequences.

G cluster_0 1,4-Benzothiazine Isomers 2H_isomer 2H-1,4-Benzothiazine 4H_isomer 4H-1,4-Benzothiazine 2H_isomer->4H_isomer Tautomerization

Caption: Interconversion between 2H- and 4H-1,4-benzothiazine isomers.

Comparative Spectroscopic Analysis

The following sections detail the characteristic spectroscopic signatures of each isomer, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). The data presented is based on representative derivatives of each class, as the parent unsubstituted compounds are less commonly reported. For this guide, we will primarily refer to derivatives of 2H-1,4-benzothiazin-3(4H)-one and various substituted 4H-1,4-benzothiazines.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing between the 2H and 4H isomers. The chemical shifts and coupling patterns of the protons and carbons in the thiazine ring are highly diagnostic.

Key Differentiating Features in ¹H NMR:

  • 2H-1,4-Benzothiazin-3(4H)-one Derivatives: These compounds are characterized by a singlet for the methylene protons at the C2 position, typically appearing around δ 3.5-3.6 ppm [1]. The NH proton of the thiazine ring gives a signal at approximately δ 10.7 ppm [1].

  • 4H-1,4-Benzothiazine Derivatives: In contrast, 4H isomers show a vinyl proton signal at C2 and a methylene proton signal at C3. For instance, in some 2,3-disubstituted 4H-1,4-benzothiazines, the CH2 protons at C2 appear as a quartet around δ 4.15 ppm , while the NH proton is observed around δ 8.8 ppm [2]. The chemical shift of the C3-H proton will depend on the substituent.

Key Differentiating Features in ¹³C NMR:

  • 2H-1,4-Benzothiazin-3(4H)-one Derivatives: The C2 methylene carbon resonates at approximately δ 28-29 ppm , and the C3 carbonyl carbon is found significantly downfield, around δ 165 ppm [1].

  • 4H-1,4-Benzothiazine Derivatives: The sp² hybridized C2 and C3 carbons in the 4H isomers will have distinct chemical shifts in the olefinic or aromatic region, which will be highly dependent on the substituents.

Table 1: Comparative NMR Data for Representative 1,4-Benzothiazine Derivatives

Spectroscopic Feature 2H-1,4-Benzothiazin-3(4H)-one Derivative[1] Substituted 4H-1,4-Benzothiazine Derivative[2]
¹H NMR (δ, ppm)
C2-H~3.56 (s, 2H)~4.15 (q, 2H)
C3-H- (C=O)~2.25 (s, 3H, for a C3-CH₃)
N-H~10.77 (s, 1H)~8.8 (s, 1H)
Aromatic-H~7.4-7.7 (m)~6.4-7.3 (m)
¹³C NMR (δ, ppm)
C2~28.9Varies with substitution
C3~165.3 (C=O)Varies with substitution
Aromatic-C~116-138~115-145
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The key differences between the isomers lie in the positions of the N-H and C=C/C=O stretching vibrations.

  • 2H-1,4-Benzothiazin-3(4H)-one Derivatives: A prominent feature is the strong absorption band for the amide C=O stretch, typically observed in the range of 1660-1700 cm⁻¹ [1]. The N-H stretching vibration appears as a sharp peak around 3200-3250 cm⁻¹ [1].

  • 4H-1,4-Benzothiazine Derivatives: These isomers lack a carbonyl group in the thiazine ring (unless substituted) and will therefore not show a C=O stretch in the aforementioned region. The N-H stretching vibration is typically observed in the range of 3340-3410 cm⁻¹ [2][3]. A C=C stretching vibration for the enamine-like double bond can be expected, though it may be weak and fall within the aromatic region.

Table 2: Comparative IR Data for Representative 1,4-Benzothiazine Derivatives

Vibrational Mode 2H-1,4-Benzothiazin-3(4H)-one Derivative (cm⁻¹)[1] Substituted 4H-1,4-Benzothiazine Derivative (cm⁻¹)[2][3]
N-H Stretch~3200 - 3250~3340 - 3410
C=O Stretch~1660 - 1700Absent (unless substituted)
C-H Aromatic Stretch~3070 - 3100~3020 - 3060
Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions and, consequently, the UV-Vis absorption spectra are influenced by the extent of conjugation in the isomers.

  • 2H-1,4-Benzothiazine Derivatives: The chromophore in these systems is less conjugated compared to their 4H counterparts.

  • 4H-1,4-Benzothiazine Derivatives: The enamine-like C=C-N system in the 4H isomer is in conjugation with the benzene ring, which generally leads to a bathochromic shift (red shift) of the absorption maxima compared to the 2H isomer. For instance, some 4H-1,4-benzothiazines exhibit absorption maxima that can be influenced by pH, with shifts from around 480 nm to over 600 nm observed in certain derivatives under acidic conditions[4]. The photophysical properties of some 4H-1,4-benzothiazines have been studied, indicating their potential use in fluorescence applications[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While the molecular ion peak will be the same for both isomers, their fragmentation pathways can differ, offering clues to their structure.

  • 2H-1,4-Benzothiazin-3(4H)-one Derivatives: A characteristic fragmentation would be the loss of CO (28 Da) from the molecular ion, which is a common fragmentation for cyclic amides.

  • 4H-1,4-Benzothiazine Derivatives: Fragmentation is often initiated by the loss of a hydrogen atom or substituents from the thiazine ring. For example, derivatives with a benzoyl group at C2 show a characteristic loss of the COC₆H₅ radical[2].

Experimental Protocols

To provide a practical context, detailed methodologies for the synthesis of representative 1,4-benzothiazine isomers and their spectroscopic characterization are outlined below.

Synthesis of a Representative 4H-1,4-Benzothiazine Derivative

A common and efficient method for the synthesis of 2,3-disubstituted-4H-1,4-benzothiazines involves the condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters[2].

Protocol:

  • Reaction Setup: In a round-bottom flask, combine substituted 2-aminobenzenethiol (10 mmol) and a β-diketone/β-ketoester (10 mmol).

  • Solvent and Catalyst: Add dimethyl sulfoxide (DMSO) as a solvent. The reaction can be catalyzed by a small amount of an acid or base, or in some cases, proceeds thermally[2].

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 110°C) for a designated period, monitoring the reaction progress by Thin Layer Chromatography (TLC)[2].

  • Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Synthesis of a Representative 2H-1,4-Benzothiazin-3(4H)-one Derivative

The synthesis of the 2H-1,4-benzothiazin-3(4H)-one core can be achieved by the reaction of 2-aminothiophenol with a haloacetyl halide.

Protocol:

  • Reaction Setup: Dissolve 2-aminothiophenol in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran (THF), in a two-neck round-bottom flask equipped with a dropping funnel and a nitrogen inlet.

  • Base: Add a non-nucleophilic base, such as triethylamine, to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and add a solution of chloroacetyl chloride in the same solvent dropwise via the dropping funnel.

  • Reaction and Cyclization: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC). The intramolecular cyclization to form the benzothiazinone ring often occurs in situ.

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization Workflow

G cluster_0 Spectroscopic Analysis Workflow Sample Synthesized Isomer NMR ¹H and ¹³C NMR Sample->NMR IR Infrared Spectroscopy Sample->IR UV_Vis UV-Vis Spectroscopy Sample->UV_Vis MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure

Caption: A typical workflow for the spectroscopic characterization of synthesized 1,4-benzothiazine isomers.

Conclusion

The differentiation of 2H- and 4H-1,4-benzothiazine isomers is readily achievable through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive evidence, with distinct chemical shifts and multiplicities for the protons and carbons of the thiazine ring. IR spectroscopy offers a quick and reliable method to distinguish between the amide-containing 2H-1,4-benzothiazin-3(4H)-ones and their 4H counterparts. UV-Vis and Mass Spectrometry provide complementary data that further support the structural assignment. By understanding these key spectroscopic differences, researchers can confidently identify and characterize their synthesized 1,4-benzothiazine derivatives, a critical step in the advancement of medicinal chemistry and drug discovery.

References

  • Dharmendra Singh, et al. (2018). Base induced synthesis of 4H-1,4-benzothiazines and their computational studies. RSC Advances. [Link]

  • Gupta, R., et al. (2014). SPECTRAL EVALUATION AND ANTIMICROBIAL ACTIVITY OF SYNTHESIZED 4H-1,4-BENZOTHIAZINES. International Journal of Pharmacy and Pharmaceutical Sciences, 6(9), 231-234.
  • Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][2][5]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors. Molecules, 27(6), 2121. [Link]

  • Kalwania, G.S., et al. (2018). SYNTHESIS AND SPECTRAL STUDIES OF 4H-1,4-BENZOTHIAZINE. INTERNATIONAL JOURNAL OF CREATIVE RESEARCH THOUGHTS, 6(4). [Link]

  • Gautam, N., et al. (2012). Synthesis, spectral characterization and biological evaluation of 4H-1,4-benzothiazines, their sulfones and ribofuranosides. European Journal of Chemistry, 3(4), 459-464. [Link]

  • D'Ischia, M., et al. (2023). The Multifaceted Opportunities Provided by the Pheomelanin-Inspired 1,4-Benzothiazine Chromophore: A Still-Undervalued Issue. Molecules, 28(17), 6241. [Link]

Sources

A Comparative Guide to the Synthesis of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine: An Evaluation of Classical and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

The 3,4-dihydro-2H-1,4-benzothiazine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery programs. Its derivatives have demonstrated a wide array of biological activities, making the development of efficient and scalable synthetic routes to this core structure a topic of significant interest for researchers in both academic and industrial settings. This guide provides an in-depth technical comparison of various synthetic methodologies for a representative member of this class, 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine, offering insights into the practical advantages and limitations of each approach.

Introduction to the 1,4-Benzothiazine Core

The 1,4-benzothiazine ring system, a fusion of a benzene and a thiazine ring, is a key pharmacophore in numerous biologically active compounds.[1][2] The structural rigidity and specific spatial arrangement of the nitrogen and sulfur heteroatoms contribute to its ability to interact with various biological targets. Consequently, the development of robust synthetic strategies to access diversely substituted 1,4-benzothiazines is a continuous effort in the field of organic synthesis.[3][4] This guide will focus on benchmarking different synthetic pathways to this compound, a specific derivative that serves as an excellent case study for comparing synthetic efficiency and practicality.

Classical Synthetic Approaches: The Foundation of Benzothiazine Chemistry

Traditional methods for the synthesis of 1,4-benzothiazines have historically relied on the condensation of 2-aminothiophenol with various electrophilic partners. These well-established routes form the bedrock of benzothiazine synthesis and are still widely employed due to their reliability and the ready availability of starting materials.

Method 1: Reaction of 2-Amino-5-methylthiophenol with 1,2-Dihaloethanes

One of the most direct and classical approaches to the 3,4-dihydro-2H-1,4-benzothiazine core involves the reaction of a substituted 2-aminothiophenol with a 1,2-dihaloethane. In the case of our target molecule, this would involve the reaction of 4-methyl-2-aminothiophenol with 1,2-dibromoethane or 1,2-dichloroethane.

Reaction Principle: This reaction proceeds via a tandem nucleophilic substitution. The thiol group of 2-aminothiophenol, being a stronger nucleophile than the amino group, first displaces one of the halogen atoms of the 1,2-dihaloethane. This is followed by an intramolecular cyclization where the amino group displaces the second halogen atom, leading to the formation of the six-membered thiazine ring. The presence of a base is typically required to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack of the amino group.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-methyl-2-aminothiophenol (1.0 eq)

  • 1,2-Dibromoethane (1.2 eq)

  • Potassium carbonate (2.5 eq)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 4-methyl-2-aminothiophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane dropwise to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Modern Synthetic Strategies: Advances in Efficiency and Sustainability

While classical methods are dependable, modern organic synthesis strives for greater efficiency, milder reaction conditions, and improved sustainability. Several innovative approaches have been developed for the synthesis of 1,4-benzothiazines that align with these principles.

Method 2: Reductive Cyclization of 2-((2-Hydroxyethyl)thio)-4-methylaniline

An alternative strategy involves the formation of a key intermediate followed by a cyclization step. This method offers a different retrosynthetic disconnection and can be advantageous in certain contexts.

Reaction Principle: This approach begins with the S-alkylation of 4-methyl-2-aminothiophenol with ethylene oxide or a 2-haloethanol to form 2-((2-hydroxyethyl)thio)-4-methylaniline. The subsequent step is an intramolecular cyclization, which can be achieved under various conditions, often involving dehydration or activation of the hydroxyl group. This method avoids the use of dihaloethanes, which can be toxic.

Experimental Workflow:

G start 4-methyl-2-aminothiophenol intermediate 2-((2-hydroxyethyl)thio)-4-methylaniline start->intermediate Ethylene oxide or 2-haloethanol product This compound intermediate->product Intramolecular Cyclization (e.g., acid catalysis, Mitsunobu reaction) G cluster_0 Method 1: Classical Alkylation cluster_1 Method 2: Reductive Cyclization A 4-methyl-2-aminothiophenol P1 This compound A->P1 B 1,2-Dibromoethane B->P1 C Base (e.g., K2CO3) C->P1 D 4-methyl-2-aminothiophenol F 2-((2-hydroxyethyl)thio)-4-methylaniline D->F E Ethylene Oxide E->F P2 This compound F->P2 Cyclization

Caption: Comparison of two primary synthetic pathways.

Performance Benchmark: A Head-to-Head Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for the discussed synthetic methods. It is important to note that the data for the target molecule, this compound, is based on analogous reactions reported in the literature for similar derivatives, as a specific detailed protocol for the target was not explicitly found. [5][6]

Parameter Method 1: Classical Alkylation Method 2: Reductive Cyclization Method 3: One-Pot MCRs
Starting Materials 4-methyl-2-aminothiophenol, 1,2-dihaloethane 4-methyl-2-aminothiophenol, ethylene oxide/2-haloethanol 2-aminothiophenol, aldehyde, active methylene compound
Typical Yield Moderate to Good Good to Excellent Variable, often good for complex derivatives
Reaction Conditions Elevated temperatures (80-100 °C) Milder conditions for the first step, variable for cyclization Often mild, but can require specific catalysts
Scalability Readily scalable Scalable, but handling of ethylene oxide requires care Can be challenging to scale up due to complexity
Atom Economy Moderate Good Generally high
Green Chemistry Aspects Use of halogenated solvents and reagents Avoids dihaloethanes, potentially greener High step-economy, often uses greener solvents

| Substrate Scope | Generally applicable to various substituted aminothiophenols | Good scope, dependent on the cyclization method | Broad scope for generating diverse derivatives |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through several synthetic strategies. The classical approach involving the reaction of 4-methyl-2-aminothiophenol with a 1,2-dihaloethane remains a robust and straightforward method, particularly for large-scale synthesis where cost and simplicity are paramount.

Modern methods, such as the reductive cyclization of a hydroxyethylthio intermediate and one-pot multi-component reactions, offer significant advantages in terms of atom economy, milder reaction conditions, and the potential for creating molecular diversity. While a specific, detailed protocol for the target molecule was not found in the immediate literature, the general applicability of these modern methods to the 1,4-benzothiazine scaffold is well-documented. [7][8] For researchers and drug development professionals, the choice of synthetic route will ultimately depend on the specific project requirements, including the desired scale of synthesis, the need for structural diversity, and considerations of cost and environmental impact. The continued development of novel catalytic systems and green reaction media will undoubtedly lead to even more efficient and sustainable methods for the synthesis of this important class of heterocyclic compounds in the future.

References

  • Bhattacharya, S., & Basu, B. (2023). Greener Approaches Towards 1,4–Benzothiazine Synthesis: Recent Updates and Outlook.
  • Mor, S., Nagoria, S., Sindhu, S., & Singh, V. (2017). Synthesis and biological activities of 1,4-benzothiazine derivatives: An overview. Chemistry & Biology Interface, 7(1), 1-18.
  • Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). (2024). RSC Advances.
  • Gupta, R., et al. (2011). Microwave-assisted synthesis of 4H-1,4-benzothiazines using basic alumina as a catalyst. Green Chemistry Letters and Reviews, 4(3), 241-245.
  • Pratap, U. R., et al. (2011). A facile and efficient synthesis of 1,4-benzothiazines via oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds using baker's yeast. Tetrahedron Letters, 52(33), 4321-4323.
  • Gajbhiye, A., & Goel, A. (2013). Synthesis of N-aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide derivatives. Journal of Heterocyclic Chemistry, 50(S1), E113-E118.
  • Baghernejad, B., et al. (2011). A simple and efficient synthesis of 3-aryl-2H-benzot[1][7]hiazines catalyzed by KHSO4. Monatshefte für Chemie-Chemical Monthly, 142(10), 1055-1058.

  • Pi, C., et al. (2009). A novel synthesis of 2-substituted-N-alkylated-1,4-benzothiazines via oxidative ring expansion of benzothiazolylacetates. Tetrahedron Letters, 50(48), 6673-6676.
  • Parai, M. K., & Panda, G. (2009). A copper-catalyzed intramolecular N-aryl amination approach to the synthesis of 3,4-dihydro-2H-1,4-benzothiazine derivatives. Tetrahedron Letters, 50(25), 3025-3028.
  • Gautam, N., et al. (2012). Synthesis and biological evaluation of 4H-1,4-benzothiazine sulfone derivatives. Bioorganic & Medicinal Chemistry Letters, 22(1), 540-544.
  • Londhe, V. B., et al. (2015). Supramolecular catalysis of β-cyclodextrin in water for the synthesis of 2,3-disubstituted 1,4-benzothiazines. Tetrahedron Letters, 56(34), 4963-4966.
  • Samzadeh-Kermani, A., et al. (2016). Heteropoly acid (H3PW12O40)
  • Dabholkar, V. V., & Gavande, S. S. (2011). Ultrasound-assisted synthesis of novel 1,4-benzothiazine derivatives. Journal of the Serbian Chemical Society, 76(8), 1057-1064.
  • Saadouni, M., et al. (2014). A convenient synthesis of 1,4-benzothiazines from 2-aminothiophenol and α-cyano-β-alkoxy carbonyl epoxides. Tetrahedron Letters, 55(17), 2827-2830.

Sources

Bridging the Gap: A Comparative Guide to Experimental and Theoretical Analyses of 1,4-Benzothiazines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 1,4-benzothiazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The accurate characterization of these molecules is paramount for understanding their structure-activity relationships and for the rational design of new therapeutic agents. This guide provides an in-depth comparison of experimental results and theoretical calculations for 1,4-benzothiazines, offering researchers, scientists, and drug development professionals a framework for the robust cross-validation of their findings.

The synergy between empirical data and computational modeling is a cornerstone of modern chemical research. While experimental techniques provide tangible evidence of molecular properties, theoretical calculations offer a microscopic view into the electronic structure and behavior of molecules, often explaining the "why" behind the observed data. This guide will navigate through the synthesis, experimental characterization, and computational analysis of 1,4-benzothiazines, demonstrating how the convergence of these two approaches leads to a more comprehensive and validated understanding of this important class of heterocyclic compounds.

The Experimental Foundation: Synthesis and Spectroscopic Characterization

The journey into the world of 1,4-benzothiazines begins with their synthesis. A common and versatile method involves the condensation and oxidative cyclization of 2-aminothiophenols with β-dicarbonyl compounds.[5][6] This approach allows for the introduction of various substituents, enabling the exploration of a diverse chemical space.

A Step-by-Step Synthesis Protocol

A representative synthesis of a 2,3-disubstituted-1,4-benzothiazine is outlined below. This method, adapted from established literature procedures, is chosen for its efficiency and amenability to a range of substrates.[6][7]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Addition of Dicarbonyl: To this solution, add the desired 1,3-dicarbonyl compound (1 equivalent).

  • Catalysis (Optional but Recommended): A catalytic amount of an acid or a Lewis acid can be added to facilitate the initial condensation reaction.

  • Oxidative Cyclization: The reaction mixture is then heated, often in the presence of an oxidizing agent or simply exposed to air, to promote the cyclization and formation of the 1,4-benzothiazine ring.

  • Workup and Purification: Upon completion, the reaction is cooled, and the product is isolated through filtration or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the pure 1,4-benzothiazine derivative.

The rationale behind this multi-step, one-pot synthesis lies in the sequential formation of key intermediates. The initial condensation between the amine of the 2-aminothiophenol and one of the carbonyl groups of the dicarbonyl compound forms an enaminone intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the thiol group onto the second carbonyl, followed by oxidation, leads to the stable aromatic 1,4-benzothiazine core.

Spectroscopic Fingerprinting

Once synthesized and purified, the structural elucidation of the 1,4-benzothiazine derivatives relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule.

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts of the aromatic protons and the protons on the substituents are key identifiers.

    • ¹³C NMR: Reveals the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbons in the benzene and thiazine rings are characteristic.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational frequencies to look for in 1,4-benzothiazines include:

    • N-H stretching (for 4H-1,4-benzothiazines) typically in the region of 3300-3400 cm⁻¹.[5]

    • C=C stretching of the aromatic ring.

    • C-S and C-N stretching vibrations.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ_max) are characteristic of the conjugated π-system of the 1,4-benzothiazine core and can be influenced by the nature and position of substituents.[9]

  • Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

The Theoretical Framework: Computational Modeling with Density Functional Theory (DFT)

To complement the experimental data, theoretical calculations using Density Functional Theory (DFT) are employed. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[10][11] It has become a standard tool in computational chemistry for its balance of accuracy and computational cost.

Computational Protocol

The following steps outline a typical DFT calculation for a 1,4-benzothiazine derivative:

  • Structure Optimization: The first step is to build an initial 3D structure of the molecule and then optimize its geometry to find the lowest energy conformation. A popular and reliable functional for this purpose is B3LYP, often paired with a basis set like 6-311G(d,p).[12]

  • Frequency Calculations: Once the geometry is optimized, frequency calculations are performed to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR) spectrum.

  • NMR Chemical Shift Calculations: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts.[13][14] These theoretical shifts can then be directly compared to the experimental values.

  • Electronic Properties and UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis).[9] This calculation provides information about the energies of electronic transitions and their corresponding oscillator strengths. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic behavior.[13]

The choice of the functional and basis set is crucial for the accuracy of the theoretical predictions. The B3LYP functional is a hybrid functional that has been shown to provide good results for a wide range of organic molecules. The 6-311G(d,p) basis set is a triple-zeta basis set with polarization functions on both heavy and hydrogen atoms, offering a good compromise between accuracy and computational expense.

Cross-Validation: Where Theory Meets Experiment

The true power of this dual approach lies in the direct comparison of the experimental and theoretical data. This cross-validation serves as a self-correcting mechanism, enhancing the confidence in the assigned structure and providing a deeper understanding of the molecule's properties.

Comparative Data Analysis

The following tables present a hypothetical comparison between experimental and theoretical data for a representative 1,4-benzothiazine derivative.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (δ, ppm)

ProtonExperimental δ (ppm)Theoretical δ (ppm)
H-57.257.21
H-66.986.95
H-77.157.12
H-86.856.82
N-H8.508.45
CH₃2.302.28

Table 2: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (δ, ppm)

CarbonExperimental δ (ppm)Theoretical δ (ppm)
C-2145.2145.8
C-3118.9119.3
C-4a128.7129.1
C-5125.4125.9
C-6122.1122.5
C-7126.8127.2
C-8115.6116.0
C-8a140.3140.7
CH₃21.521.8

Table 3: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (cm⁻¹)Theoretical (cm⁻¹)
N-H Stretch33503358
C=C Aromatic Stretch1605, 15801609, 1583
C-N Stretch13101315

Table 4: Comparison of Experimental and Theoretical UV-Vis Absorption Maxima (λ_max, nm)

TransitionExperimental (nm)Theoretical (nm)
π → π285282
n → π340345

A strong correlation between the experimental and theoretical values, as illustrated in the tables above, provides a high degree of confidence in the structural assignment. Any significant discrepancies would warrant a re-examination of both the experimental data and the computational model.

Visualizing the Workflow and Logic

To further clarify the relationship between the experimental and theoretical arms of this investigation, the following diagrams illustrate the key workflows and the logic of cross-validation.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start 2-Aminothiophenol + β-Dicarbonyl Reaction Condensation & Oxidative Cyclization Start->Reaction Purification Purification (Recrystallization/ Chromatography) Reaction->Purification Product Pure 1,4-Benzothiazine Purification->Product NMR ¹H & ¹³C NMR Structural Connectivity Product->NMR IR IR Spectroscopy Functional Groups Product->IR UV_Vis UV-Vis Spectroscopy Electronic Transitions Product->UV_Vis MS Mass Spectrometry Molecular Weight Product->MS

Caption: Experimental workflow for the synthesis and characterization of 1,4-benzothiazines.

Theoretical_Workflow cluster_dft DFT Calculations (B3LYP/6-311G(d,p)) cluster_predictions Theoretical Predictions Opt Geometry Optimization Freq Frequency Calculation Opt->Freq NMR_Calc NMR Calculation (GIAO) Opt->NMR_Calc TD_DFT TD-DFT Calculation Opt->TD_DFT IR_Pred Predicted IR Spectrum Freq->IR_Pred NMR_Pred Predicted ¹H & ¹³C NMR Shifts NMR_Calc->NMR_Pred UV_Vis_Pred Predicted UV-Vis Spectrum TD_DFT->UV_Vis_Pred Cross_Validation_Logic Exp_Data Experimental Data (NMR, IR, UV-Vis) Comparison Direct Comparison and Correlation Analysis Exp_Data->Comparison Theo_Data Theoretical Predictions (DFT Calculations) Theo_Data->Comparison Validation Validated Molecular Structure and Properties Comparison->Validation Good Correlation Discrepancy Discrepancy Analysis Comparison->Discrepancy Poor Correlation Refinement Refinement of Experimental and/or Theoretical Model Discrepancy->Refinement Refinement->Exp_Data Refinement->Theo_Data

Caption: The logical framework for the cross-validation of experimental and theoretical results.

Conclusion: A Unified Approach for Deeper Insights

The integration of experimental results with theoretical calculations provides a robust and comprehensive approach to the study of 1,4-benzothiazines. This guide has outlined the essential experimental techniques for synthesis and characterization, alongside a standard computational protocol for theoretical analysis. The direct comparison of data from both domains not only validates the proposed molecular structures but also enriches our understanding of their electronic and spectroscopic properties. For researchers in drug discovery and development, this dual-pronged strategy is invaluable for making informed decisions in the design and optimization of new 1,4-benzothiazine-based therapeutic agents. By embracing this synergistic methodology, the scientific community can continue to unlock the full potential of this versatile heterocyclic scaffold.

References

  • Agarwal, S., et al. (2018). Synthesis, Characterization and Pharmacological Importance of Novel 4H-1,4-Benzothiazines and their Sulfone Analogues. ResearchGate. Available at: [Link]

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  • Rundla, H. K., et al. (2025). Evolution in the synthesis of 1,4-benzothiazines over the last decade (2014 to 2024). Royal Society of Chemistry. Available at: [Link]

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  • Rahmani, R., et al. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) - 3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one. SciELO South Africa. Available at: [Link]

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A Framework for Comparative Cytotoxicity Analysis: 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Agents

The landscape of oncology drug discovery is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Within this landscape, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, with the 1,4-benzothiazine scaffold being a subject of considerable interest.[1][2] Derivatives of this bicyclic system, which features a benzene ring fused to a thiazine ring, have been investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and notably, antitumor properties.[2][3] The structural similarity of some 1,4-benzothiazines to phenothiazines, known for their diverse pharmacological effects, further underscores their therapeutic potential.[2]

This guide focuses on a specific derivative, 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine , a compound of interest for its potential cytotoxic effects against cancer cells. As with any novel compound, a rigorous and standardized evaluation of its cytotoxic profile is paramount. This involves a head-to-head comparison against established, clinically relevant chemotherapeutic drugs. The objective of this document is to provide a comprehensive, scientifically robust framework for conducting such a comparative analysis. While publicly available cytotoxicity data for this specific compound is not available at the time of this writing, this guide will serve as a detailed blueprint for researchers and drug development professionals to perform a thorough in vitro evaluation.

We will delineate the rationale for selecting appropriate standard drugs and cancer cell lines, provide detailed, step-by-step protocols for a suite of validated cytotoxicity assays, and outline the principles of data analysis and interpretation. This framework is designed to ensure that the generated data is not only accurate and reproducible but also directly comparable to existing toxicological data, thereby facilitating a clear assessment of the compound's potential as a novel anticancer agent.

Strategic Selection of Comparators and Cell Lines: Establishing a Validated Benchmark

The credibility of a comparative cytotoxicity study hinges on the judicious selection of both the standard drugs (positive controls) and the biological systems (cell lines) in which the comparison is made.

Standard Chemotherapeutic Agents

To provide a multifaceted comparison, it is advisable to select standard drugs with well-characterized but distinct mechanisms of action. For this proposed study, we select:

  • Doxorubicin: An anthracycline antibiotic that is one of the most effective and widely used chemotherapeutic agents. Its primary mechanism involves the intercalation of DNA and inhibition of topoisomerase II, leading to the disruption of DNA replication and transcription, ultimately inducing apoptosis.[4] Doxorubicin is a common positive control in in vitro cytotoxicity assays.[5]

  • Cisplatin: A platinum-based drug that exerts its cytotoxic effects by forming covalent adducts with DNA, which in turn triggers DNA damage responses and leads to apoptosis.[6] Like doxorubicin, cisplatin is frequently used as a reference compound in the screening of new potential anticancer agents.[7]

A Panel of Human Cancer Cell Lines

To assess the breadth and potential selectivity of this compound, a panel of well-characterized human cancer cell lines from different histological origins is proposed:

  • MCF-7 (Breast Adenocarcinoma): A widely used, well-characterized cell line in cancer research, particularly for studies involving breast cancer.[4]

  • A549 (Lung Carcinoma): A standard model for lung cancer research. Notably, some substituted 1,4-benzothiazines have shown activity against this cell line.[8][9]

  • HeLa (Cervical Carcinoma): One of the oldest and most commonly used human cell lines, serving as a benchmark in numerous cancer studies.[10]

  • HepG2 (Hepatocellular Carcinoma): A key cell line for liver cancer research and for assessing the potential hepatotoxicity of compounds.[10]

A Multi-Faceted Approach to Cytotoxicity Assessment: The Experimental Workflow

A comprehensive understanding of a compound's cytotoxicity cannot be gleaned from a single assay. Therefore, a multi-parametric approach is proposed, evaluating different cellular endpoints to build a complete picture of the compound's effects. The proposed workflow involves three key assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify cell membrane damage and necrosis.

  • Annexin V-FITC/Propidium Iodide (PI) Staining: To specifically detect and quantify apoptosis.

Caption: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocols

The following protocols are based on established methodologies and are designed to be self-validating through the inclusion of appropriate controls.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[3][11] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed the selected cancer cell lines into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Cisplatin in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle-treated cells (negative control) and wells with medium only (background control).

  • Incubation: Incubate the plates for a defined period, typically 24, 48, or 72 hours, at 37°C and 5% CO₂.

  • MTT Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[8]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3] Mix gently by pipetting or using an orbital shaker.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm, if desired) using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Membrane Integrity Assessment: The LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon the loss of cell membrane integrity.[12][13]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation period.[12]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet the cells.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Add the LDH assay reaction mixture, as per the manufacturer's instructions, to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[2]

  • Stop Reaction & Measurement: Add the stop solution provided with the assay kit. Measure the absorbance at 490 nm (with a reference wavelength of 680 nm).[2]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous release (vehicle control) and maximum release (lysis buffer-treated) controls.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[1]

Caption: Principle of Apoptosis Detection using Annexin V and Propidium Iodide.

Protocol:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with the test compound and standard drugs at their respective IC₅₀ concentrations (as determined by the MTT assay) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Data Presentation and Interpretation

The quantitative data generated from the cytotoxicity assays should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Hypothetical Cytotoxicity Profile of this compound and Standard Drugs

CompoundCell LineMTT Assay IC₅₀ (µM) after 48h
This compound MCF-7Experimental Value
A549Experimental Value
HeLaExperimental Value
HepG2Experimental Value
Doxorubicin (Positive Control) MCF-7~0.1 - 2.5[4]
A549~1.5
HeLa~1.0
HepG2~12.2
Cisplatin (Positive Control) MCF-7Variable[6]
A549Variable
HeLa~22.4[10]
HepG2~25.5[10]

Note: IC₅₀ values for standard drugs can vary significantly between studies due to differences in experimental conditions.[6] The values presented are for illustrative purposes and should be determined concurrently with the test compound under identical conditions.

A lower IC₅₀ value indicates greater potency. By comparing the IC₅₀ of this compound to those of Doxorubicin and Cisplatin across the different cell lines, researchers can assess its relative cytotoxic strength. The results from the LDH and Annexin V/PI assays will provide crucial mechanistic insights, clarifying whether the observed cytotoxicity is primarily due to necrosis or the induction of apoptosis. This comprehensive evaluation is a critical step in determining the therapeutic potential of this novel benzothiazine derivative.

References

  • CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine. As a heterocyclic compound used as a key intermediate in the synthesis of more complex molecules and for the development of new drugs, its handling and disposal require a thorough understanding of its chemical properties and the associated regulatory landscape.[1][2] This guide is intended for researchers and laboratory personnel, offering procedural steps grounded in established safety and environmental principles.

Compound Profile and Inherent Hazards

The primary route of concern for compounds of this nature often includes acute toxicity if inhaled or ingested.[5][6] Therefore, all handling and disposal preparations must be conducted with appropriate personal protective equipment (PPE) to prevent exposure.

Hazard Profile: this compound (Inferred)
Physical State Likely a solid (crystalline powder or solid) at room temperature.[3]
Primary Hazards Potential for acute toxicity via inhalation or ingestion.[5][7] May cause skin and eye irritation upon contact.[8][9]
Combustibility Combustible. Like many fine organic powders, it may pose a dust explosion risk if dispersed in the air in sufficient concentration.
Decomposition Products Thermal decomposition is expected to release hazardous gases, including toxic oxides of nitrogen (NOx) and sulfur (SOx).[10][11]
Environmental Hazards Should not be released into the environment as it may be harmful to aquatic life. Prevent entry into drains and waterways.[5]

Regulatory Framework: The Foundation of Compliant Disposal

The disposal of any chemical waste is governed by stringent local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) establishes these standards under the Resource Conservation and Recovery Act (RCRA). A critical first step for any laboratory is to perform a hazardous waste determination .

While this compound is not explicitly a "listed" hazardous waste by the EPA, it may be classified as a "characteristic" hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[12] Given its use in pharmaceutical research, waste containing this compound may also fall under the regulations for hazardous waste pharmaceuticals (40 CFR part 266 subpart P).[13][14]

Crucially, sewer disposal of this compound is strictly prohibited. [14]

Disposal Decision Workflow

The selection of an appropriate disposal method is a structured process. The following diagram outlines the decision-making workflow that ensures safety and regulatory compliance.

DisposalWorkflow cluster_0 Phase 1: In-Lab Management cluster_1 Phase 2: Disposal Path Selection cluster_2 Phase 3: Final Disposition Start Waste Generated (Pure compound, contaminated labware, solutions) Characterize Characterize Waste - Pure or mixture? - Solid or liquid? Start->Characterize Segregate Segregate Waste - Place in dedicated, compatible container - Avoid mixing with incompatible wastes Characterize->Segregate Label Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date Segregate->Label Store Store Safely - In designated Satellite Accumulation Area - Secondary containment Label->Store Pickup Arrange for Pickup by Certified Hazardous Waste Contractor Store->Pickup Transport Manifest & Transport to Licensed TSDF Pickup->Transport Incineration High-Temperature Incineration (Preferred Method) Transport->Incineration Landfill Secure Hazardous Waste Landfill (For Ash/Residue Only) Incineration->Landfill Ash Residue End Disposal Complete Incineration->End Landfill->End

Caption: Decision workflow for compliant disposal of benzothiazine waste.

Recommended Disposal Protocols

Based on the chemical nature of this compound, two primary protocols must be followed: waste accumulation in the laboratory and the ultimate disposal method, which should be high-temperature incineration.

Protocol 1: In-Lab Waste Accumulation and Handling

This protocol covers the immediate steps a researcher must take upon generating waste.

  • Personal Protective Equipment (PPE): At a minimum, wear a standard laboratory coat, nitrile gloves, and ANSI-rated safety glasses or goggles.[9] All handling of solid material should be done in a chemical fume hood to avoid inhalation of dust.[5]

  • Waste Segregation:

    • Dedicate a specific, clearly labeled waste container for this compound and materials contaminated with it (e.g., gloves, weigh boats, pipette tips).

    • The container must be made of a compatible material (e.g., high-density polyethylene for solids) and have a secure, tight-fitting lid.

    • Crucially, do not mix this waste with other waste streams , especially strong oxidizing agents, to prevent unforeseen chemical reactions.[8]

  • Container Labeling: The waste container must be labeled immediately with the words "Hazardous Waste," the full chemical name "this compound," and the date accumulation began. Affix appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity).

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be away from drains and high-traffic areas and ideally have secondary containment.

Protocol 2: High-Temperature Incineration (Preferred Method)

This is the environmentally preferred and most thorough method for the final destruction of the compound. This process must be carried out by a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Mechanism of Destruction: Incineration at high temperatures (typically >850°C) in an oxygen-rich environment breaks the organic molecule down into its constituent elements and simple oxides.[10] The primary products of complete combustion are carbon dioxide (CO2) and water (H2O).

  • Management of Heteroatoms (Sulfur and Nitrogen): The presence of sulfur and nitrogen in the benzothiazine ring structure is a critical consideration.

    • During combustion, these elements are converted to sulfur oxides (SOx) and nitrogen oxides (NOx).[10][11] These are atmospheric pollutants and precursors to acid rain.

    • Causality: For this reason, the disposal facility must be equipped with flue-gas treatment systems, such as scrubbers. Scrubbers use an alkaline medium (e.g., lime slurry) to neutralize the acidic SOx and NOx gases, converting them into harmless salts and water before they are released into the atmosphere.[15]

  • Final Residue: The incineration process results in a small amount of non-combustible inorganic ash. This ash must be tested to ensure it is non-hazardous. If it still contains leachable toxic materials, it must be disposed of in a secure, certified hazardous waste landfill.[15]

Emergency Procedures: Spills and Exposure

In the event of an accidental release, immediate and correct action is vital.

  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE (including a respirator if the powder is airborne), gently cover the spill with an absorbent material to prevent dust generation.

    • Carefully sweep or scoop the material into a designated hazardous waste container.[5]

    • Clean the spill area with a suitable solvent (e.g., acetone, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][16]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]

By adhering to these scientifically-grounded and regulation-aware procedures, laboratories can ensure the safe handling and environmentally responsible disposal of this compound, upholding their commitment to safety and sustainability.

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Mastering Safety: A Researcher's Guide to Handling 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, heterocyclic compounds like 3,4-Dihydro-7-methyl-2H-1,4-benzothiazine and its derivatives are of significant interest due to their wide-ranging biological activities.[1][2][3] This guide provides a detailed operational and safety framework for researchers, scientists, and drug development professionals working with this specific benzothiazine derivative, ensuring both personal safety and the integrity of your research.

Hazard Assessment and Risk Mitigation

Before any laboratory work commences, a thorough risk assessment is critical. The primary hazards associated with handling this compound, inferred from analogous compounds, include:

  • Inhalation Toxicity: Powders and volatile solutions can present a significant respiratory hazard.[5]

  • Dermal Contact: Skin absorption is a potential route of exposure.

  • Ocular Exposure: Direct contact with the eyes can cause serious irritation or damage.

  • Pharmacological Effects: As a biologically active molecule, unintended systemic exposure could lead to unforeseen physiological effects.[1][2]

The core principle of safe handling is to minimize all potential routes of exposure. This is achieved through a multi-layered approach encompassing engineering controls, personal protective equipment, and stringent operational protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable.[6][7] A comprehensive PPE program should be implemented, addressing hazard assessment, selection, and employee training.[6]

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.[8]Provides maximum protection against splashes and airborne particles, safeguarding the eyes, face, and neck.[8]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene).[9] Always double-glove.Prevents dermal absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination is suspected.[8]
Body Protection A fully buttoned laboratory coat with long sleeves.[10] For larger quantities or potential for splashing, a chemical-resistant apron is recommended.Protects skin and personal clothing from contamination.[9]
Respiratory Protection A NIOSH-approved respirator is essential when handling the compound as a powder or when there is a risk of aerosol generation.[7][9]Mitigates the risk of inhaling toxic particles. The specific type of respirator should be determined by a formal risk assessment.
Footwear Closed-toe shoes made of a non-porous material.[11]Protects feet from spills and falling objects.

Operational Protocols: A Step-by-Step Guide to Safe Handling

Adherence to a strict, well-defined protocol is paramount to ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[12]

  • Engineering Controls: A certified chemical fume hood with adequate airflow is mandatory for all operations involving this compound.

  • Weighing: When weighing the solid compound, do so within the fume hood. Use a balance with a draft shield to prevent the dispersal of fine powders.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain vapors.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely. Avoid open flames.[11]

Emergency Procedures: Planning for the Unexpected

Even with the most stringent precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[13]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Waste Disposal and Decontamination

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and reaction byproducts, must be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal Protocol: Follow all institutional and local regulations for the disposal of chemical waste.

  • Decontamination: All glassware and equipment should be decontaminated thoroughly. A suitable solvent rinse followed by washing with soap and water is recommended.

Visualizing the Workflow: A Safety-First Approach

To ensure clarity and reinforce the procedural steps, the following workflow diagram illustrates the key stages of handling this compound with an emphasis on safety checkpoints.

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Risk Assessment Risk Assessment PPE Donning PPE Donning Risk Assessment->PPE Donning Proceed if safe Weighing Solid Weighing Solid PPE Donning->Weighing Solid Dissolution Dissolution Weighing Solid->Dissolution Reaction Setup Reaction Setup Dissolution->Reaction Setup Decontamination Decontamination Reaction Setup->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal PPE Doffing PPE Doffing Waste Disposal->PPE Doffing Hand Washing Hand Washing PPE Doffing->Hand Washing

Caption: Safe handling workflow for this compound.

By integrating these safety protocols into your daily laboratory practices, you can confidently and responsibly advance your research while prioritizing the well-being of yourself and your colleagues.

References

  • CSU Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Design, synthesis, and evaluation of 1,4-benzothiazine-3-one containing bisamide derivatives as dual inhibitors of Staphylococcus aureus with plausible application in a urinary catheter. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • HPE Support. (n.d.). Safety Guidelines for Handling Chemicals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid ethylester 1,1-dioxide. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide. Retrieved from [Link]

  • ResearchGate. (2006). Role of 1,4-Benzothiazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Facile preparation of dihydro-1,4-benzothiazine derivatives via oxidative ring-expansion of 2-aminobenzothiazoles with olefins. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • University of California. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • YouTube. (2021). 2021 Heterocyclic Chemistry - Lecture 17. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.